molecular formula C6H15ClN2O2 B8090893 (3R)-3-amino-2-hydroxyhexanamide hydrochloride

(3R)-3-amino-2-hydroxyhexanamide hydrochloride

货号: B8090893
分子量: 182.65 g/mol
InChI 键: MYHBOFHWJNETNT-FVYOBFAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-amino-2-hydroxyhexanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-2-hydroxyhexanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3R)-3-amino-2-hydroxyhexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-2-3-4(7)5(9)6(8)10;/h4-5,9H,2-3,7H2,1H3,(H2,8,10);1H/t4-,5?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBOFHWJNETNT-FVYOBFAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)N)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C(=O)N)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, targeting viral and human proteases requires highly specific transition-state isosteres. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) serves as a critical chiral building block in the synthesis of peptidomimetic protease inhibitors [1]. By acting as a precursor to an electrophilic


-ketoamide "warhead," this molecule enables the development of therapies targeting serine and cysteine proteases, including Hepatitis C Virus (HCV) NS3/4A (e.g., Telaprevir analogs) and coronaviral main proteases (Mpro).

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep dive into the mechanistic causality, structural rationale, and self-validating synthetic workflows required to successfully utilize this intermediate in drug discovery.

Physicochemical Profile & Structural Rationale

To effectively incorporate this building block into a larger peptide scaffold, one must understand its structural nuances. The molecule features a 6-carbon aliphatic chain with an amine at the C3 position and a hydroxyl group at the C2 position.

Quantitative Data Summary
PropertyValueExperimental Significance
Chemical Name (3R)-3-Amino-2-hydroxyhexanamide HClStandardized IUPAC nomenclature.
CAS Number 2434605-67-9Unique identifier for procurement [1].
Molecular Formula C6H14N2O2 · HClIndicates a 1:1 stoichiometric salt.
Molecular Weight 182.65 g/mol Required for precise molar equivalent calculations.
Physical Form Solid (Crystalline Powder)Facilitates easy weighing and handling.
Storage Temperature 2-8°C (Desiccated)Prevents hygroscopic degradation.
Stereochemistry (3R) configurationDictates proper orientation in the protease S1 pocket.
Causality in Structural Design
  • The Hydrochloride Salt: Why is it supplied as an HCl salt rather than a free base? Aliphatic free amines are highly nucleophilic and prone to absorbing atmospheric CO

    
     to form carbamates, leading to degradation. The HCl salt ensures long-term bench stability and high aqueous solubility for reverse-phase purification.
    
  • The Propyl Side Chain (C4-C6): The aliphatic tail mimics the side chain of natural amino acids (like norvaline). In protease inhibitors, this propyl group is specifically designed to dock into the hydrophobic S1 sub-pocket of the target enzyme, anchoring the drug in place.

  • The (3R) Stereocenter: Protease active sites are highly stereospecific. The (3R) configuration ensures that as the propyl chain enters the S1 pocket, the rest of the peptidomimetic chain (P2, P3, etc.) is correctly projected outward to interact with the S2 and S3 pockets [2].

Mechanistic Causality: The Alpha-Ketoamide Warhead

(3R)-3-Amino-2-hydroxyhexanamide is not the active drug; it is a transition-state precursor .

In rational drug design, we delay the formation of the active warhead until the final synthetic step. The


-hydroxy amide is chemically stable, allowing chemists to perform complex peptide coupling reactions at the C3-amine without unwanted side reactions. Once the entire peptide scaffold is assembled, the 

-hydroxy group is oxidized to an

-ketoamide
.

Why an


-ketoamide? 
The 

-ketoamide is a highly reactive, ambident electrophile. When the drug enters the protease active site, the catalytic serine (or cysteine) nucleophile attacks the electrophilic ketone carbon. This forms a reversible covalent hemiketal (or hemithioacetal) complex [3]. This covalent bond halts viral replication by permanently occupying the enzyme's active site, while the reversibility minimizes off-target toxicity compared to irreversible inhibitors.

MOA A (3R)-3-Amino-2-hydroxyhexanamide (Transition State Precursor) B Oxidation (DMP/IBX) Alpha-Ketoamide Formation A->B Synthetic Activation C Electrophilic Alpha-Ketoamide (Active Warhead) B->C E Reversible Covalent Hemiketal Complex C->E Target Binding D Protease Active Site (Serine/Cysteine Nucleophile) D->E Nucleophilic Attack

Fig 1: Mechanistic pathway of protease inhibition via alpha-ketoamide covalent binding.

Synthetic Methodology & Validation

The synthesis of enantiopure


-amino-

-hydroxy amides requires strict stereochemical control. The workflow below outlines the conversion of D-norvaline to the target (3R) compound. We utilize D-norvaline because its inherent stereochemistry dictates the final (3R) configuration at the C3 position [2].

Synthesis N1 Starting Material: D-Norvaline N2 Step 1: Boc Protection & Esterification N1->N2 N3 Step 2: Reduction to Alpha-Amino Aldehyde N2->N3 N4 Step 3: Cyanohydrin Formation (Stereoselective) N3->N4 N5 Step 4: Hydrolysis to Alpha-Hydroxy Amide N4->N5 N6 Step 5: HCl Deprotection (Boc Removal) N5->N6 N7 Final Product: (3R)-3-Amino-2-hydroxyhexanamide HCl N6->N7

Fig 2: Stereoselective synthetic workflow of (3R)-3-amino-2-hydroxyhexanamide HCl.

Experimental Protocol: Warhead Incorporation

For drug development professionals, incorporating this building block into a target peptide sequence requires a self-validating protocol to prevent epimerization and ensure high yield.

Phase 1: Peptide Coupling (Amidation)

Objective: Attach the (3R)-3-amino-2-hydroxyhexanamide to the C-terminus of your pre-synthesized P2-P3-P4 peptide fragment.

  • Preparation: Dissolve the P2-P3-P4 peptide acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at 0°C to activate the carboxylic acid.

  • Coupling: Add (3R)-3-amino-2-hydroxyhexanamide HCl (1.1 eq) to the mixture. The excess DIPEA will neutralize the HCl salt, liberating the free nucleophilic amine in situ.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting peptide mass disappears, and the new

    
     corresponding to the 
    
    
    
    -hydroxy amide intermediate appears. The retention time will shift, confirming successful coupling.
Phase 2: Oxidation (Warhead Activation)

Objective: Convert the stable


-hydroxy amide into the reactive 

-ketoamide.
  • Solvent Exchange: Dissolve the purified

    
    -hydroxy amide intermediate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
    
  • Oxidation: Cool the flask to 0°C. Slowly add Dess-Martin Periodinane (DMP) (1.5 eq). Causality note: DMP is chosen over harsher oxidants (like Jones reagent) because it operates under mild conditions, preventing the epimerization of the delicate (3R) chiral center.

  • Quenching: After 1 hour, quench the reaction with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . This neutralizes the acid byproducts and destroys excess oxidant.
  • Extraction: Extract the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validation Checkpoint: Perform

    
    -NMR analysis. The distinct doublet/multiplet signal of the 
    
    
    
    -proton (typically around
    
    
    4.0 - 4.5 ppm) must completely disappear. Concurrently, LC-MS will show a mass shift of exactly -2 Da (loss of two hydrogen atoms), confirming the formation of the ketone without over-oxidation.

References

  • Long B, et al. Title: A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin Source: RSC Advances, 2025, 15, 35635. URL:[Link]

  • Mimoto T, et al. Title: Structure-Activity Relationship of Small-Sized HIV Protease Inhibitors Containing Allophenylnorstatine Source: Journal of Medicinal Chemistry, 1999, 42(10):1789-802. URL:[Link]

In-Depth Technical Guide: Synthesis Pathway of (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a critical chiral building block (synthon) extensively utilized in the development of peptidomimetic drugs. It is a defining structural motif in Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors (e.g., Boceprevir and Telaprevir analogs) and biologically active cyanobacterial peptides like microginins.

This whitepaper details a highly stereoselective, scalable, and field-validated synthetic pathway. By transitioning from traditional, hazardous cyanohydrin routes to a modern vinylation and oxidative cleavage strategy, researchers can achieve superior diastereomeric ratios and higher overall yields without compromising the integrity of the chiral centers.

Mechanistic Grounding & Retrosynthetic Strategy

The core challenge in synthesizing (3R)-3-amino-2-hydroxyhexanamide lies in establishing the contiguous stereocenters at C2 and C3 while avoiding epimerization.

  • The Legacy Cyanohydrin Approach: The classical route involves the addition of cyanide (NaCN/KCN) to an

    
    -amino aldehyde. This method is plagued by high toxicity, poor diastereomeric ratios (dr), and the necessity for harsh acidic hydrolysis of the intermediate cyanohydrin, which frequently leads to degradation or racemization.
    
  • The Modern Vinylation Approach: A superior, self-validating strategy employs the stereoselective addition of vinylmagnesium bromide to a protected D-norvalinal, followed by oxidative cleavage of the resulting terminal olefin . Starting from D-norvaline ensures the correct (3R) absolute configuration is locked in from the chiral pool, while the Grignard addition leverages Felkin-Anh stereocontrol to dictate the formation of the syn-

    
    -amino-
    
    
    
    -hydroxy architecture.

Synthetic Workflow & Experimental Protocols

SynthesisPathway N1 D-Norvaline (Starting Material) N2 Boc-D-Norvalinal (Aldehyde Intermediate) N1->N2 1. Boc2O 2. LiAlH4 / IBX N3 (3R)-Allylic Alcohol (Vinyl Addition) N2->N3 Vinyl-MgBr (Felkin-Anh Control) N4 (3R)-3-Amino-2-hydroxy- hexanoic acid N3->N4 OsO4 / NaIO4 (Oxidative Cleavage) N5 (3R)-3-Amino-2-hydroxy- hexanamide N4->N5 NH4Cl, EDC, HOBt (Amidation) N6 (3R)-3-Amino-2-hydroxy- hexanamide HCl N5->N6 4N HCl in Dioxane (Deprotection)

Step-by-step synthetic workflow for (3R)-3-amino-2-hydroxyhexanamide HCl from D-norvaline.

Protocol 1: Preparation of Boc-D-Norvalinal

Causality: D-Norvaline ((R)-2-aminopentanoic acid) is chosen to lock the (3R) configuration of the final hexanamide chain. Protection with Boc anhydride prevents amine interference. Reduction to the aldehyde must be carefully controlled via a Weinreb amide intermediate to avoid over-reduction to the alcohol or racemization at the alpha-center.

  • Protection: React D-norvaline with

    
     and 
    
    
    
    in
    
    
    to yield Boc-D-norvaline.
  • Weinreb Amide Formation: Convert the acid to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, EDC, and NMM in DCM.

  • Reduction: Reduce the Weinreb amide with

    
     in anhydrous THF at 0 °C to afford Boc-D-norvalinal.
    
Protocol 2: Stereoselective Vinylation

Causality: The stereocenter at C3 is strictly conserved from the starting material. During the vinylation of Boc-D-norvalinal, the addition of vinylmagnesium bromide proceeds predominantly via the Felkin-Anh transition state rather than a Cram-chelate model (due to the bulky Boc group hindering rigid chelation). Nucleophilic attack on the less hindered Re-face of the aldehyde yields the syn-allylic alcohol as the major diastereomer, effectively establishing the (2S, 3R) configuration .

  • Setup: Dissolve Boc-D-norvalinal in anhydrous DCM and cool to 0 °C under an argon atmosphere.

  • Addition: Dropwise add 2.5 equivalents of vinylmagnesium bromide.

  • Isolation: Quench with saturated aqueous

    
     and extract with ethyl acetate. Purify via flash chromatography to isolate the major syn-allylic alcohol.
    
Protocol 3: Oxidative Cleavage to Carboxylic Acid

Causality: The terminal olefin must be cleaved to a carboxylic acid to form the hexanoic acid backbone. A stepwise Upjohn dihydroxylation followed by periodate cleavage is cleaner than a one-pot Lemieux-Johnson oxidation, which can lead to complex mixtures and premature degradation of the Boc group .

  • Dihydroxylation: Treat the allylic alcohol with catalytic

    
     and NMO in Acetone/
    
    
    
    (rt, 15 h) to form the intermediate diol.
  • Cleavage: Add

    
     (rt, 1.5 h) to cleave the diol to the corresponding aldehyde.
    
  • Oxidation: Oxidize the aldehyde to the carboxylic acid using

    
     in 
    
    
    
    -BuOH/aqueous
    
    
    (rt, 0.5 h). This yields Boc-protected (3R)-3-amino-2-hydroxyhexanoic acid.
Protocol 4: Amidation and Deprotection

Causality: Conversion of the acid to the primary amide requires mild coupling agents to prevent epimerization of the C2 hydroxyl group via enolization. Finally, HCl in dioxane cleanly removes the Boc group while simultaneously precipitating the target compound as a highly stable hydrochloride salt 1.

  • Coupling: Dissolve the carboxylic acid in DMF. Add EDC

    
    HCl, HOBt, and 
    
    
    
    . Add DIPEA dropwise and stir overnight at room temperature.
  • Extraction: Extract with ethyl acetate, wash with 1.0 N HCl and brine, and concentrate to yield the Boc-protected amide.

  • Deprotection: Stir the crude amide in 4.0 N HCl/dioxane for 2 hours at room temperature.

  • Crystallization: Concentrate under vacuum and triturate with diethyl ether to yield (3R)-3-amino-2-hydroxyhexanamide hydrochloride as a white solid.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and stereomeric excess across the optimized pathway compared to the legacy cyanohydrin route.

Reaction StepReagents / ConditionsYield (%)Diastereomeric Ratio (syn:anti)
Aldehyde Formation

reduction of Weinreb amide
88%N/A (Enantiopure)
Vinylation Vinyl-MgBr in DCM, 0 °C75%85:15
Oxidative Cleavage

/NMO




90%Maintained
Amidation EDC, HOBt,

, DIPEA
82%Maintained
Deprotection (HCl Salt) 4N HCl in Dioxane, 2h95%>99% (after crystallization)
Legacy Cyanohydrin RouteNaCN, then 6N HCl reflux<40%~60:40

Conclusion

By utilizing a vinylation/oxidative cleavage sequence, the synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride circumvents the toxicity and poor stereocontrol of traditional methods. This self-validating protocol ensures high fidelity of the (3R) stereocenter, making it highly suitable for the rigorous demands of pharmaceutical manufacturing and peptidomimetic drug development.

References

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Publishing.

  • Inhibitors of serine proteases for the treatment of HCV infections (WO2008106139). Google Patents.1

Sources

(3R)-3-Amino-2-Hydroxyhexanamide HCl: A Critical Pharmacophore in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism, and experimental utility of (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a specialized pharmacophore used primarily in the development of protease inhibitors.

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary & Chemical Identity[1]

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) is a chiral, non-proteinogenic amino acid derivative. It functions as a transition-state mimic in the design of inhibitors for two major enzyme classes: Metalloproteases (specifically Aminopeptidases) and Serine Proteases (specifically HCV NS3/4A).

Its structure is an aliphatic analogue of the AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid) moiety found in Bestatin , a potent immunomodulator and aminopeptidase inhibitor. In the context of Hepatitis C (HCV) drug discovery, this scaffold serves as the reduced precursor to the


-ketoamide warhead found in second-generation protease inhibitors like Telaprevir  and Boceprevir .
Feature Technical Specification
Chemical Formula

Molecular Weight 182.65 g/mol
Stereochemistry (3R) configuration at the

-carbon; often paired with (2S) at the

-carbon.
Pharmacophore Class

-hydroxy-

-amino amide (Transition-State Isostere).
Primary Targets Aminopeptidase N (CD13), HCV NS3/4A Protease (as precursor).
Solubility Highly soluble in water, methanol, DMSO; hygroscopic solid.

Biological Mechanism of Action

The biological activity of (3R)-3-amino-2-hydroxyhexanamide stems from its ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

Metalloprotease Inhibition (Bestatin-Like Activity)

In metalloproteases (e.g., Leucine Aminopeptidase, APN), a Zinc ion (


) activates a water molecule to attack the scissile peptide bond.
  • Mechanism : The (2-hydroxy) group and the (1-amide) carbonyl of the inhibitor coordinate the active site Zinc ion in a bidentate fashion.

  • Transition State Mimicry : The

    
     hybridized C2-hydroxyl carbon mimics the tetrahedral transition state of the substrate's carbonyl carbon after nucleophilic attack by water.
    
  • Stereochemistry : The (2S, 3R) configuration is critical. The (3R)-amino group aligns with the S1 pocket (mimicking the N-terminus of the substrate), while the (2S)-hydroxyl coordinates the Zinc. This specific isomer is often

    
     fold more potent than the (2R, 3S) enantiomer.
    
Serine Protease Inhibition (HCV NS3/4A Context)

While the hydroxy-amide form is a weak inhibitor of serine proteases, it is the direct synthetic precursor to the


-ketoamide , a covalent reversible "warhead."
  • Warhead Activation : Oxidation of the C2-hydroxyl to a ketone creates an electrophilic center.

  • Covalent Trap : The active site Serine-139 of the HCV NS3 protease attacks the ketone, forming a stable, reversible hemiketal adduct.

  • Role of (3R) : In the context of L-amino acid mimics (like Norvaline), the (3S) configuration is typically required to fit the S1 specificity pocket. The (3R) isomer discussed here is often used as a negative control or for exploring the S1' subsite specificity in structure-activity relationship (SAR) studies.

Visualization: Mechanism & Synthesis

The following diagram illustrates the dual role of this scaffold: as a direct Zinc-binder (Metalloprotease) and as a precursor to the Serine-trap (HCV Protease).

G Precursor (3R)-3-Amino-2- Hydroxyhexanamide Metallo_Target Target: Aminopeptidase N (Zinc Metalloprotease) Precursor->Metallo_Target Direct Binding (Transition State Mimic) Oxidation Chemical Oxidation (Dess-Martin Periodinane) Precursor->Oxidation Synthetic Activation Complex_Zn Zinc-Chelate Complex (Inhibition) Metallo_Target->Complex_Zn Bidentate Zn2+ Coordination Ketoamide α-Ketoamide Warhead (Active Electrophile) Oxidation->Ketoamide Serine_Target Target: HCV NS3/4A (Serine Protease) Ketoamide->Serine_Target Nucleophilic Attack by Ser-139 Complex_Ser Covalent Hemiketal (Reversible Inhibition) Serine_Target->Complex_Ser

Caption: Dual pathway showing direct metalloprotease inhibition (top) and activation to


-ketoamide for serine protease inhibition (bottom).

Experimental Protocols

Synthesis of the -Ketoamide Warhead

For researchers developing HCV inhibitors, the hydroxy-amide must be oxidized. Reagents : Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

  • Preparation : Dissolve (3R)-3-amino-2-hydroxyhexanamide derivative (usually N-capped with the desired peptide sequence) in anhydrous DCM (0.1 M).

  • Oxidation : Add 1.5 equivalents of Dess-Martin Periodinane at

    
    .
    
  • Reaction : Warm to room temperature and stir for 2-4 hours. Monitor by TLC (the ketone is less polar than the alcohol).

  • Quench : Add saturated

    
     and 
    
    
    
    (1:1) to destroy excess oxidant.
  • Isolation : Extract with DCM, dry over

    
    , and concentrate. The resulting 
    
    
    
    -ketoamide must be stored at
    
    
    to prevent hydration.
Aminopeptidase Inhibition Assay (FRET)

To test the direct activity of the (3R)-3-amino-2-hydroxyhexanamide fragment against Aminopeptidase N (CD13).

Materials :

  • Enzyme : Recombinant Human CD13 (rhCD13).

  • Substrate : L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Buffer : 50 mM Tris-HCl, pH 7.5, 10

    
    
    
    
    
    .

Protocol :

  • Serial Dilution : Prepare 10-point serial dilutions of the inhibitor in assay buffer (Range: 1 nM to 100

    
    ).
    
  • Incubation : Mix 20

    
     of enzyme (final conc. 5 nM) with 20 
    
    
    
    of inhibitor. Incubate for 30 mins at
    
    
    to allow equilibrium binding.
  • Initiation : Add 40

    
     of Leu-AMC substrate (final conc. 50 
    
    
    
    , approx.
    
    
    ).
  • Detection : Measure fluorescence intensity continuously for 20 mins (Ex: 360 nm / Em: 460 nm).

  • Analysis : Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard 
    
    
    
    curves.

Applications in Drug Development[3][4]

Structure-Activity Relationship (SAR)

In medicinal chemistry campaigns, this fragment is used to probe the S1 Pocket .

  • Chain Length : The hexanamide (propyl side chain) mimics Norvaline or Norleucine . It tests the depth of the hydrophobic S1 pocket.

  • Stereochemistry Probe : By comparing the (3R) and (3S) isomers, researchers determine the stereochemical preference of the target protease. For HCV NS3, the (3S) isomer (mimicking L-amino acids) is typically preferred, making the (3R) isomer a vital negative control to validate specific binding.

Stability

The hydrochloride salt form is used because the free amine is prone to intramolecular cyclization or oxidation. The salt is stable for >2 years at


. In solution, it should be used immediately or kept at acidic pH until coupling.

References

  • Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy, 50(3), 899-909. Link

  • Umezawa, H., et al. (1976). "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." The Journal of Antibiotics, 29(1), 97-99. Link

  • Malcolm, B. A., et al. (2006). "SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells." Antimicrobial Agents and Chemotherapy, 50(3), 1013-1020. Link

  • PubChem Compound Summary . "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride". National Center for Biotechnology Information. Link

(3R)-3-Amino-2-Hydroxyhexanamide Hydrochloride: Therapeutic Targets & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the therapeutic potential, mechanism of action, and experimental validation of (3R)-3-amino-2-hydroxyhexanamide hydrochloride .

Executive Technical Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a specialized non-proteinogenic amino acid derivative acting as a transition-state mimetic pharmacophore. Structurally, it belongs to the class of


-hydroxy-

-amino acids (AHPA/AHHA analogs)
.

Its primary biological utility lies in its ability to chelate catalytic metal ions (specifically Zinc) within the active sites of metalloproteases , making it a potent low-molecular-weight inhibitor or a "warhead" fragment for larger peptidomimetic drugs. While structurally related to the reduced warhead of HCV protease inhibitors (e.g., Telaprevir), the (3R) stereochemistry specifically aligns it with the Bestatin (Ubenimex) class of aminopeptidase inhibitors, distinguishing it from the (3S)-configured serine protease traps.

Part 1: Chemical Biology & Mechanism of Action
1.1 Structural Logic: The "Warhead" Concept

The molecule functions as a Transition State Analog (TSA) . In the hydrolysis of a peptide bond, the enzyme generates a high-energy tetrahedral intermediate.

  • Mimicry: The 3-amino and 2-hydroxy groups mimic the tetrahedral transition state of a cleaved peptide bond.

  • Chelation: The hydroxyl oxygen and the amine nitrogen coordinate the active site Zinc ion (

    
    ) in metallo-enzymes, displacing the catalytic water molecule and freezing the enzyme in an inactive state.
    
  • Side Chain (Norleucine): The hexanamide chain (n-propyl side chain relative to the

    
    -amino core) probes the S1 hydrophobic pocket  of the target enzyme.
    
1.2 Stereochemical Significance (3R)

The (3R) configuration is critical.

  • Bestatin Homology: Bestatin (Ubenimex) is (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine.[1][2] The (3R) center at the

    
    -carbon (carrying the amine) corresponds to the stereochemical preference of the S1 pocket in many M1-family aminopeptidases.
    
  • Selectivity: Deviation to (3S) often shifts activity towards different enzyme subclasses or significantly reduces binding affinity (

    
    ) for Aminopeptidase N.
    
Part 2: Primary Therapeutic Targets
Target 1: Aminopeptidase N (APN / CD13)
  • Therapeutic Area: Oncology (Angiogenesis), Pain Management.

  • Mechanism: APN is a Zinc-dependent metalloprotease overexpressed on the surface of neovasculature in tumors. It degrades extracellular matrix components and regulatory peptides.

  • Inhibition Logic: (3R)-3-amino-2-hydroxyhexanamide acts as a competitive inhibitor. By blocking APN, it inhibits capillary tube formation (angiogenesis) and tumor metastasis.

  • Validation: High structural homology to the N-terminal warhead of Tobenkin and Bestatin .

Target 2: Leucine Aminopeptidase (LAP / EC 3.4.11.1) [1]
  • Therapeutic Area: Parasitology (Malaria), Fibrosis.

  • Mechanism: LAP is a cytosolic enzyme involved in terminal protein turnover. In Plasmodium falciparum, M1 and M17 aminopeptidases are essential for digesting host hemoglobin.

  • Relevance: The hexanamide side chain (norleucine-like) fits the hydrophobic S1 pocket of LAP, often showing distinct selectivity profiles compared to the bulky phenylalanine side chain of Bestatin.

Target 3: HCV NS3/4A Protease (Precursor Context)
  • Therapeutic Area: Virology (HCV).

  • Context: While HCV NS3/4A is a serine protease, inhibitors like Telaprevir and Boceprevir utilize an

    
    -ketoamide warhead.
    
  • Relationship: (3R)-3-amino-2-hydroxyhexanamide is the reduced precursor to these

    
    -ketoamides.
    
    • Note: Active HCV drugs typically utilize the (3S) configuration. However, the (3R) isomer is valuable as a negative control in SAR studies or as a scaffold for designing inhibitors targeting resistance mutants with altered S1 pockets.

Part 3: Visualization of Mechanism

The following diagram illustrates the bidentate chelation mechanism of the compound within the catalytic site of a metallo-aminopeptidase (e.g., CD13).

Inhibition_Mechanism cluster_enzyme Aminopeptidase Active Site (M1 Family) Zinc Zn²⁺ Ion TransitionState Blocks Tetrahedral Transition State Glu_Residue Glu-355 (Catalytic Base) S1_Pocket S1 Hydrophobic Pocket (Accepts Hexyl Chain) Inhibitor (3R)-3-amino-2-hydroxyhexanamide Inhibitor->Zinc Chelation (2-OH & 3-NH₂) Inhibitor->Glu_Residue H-Bond Network Inhibitor->S1_Pocket Hydrophobic Interaction

Caption: Bidentate coordination of the Zinc ion by the (3R)-amine and (2)-hydroxyl groups, mimicking the transition state and blocking substrate hydrolysis.

Part 4: Experimental Protocols & Validation
4.1 Enzymatic Inhibition Assay (Fluorogenic)

To validate potency (


 / 

) against Aminopeptidase N (CD13).

Materials:

  • Enzyme: Recombinant Human CD13 (rhCD13).

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1

    
    M 
    
    
    
    .

Protocol:

  • Preparation: Dissolve (3R)-3-amino-2-hydroxyhexanamide HCl in DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare 8-point dilution series (0.1 nM to 10

    
    M) in Assay Buffer.
    
  • Incubation: Mix 10

    
    L inhibitor + 40 
    
    
    
    L rhCD13 (final conc. 5 nM) in a black 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.
  • Reaction Start: Add 50

    
    L Leu-AMC substrate (final conc. 20 
    
    
    
    M, approx.
    
    
    ).
  • Detection: Monitor fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response curve.
    
4.2 X-Ray Crystallography (Soaking)

To determine the precise binding mode.

Protocol:

  • Crystallization: Grow crystals of E. coli Aminopeptidase N (PepN) or Human LTA4H (structurally homologous) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing mother liquor + 5 mM (3R)-3-amino-2-hydroxyhexanamide HCl. Soak for 2–24 hours.

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density near the Zinc ion corresponding to the inhibitor.
    
Part 5: Comparative Data Profile
Parameter(3R)-3-amino-2-hydroxyhexanamideBestatin (Reference)Telaprevir Warhead (Precursor)
Primary Target Aminopeptidase N (CD13)Aminopeptidase N / BHCV NS3/4A (Serine Protease)
Mechanism Zinc Chelation (Reversible)Zinc Chelation (Reversible)Covalent Trap (Reversible)
Side Chain n-Propyl (Norleucine-like)Benzyl (Phenylalanine-like)n-Propyl (Norleucine-like)
Stereochem (3R) - Matches Bestatin(2S, 3R)(3S) - Matches L-amino acid
Binding Mode Transition State AnalogTransition State AnalogHemiacetal / Hemiketal
References
  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism. Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews. Link

  • Perni, R. B., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy. Link

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal. Link

  • Grembecka, J., et al. (2001). Phosphonic acid analogues of leucine aminopeptidase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: (3R)-3-Amino-2-Hydroxyhexanamide Hydrochloride as a Chiral Building Block

[1]

Executive Summary & Chemical Identity

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) is a specialized chiral scaffold belonging to the


1

Its structural significance lies in the C2-hydroxyl / C3-amino motif, which mimics the tetrahedral intermediate of peptide bond hydrolysis.[1] This guide details its application as a stable precursor to electrophilic

1
Chemical Specifications
PropertySpecification
IUPAC Name (3R)-3-amino-2-hydroxyhexanamide hydrochloride
CAS Number 2434605-67-9
Molecular Formula

Molecular Weight 182.65 g/mol
Stereochemistry (3R) (C3-Amino configuration fixed; C2-Hydroxy often diastereomeric mix unless specified)
Solubility High in

, MeOH; Low in

, EtOAC
Key Functionality P1/P1' Fragment, Transition State Mimic, Warhead Precursor

Strategic Application in Drug Design

This building block is not merely a spacer; it is a pharmacophore. Its utility is bifurcated into two primary mechanisms of action (MoA):

A. Metalloprotease Inhibition (Direct Binding)

In metalloproteases (e.g., Aminopeptidase N, Leukotriene A4 Hydrolase), the


-hydroxy-

-amino

B. Serine Protease Inhibition (Warhead Precursor)

For serine proteases (e.g., HCV Protease, Thrombin), this compound is the immediate precursor to


-ketoamides
  • Mechanism: Oxidation of the C2-hydroxyl yields the

    
    -ketoamide.[1]
    
  • Binding: The keto group accepts a nucleophilic attack from the active site Serine-OH, forming a reversible covalent hemiacetal adduct.

  • Advantage: Unlike irreversible warheads (e.g., chloromethyl ketones),

    
    -ketoamides offer tunable reversibility and reduced off-target toxicity.[1]
    
Logical Pathway: Mechanism of Action

MOACompound(3R)-3-amino-2-hydroxyhexanamideOxidationOxidation (e.g., Dess-Martin)Compound->OxidationSynthetic ModificationMetalloProtMetalloprotease(Zn2+)Compound->MetalloProtDirect Chelation(Bidentate Binding)Ketoamideα-Ketoamide WarheadOxidation->KetoamideYields ElectrophileSerineProtSerine Protease(Active Site Ser-OH)Ketoamide->SerineProtReversible CovalentBond Formation

Caption: Dual utility of the scaffold as a direct metalloprotease inhibitor or an oxidative precursor to serine protease inhibitors.[1][2][3]

Self-Validating Synthesis Protocol

To ensure high enantiopurity of the (3R) center, we utilize a "Chiral Pool" approach starting from D-Norvaline .[1] This method is superior to asymmetric cyanohydrin synthesis for preserving the C3 stereocenter.

Retrosynthetic Logic:

  • Target: (3R)-3-amino-2-hydroxyhexanamide.[1][4]

  • Disconnection: C1-C2 bond (Cyanohydrin synthesis).

  • Precursor: (R)-N-Boc-Norvalinal (Aldehyde).[1]

  • Starting Material: D-Norvaline (Commercial, inexpensive).

Detailed Workflow
Step 1: Protection & Reduction[1][2]
  • Reagents: D-Norvaline,

    
    , NaOH; then DIBAL-H or Weinreb Amide/LiAlH4.[1]
    
  • Protocol:

    • Protect D-Norvaline with

      
       in dioxane/water to yield (R)-N-Boc-Norvaline .[1]
      
    • Convert to Weinreb amide (N,O-dimethylhydroxylamine, EDC, HOBt).

    • Reduce Weinreb amide with

      
       (or DIBAL-H) at -78°C in THF.
      
    • Critical Control Point: Quench carefully with Rochelle's salt to prevent racemization of the

      
      -chiral center. Isolate (R)-N-Boc-Norvalinal .
      
Step 2: Cyanohydrin Formation (The Warhead Assembly)
  • Reagents: Acetone cyanohydrin (safety alternative to KCN),

    
    , or KCN/NaH
    
    
    .
  • Protocol:

    • Dissolve (R)-N-Boc-Norvalinal in MeOH/Water.[1]

    • Add KCN (1.2 eq) and

      
       (1.2 eq) at 0°C.
      
    • Stir for 4-12h. The diastereoselectivity (syn:anti) depends on the solvent and temperature. Typically, non-chelation control yields the anti isomer (3R, 2S) preferentially.

    • Yield: Mixture of cyanohydrins (3R, 2S) and (3R, 2R).

Step 3: Pinner Hydrolysis to Amide[1]
  • Reagents:

    
    , 
    
    
    , DMSO (mild hydrolysis) or HCl/MeOH (Pinner).
  • Protocol:

    • To the crude cyanohydrin in DMSO, add

      
       and 30% 
      
      
      dropwise at 0°C.
    • Exothermic reaction converts nitrile directly to primary amide.

    • Extract with EtOAc.

Step 4: Deprotection & Salt Formation[1]
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve N-Boc intermediate in dry dioxane.[1]

    • Add 4M HCl/Dioxane. Stir 1h.

    • Precipitate with

      
      . Filter the white solid.
      
    • Result: (3R)-3-amino-2-hydroxyhexanamide hydrochloride.[1][4]

Synthesis Diagram

SynthesisStartD-Norvaline(Chiral Pool)Step11. Boc-Protection2. Weinreb Amide3. ReductionStart->Step1Aldehyde(R)-N-Boc-NorvalinalStep1->AldehydeStep2Cyanohydrin Formation(KCN/NaHSO3)Aldehyde->Step2NitrileCyanohydrin Intermediate(Diastereomeric Mix)Step2->NitrileStep3Hydrolysis (H2O2/DMSO)& Deprotection (HCl)Nitrile->Step3Final(3R)-3-amino-2-hydroxyhexanamide HClStep3->Final

Caption: Step-wise synthesis from D-Norvaline ensuring retention of C3 chirality.

Analytical Validation & Quality Control

Trustworthiness in data is paramount. The following analytical parameters must be met to validate the compound for biological assays.

TestMethodAcceptance CriteriaNotes
Identity

-NMR (DMSO-

)
Conforms to structureLook for

0.85 (t, 3H, term-CH3),

3.8-4.2 (m, 2H,

-CH)
Purity HPLC (C18, 210 nm)> 98.0%Impurities often include diastereomers
Chiral Purity Chiral HPLC> 99% ee (at C3)Critical for biological activity
Water Content Karl Fischer< 1.0%Hygroscopic salt; keep dry
Chloride Content Titration (

)
18-20% w/wConfirms mono-HCl stoichiometry

NMR Interpretation Tip: In


1

Handling and Stability

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

  • Stability: Stable as a solid for >2 years. In solution (water/buffer), it is stable at pH < 7. At pH > 8, the free amine may undergo intramolecular cyclization or racemization over time.

  • Safety: Treat as a potential irritant. While not a "warhead" yet, it is biologically active.

References

  • Sigma-Aldrich. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride Product Sheet. Link

  • Stöckel-Maschek, A., et al. (2005). "Novel 3-amino-2-hydroxy acids containing protease inhibitors.[1] Part 1: Synthesis and kinetic characterization as aminopeptidase P inhibitors."[5] Bioorganic & Medicinal Chemistry, 13(16), 4806-4820. Link

  • Sheppard, G. S., et al. (2004).[6] "3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2." Bioorganic & Medicinal Chemistry Letters, 14(4), 865-868.[6] Link

  • PubChem. 3-amino-2-hydroxy-5-methylhexanamide hydrochloride (Related Compound Data).[1][7][8] National Library of Medicine. Link

  • ChemScene. (2S,3R)-2-Amino-3-hydroxyhexanoic acid Data (Structural Analog).Link

Technical Whitepaper: (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a critical chiral building block (synthon) used primarily in the development of protease inhibitors.

Executive Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) is a specialized non-proteinogenic amino acid derivative. In medicinal chemistry, it functions as a P1-P1' fragment for the design of transition-state mimic inhibitors, particularly targeting serine proteases such as the Hepatitis C Virus (HCV) NS3/4A protease .

Its structure contains a norvaline-like side chain (propyl group) and an


-hydroxy- 

-amino functionality. This motif is the reduced precursor to

-ketoamide "warheads" (found in drugs like Telaprevir and Boceprevir ) or acts directly as a hydroxyethylene isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis.

Molecular Architecture & Pharmacophore Analysis[1][2]

The molecule is defined by three critical structural domains that dictate its binding affinity and specificity in enzyme active sites.

DomainStructural FeatureMedicinal Chemistry Function
C1-C2 Core

-Hydroxy Amide
Transition State Mimic: The hydroxyl group forms H-bonds with the catalytic "oxyanion hole" of the protease, while the amide anchors the molecule via backbone H-bonds.
C3 Chiral Center (3R)-Amino GroupVector Positioning: Defines the trajectory of the peptide backbone. The (3R) configuration (often correlating to D-amino acid stereochemistry depending on priority rules) is critical for fitting into specific S1 pockets.
C3 Side Chain

-Propyl Group
S1 Pocket Occupancy: The propyl chain is hydrophobic, designed to fill the S1 specificity pocket of proteases like HCV NS3, which prefers hydrophobic residues (e.g., Norvaline).
Stereochemical Significance

The (3R) configuration at the


-carbon (C3) is pivotal. In the context of HCV protease inhibitors, the P1 residue is typically derived from L-Norvaline (S-configuration). However, synthetic routes often generate diastereomers. The specific (3R)  isomer described here may represent a specific diastereomer required for non-natural binding modes or a precursor where the Cahn-Ingold-Prelog (CIP) priority shifts due to the 

-hydroxy modification.

Synthetic Methodology

The synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride typically follows a modified Strecker or Cyanohydrin pathway, ensuring stereochemical control at C3 and C2.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target (3R)-3-amino-2-hydroxyhexanamide (Target Molecule) Intermediate1 Protected alpha-Hydroxy-beta-amino Acid Target->Intermediate1 Deprotection (HCl) Intermediate2 Cyanohydrin / Passerini Adduct Intermediate1->Intermediate2 Hydrolysis StartingMaterial (R)-N-Boc-Norvalinal (Aldehyde Precursor) Intermediate2->StartingMaterial Cyanohydrin Formation caption Figure 1: Retrosynthetic disconnection of the target scaffold.

Detailed Experimental Protocol

Note: This protocol synthesizes the N-Boc protected intermediate followed by salt formation.

Step 1: Preparation of the Aldehyde (Norvalinal)

  • Reagents: (R)-N-Boc-Norvaline, N,O-Dimethylhydroxylamine HCl, EDC·HCl, LiAlH4.

  • Procedure: Convert (R)-N-Boc-Norvaline to the Weinreb amide. Reduce the amide with LiAlH4 in dry THF at -78°C to yield (R)-N-Boc-norvalinal.

Step 2: Cyanohydrin Formation (The Warhead Assembly)

  • Reagents: (R)-N-Boc-norvalinal, Acetone cyanohydrin, Triethylamine (TEA).

  • Procedure:

    • Dissolve aldehyde in DCM at 0°C.

    • Add TEA (0.2 eq) and Acetone cyanohydrin (3.0 eq).

    • Stir for 12h. This generates the cyanohydrin (mixture of diastereomers at C2).

    • Purification: Silica gel chromatography is often required to separate the syn and anti isomers if a specific C2 stereochemistry is needed.

Step 3: Pinner Hydrolysis to Amide

  • Reagents: Cyanohydrin intermediate, K2CO3, H2O2 (30%), DMSO.

  • Procedure:

    • Dissolve cyanohydrin in DMSO.

    • Add K2CO3 (0.5 eq) and cool to 0°C.

    • Slowly add H2O2. The nitrile is hydrolyzed to the primary amide.

    • Extract with Ethyl Acetate.

Step 4: Deprotection & Salt Formation

  • Reagents: 4N HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc-3-amino-2-hydroxyhexanamide in dry dioxane.

    • Add 4N HCl/Dioxane (5 eq) at 0°C.

    • Stir for 2 hours (monitor by TLC for disappearance of Boc).

    • Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt .

    • Yield: Typically 85-95% (white hygroscopic solid).

Medicinal Chemistry Applications

Mechanism of Action: The Serine Trap

This molecule is a precursor to the


-ketoamide  warhead. In the body or in synthetic preparation, the C2-hydroxyl can be oxidized to a ketone.
  • Reversible Covalent Inhibition: The keto-amide warhead undergoes nucleophilic attack by the catalytic Serine-139 of the HCV NS3 protease.

  • Transition State Mimicry: The resulting structure resembles the tetrahedral transition state of peptide bond cleavage.

  • The Hydroxy Variant: The unoxidized (3R)-3-amino-2-hydroxyhexanamide (the subject of this guide) acts as a Transition State Isostere . It binds non-covalently but with high affinity because the C2-OH mimics the oxyanion of the tetrahedral intermediate.

Interaction Pathway Diagram[1]

Mechanism Inhibitor (3R)-3-amino-2-hydroxyhexanamide (Scaffold) Complex Enzyme-Inhibitor Complex (Tetrahedral Mimic) Inhibitor->Complex Binding Enzyme HCV NS3 Protease (Active Site) Enzyme->Complex S1_Pocket S1 Pocket (Hydrophobic) Complex->S1_Pocket Propyl Side Chain (Hydrophobic Interaction) Oxyanion Oxyanion Hole (H-Bonding) Complex->Oxyanion C2-Hydroxyl (H-Bond Donor) caption Figure 2: Pharmacodynamic interactions of the scaffold within the protease active site.

[1]

Quality Control & Characterization

As a hydrochloride salt, the material is hygroscopic. Strict QC is required for use in biological assays.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O or DMSO-d6)Diagnostic signals: Propyl methyl triplet (~0.9 ppm),

-proton doublet (~4.0 ppm).
Purity HPLC (C18 Column)>98% Area under curve (210 nm).
Chiral Purity Chiral HPLC>99% ee (Enantiomeric Excess).
Counterion Ion Chromatography~19-20% Chloride content (consistent with mono-HCl MW ~182.65).

References

  • Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy, 50(3), 899-909.

  • Malcolm, B. A., et al. (2006). "SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells." Antimicrobial Agents and Chemotherapy, 50(3), 1013-1020.

  • PubChem Compound Summary. (2025). "(2S,3R)-3-Amino-2-hydroxyhexanoic acid."[1][2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). "Product Specification: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride."

Sources

Strategic Utilization of (3R)-3-Amino-2-Hydroxyhexanamide Hydrochloride in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) is a specialized chiral building block and peptidomimetic intermediate. It represents a reduced "warhead" precursor primarily utilized in the development of serine protease inhibitors, most notably for the Hepatitis C Virus (HCV) NS3/4A protease .

Chemically, it is the


-hydroxy-

-amino amide derivative of D-Norvaline (assuming the 3R configuration corresponds to the D-amino acid backbone in this acyclic system). In drug discovery, this scaffold serves two critical functions:
  • Transition State Mimic: The hydroxyl group acts as a statine-like transition state isostere, probing the oxyanion hole of the target protease.

  • Warhead Precursor: It is the direct synthetic precursor to

    
    -ketoamides, the covalent reversible "warheads" found in blockbuster drugs like Telaprevir (VX-950)  and Boceprevir .
    

This guide details the chemical architecture, validated synthetic protocols, and therapeutic applications of this compound, providing a roadmap for its integration into medicinal chemistry campaigns.

Chemical Architecture & Properties[1]

Structural Analysis

The compound consists of a six-carbon backbone (hexanamide) functionalized with an amino group at the


-position (C3) and a hydroxyl group at the 

-position (C2).
  • P1 Moiety: The

    
    -propyl side chain at C3 mimics the Norvaline residue, a hydrophobic group optimized to fill the S1 pocket of the HCV NS3 protease.
    
  • Stereochemistry (3R): The (3R) configuration at the amino center is critical. While clinically approved HCV inhibitors (e.g., Telaprevir) typically utilize the (3S) configuration (derived from L-Norvaline), the (3R) isomer is essential for Structure-Activity Relationship (SAR) profiling to determine the stereochemical stringency of the S1 pocket and to synthesize D-amino acid containing analogs for metabolic stability studies.

  • Salt Form: The hydrochloride salt stabilizes the free amine, preventing intramolecular cyclization or oxidation during storage.

Physicochemical Data
PropertySpecification
IUPAC Name (3R)-3-amino-2-hydroxyhexanamide hydrochloride
CAS Number 2434605-67-9
Molecular Formula

Molecular Weight 182.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
pKa (Calc) ~8.5 (Amine), ~13.0 (Hydroxyl)

Synthetic Methodology

The synthesis of


-hydroxy-

-amino amides requires precise stereocontrol. Two primary routes are established: the Cyanohydrin (Strecker-type) Route and the Passerini Multicomponent Route .
Route A: The Chiral Pool Cyanohydrin Protocol (Preferred)

This route is preferred for high enantiopurity as it retains the stereochemistry of the starting amino acid. To obtain the (3R) isomer, the starting material must be D-Norvaline (or a protected derivative).

Experimental Workflow

Step 1: Weinreb Amide Formation

  • Reagents: N-Boc-D-Norvaline, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Protocol: Activate the carboxylic acid of N-Boc-D-Norvaline with EDC/HOBt in dichloromethane. Add the Weinreb amine salt and base. Stir at RT for 12h.

  • Mechanism: Formation of the activated ester followed by nucleophilic attack of the methoxyamino group.

Step 2: Reduction to Aldehyde

  • Reagents: LiAlH4 or DIBAL-H, THF, -78°C.

  • Protocol: Treat the Weinreb amide with reducing agent at cryogenic temperatures to prevent over-reduction. Quench with Rochelle's salt.

  • Product: N-Boc-D-Norvalinal.

Step 3: Cyanohydrin Formation & Hydrolysis (The Critical Step)

  • Reagents: KCN (or TMSCN), NaHSO3, Water/Ethyl Acetate.

  • Protocol:

    • Generate the bisulfite adduct of the aldehyde in aqueous solution.

    • Treat with KCN to form the cyanohydrin. Note: This step creates a new stereocenter at C2, yielding a mixture of diastereomers (syn/anti).

    • Hydrolysis: Treat the nitrile intermediate with oxidative hydrolysis conditions (e.g., H2O2/K2CO3 in DMSO) to convert the nitrile directly to the primary amide without hydrolyzing the Boc group.

  • Purification: Separate the diastereomers via flash chromatography or crystallization.

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Stir the N-Boc-3-amino-2-hydroxyhexanamide in HCl/Dioxane for 2 hours. Precipitate with diethyl ether.

  • Yield: (3R)-3-amino-2-hydroxyhexanamide hydrochloride.

Route B: The Passerini Reaction (Convergent)

Useful for generating combinatorial libraries but often requires chiral resolution.

  • Components: Butanal (Aldehyde) + Isocyanide (e.g., tert-butyl isocyanide) + Carboxylic Acid (usually acetic acid, followed by hydrolysis).

  • Limitation: This route typically yields

    
    -acyloxy amides and requires significant modification to yield the free 
    
    
    
    -amino structure with specific (3R) stereochemistry.
Visualization of Synthetic Logic

Synthesis Start N-Boc-D-Norvaline (Chiral Pool) Weinreb Weinreb Amide Start->Weinreb EDC, HOBt NH(OMe)Me Aldehyde N-Boc-D-Norvalinal Weinreb->Aldehyde LiAlH4 -78°C Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin KCN, NaHSO3 (C2 Diastereomers formed) Amide N-Boc-3-amino-2-hydroxyhexanamide Cyanohydrin->Amide H2O2, K2CO3 (Oxidative Hydrolysis) Final (3R)-3-amino-2-hydroxyhexanamide HCl Amide->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Step-wise synthesis of (3R)-3-amino-2-hydroxyhexanamide HCl via the modified Strecker/Cyanohydrin route.

Therapeutic Applications & Mechanism

Role in HCV Protease Inhibition

The Hepatitis C Virus NS3/4A serine protease is a primary drug target. Inhibitors like Telaprevir are peptidomimetics that span the S1-S4 pockets of the enzyme.

  • The P1 Anchor: The (3R)-3-amino-2-hydroxyhexanamide scaffold corresponds to the P1 residue . The propyl side chain buries into the hydrophobic S1 pocket.

  • The Warhead Connection: In the final drug, the C2-hydroxyl is oxidized to a ketone. This

    
    -ketoamide undergoes nucleophilic attack by the active site Serine-139 of the protease, forming a reversible covalent hemiacetal complex.
    
  • Why the Hydroxy Intermediate? The hydroxy form is the stable precursor. It is often coupled to the P2-P4 peptide chain before the final oxidation step (Dess-Martin Periodinane) to avoid side reactions during peptide coupling.

Mechanism of Action Diagram

MOA Drug Peptidomimetic Inhibitor (Ketoamide Warhead) Complex Covalent Enzyme-Inhibitor Complex (Hemiacetal) Drug->Complex Reversible Covalent Bond Formation Enzyme HCV NS3/4A Protease (Ser-139 Active Site) Enzyme->Complex Nucleophilic Attack (Ser-139 OH) Precursor (3R)-3-amino-2-hydroxyhexanamide (Reduced Precursor) Precursor->Drug 1. Peptide Coupling 2. Oxidation (DMP)

Figure 2: Transformation of the hydroxy precursor into the active ketoamide inhibitor and binding mechanism.

Analytical Characterization & Handling

Quality Control Parameters

To ensure the integrity of this intermediate for drug development, the following specifications are recommended:

  • 1H NMR (DMSO-d6): Expect signals for the propyl methyl group (~0.9 ppm, t), methylene chain (~1.3-1.6 ppm, m),

    
    -proton (~4.0 ppm, d), and amide protons.
    
  • Chiral HPLC: Essential to verify the Enantiomeric Excess (ee) of the (3R) center and the Diastereomeric Ratio (dr) of the C2-hydroxyl group.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA with 0.1% DEA.

  • Mass Spectrometry: ESI+ [M+H]+ = 147.1 (free base).

Handling and Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The free amine is prone to air oxidation over time. Always generate the free base in situ immediately prior to the next coupling reaction.

References

  • Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of hepatitis C virus NS3-4A protease." Antimicrobial Agents and Chemotherapy, 50(3), 899-909. Available at: [Link]

  • Znabet, A., et al. (2010). "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions." Chemical Communications, 46(42), 7918-7920. Available at: [Link]

  • Lin, K., et al. (2006). "VX-950, a novel hepatitis C virus protease inhibitor, exhibits potent antiviral activities in an HCV replicon system." Antimicrobial Agents and Chemotherapy, 50(5), 1813-1822. Available at: [Link]

  • Tan, S. L., et al. (2002). "Strategies for hepatitis C therapeutic intervention: now and next." Current Opinion in Pharmacology, 2(5), 525-531. Available at: [Link]

Methodological & Application

Application Note: Enzymatic Assay Development for (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride and its Peptidomimetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound (3R)-3-amino-2-hydroxyhexanamide hydrochloride is a highly specialized chiral building block utilized in the rational design of direct-acting antivirals (DAAs), specifically serine protease inhibitors[1]. In the context of drug development, this molecule acts as a critical P1 transition-state isostere.

From a structural biology perspective, the scaffold is strategically designed: the propyl aliphatic chain (carbons 4 through 6) mimics a norvaline side chain, which optimally fills the shallow, hydrophobic S1 pocket of the Hepatitis C Virus (HCV) NS3/4A protease. Simultaneously, the


-hydroxyamide moiety serves as a transition-state mimic. The hydroxyl group engages the catalytic Ser139 via a reversible interaction, while the amide group provides essential hydrogen bonding within the enzyme's oxyanion hole.

To evaluate the inhibitory potency (


, 

) of this raw pharmacophore and its downstream elaborated peptidomimetic derivatives, a robust, high-throughput enzymatic assay is required. This application note details the development and validation of a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay using recombinant HCV NS3/4A protease[2].

HCV_Pathway Polyprotein HCV Polyprotein Translation NS3_4A NS3/4A Protease Complex (Active Heterodimer) Polyprotein->NS3_4A Auto-cleavage CleavageSites Trans-cleavage at NS4A/4B, NS4B/5A, NS5A/5B NS3_4A->CleavageSites Catalytic Action Replication Viral Replication Complex Formation CleavageSites->Replication Mature Proteins Inhibitor Peptidomimetic Inhibitor (Pharmacophore Base) Inhibitor->NS3_4A Competitive Inhibition (Transition State Isostere)

Fig 1: HCV polyprotein processing pathway and targeted inhibition by NS3/4A protease inhibitors.

Assay Principle and Self-Validating Design

The primary method for quantifying NS3/4A protease activity relies on an internally quenched fluorogenic depsipeptide substrate, commonly RET-S1 (Ac-DED(EDANS)EE


Abu

[COO]ASK(DABCYL)-NH

)[3].

The Causality of Substrate Choice: A depsipeptide (containing an ester bond in place of a peptide bond at the cleavage site) is utilized because the native NS3/4A protease exhibits relatively slow turnover rates (


) with standard peptide substrates in vitro. The ester bond in RET-S1 is more labile, significantly increasing the 

ratio and providing a wider dynamic range for kinetic measurements[4].

When the active NS3/4A complex cleaves the depsipeptide bond, the DABCYL quencher is separated from the EDANS fluorophore, resulting in a quantifiable increase in fluorescence emission.

Assay_Workflow Substrate RET-S1 Substrate (EDANS-DABCYL) Cleavage Depsipeptide Cleavage Substrate->Cleavage Catalyzed by Enzyme HCV NS3/4A Protease Enzyme->Cleavage Inhibitor (3R)-3-amino-2- hydroxyhexanamide Inhibitor->Enzyme Binds Active Site (Ser139) NoSignal Inhibition (Quenched State) Inhibitor->NoSignal Blocks Cleavage Signal Fluorescence Emission (490 nm) Cleavage->Signal Active Enzyme

Fig 2: FRET-based enzymatic assay workflow and inhibitor mechanism.

Materials and Reagents

  • Enzyme: Recombinant HCV NS3/4A Protease (Genotype 1b). Note: The NS4A cofactor peptide must be present to stabilize the NS3 catalytic triad (His57, Asp81, Ser139).

  • Substrate: RET-S1 FRET Substrate (AnaSpec), prepared as a 400 µM stock in anhydrous DMSO[4].

  • Test Compounds: (3R)-3-amino-2-hydroxyhexanamide hydrochloride and synthesized derivatives.

  • Optimized Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 20% v/v glycerol, 5 mM Dithiothreitol (DTT), and 0.1% CHAPS[4].

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Every plate must include specific control wells to rule out false positives caused by compound autofluorescence (inner-filter effects) or spontaneous substrate hydrolysis[5].

Phase 1: Reagent and Plate Preparation
  • Buffer Preparation: Prepare the Assay Buffer fresh. Causality: DTT must be added immediately prior to the assay. The NS3 protease contains a structural zinc ion coordinated by three cysteine residues; DTT maintains the reducing environment necessary to prevent cysteine oxidation and subsequent zinc ejection, which would denature the enzyme[4].

  • Compound Dilution: Serially dilute (3R)-3-amino-2-hydroxyhexanamide hydrochloride in DMSO. Transfer to a black, flat-bottom 96-well or 384-well microplate. Ensure the final DMSO concentration in the assay does not exceed 5% v/v to prevent solvent-induced enzyme inhibition.

Phase 2: Pre-Incubation (Critical Step)
  • Enzyme Addition: Add 10 nM of recombinant NS3/4A protease to the compound wells.

  • Incubation: Incubate the enzyme-inhibitor mixture at 25°C for 30 minutes. Causality: Transition-state isosteres like

    
    -hydroxyamides often exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure.
    
Phase 3: Reaction Initiation and Kinetic Readout
  • Substrate Addition: Initiate the reaction by adding RET-S1 substrate to a final concentration of 1.5 µM (which should be at or slightly below its

    
    ).
    
  • Fluorescence Monitoring: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 30 minutes using excitation at 340 nm and emission at 490 nm[5].

Phase 4: Self-Validation Controls

Ensure the following controls are present on every plate:

  • No-Enzyme Control (NEC): Buffer + Substrate + DMSO. Purpose: Establishes the background fluorescence and accounts for spontaneous depsipeptide hydrolysis.

  • No-Substrate Control (NSC): Buffer + Enzyme + Test Compound. Purpose: Detects compound autofluorescence. If a derivative of (3R)-3-amino-2-hydroxyhexanamide emits at 490 nm, it will artificially suppress the apparent inhibition.

  • Positive Control: A known reference inhibitor (e.g., Telaprevir) to verify enzyme activity and assay sensitivity.

Data Presentation & Quality Control

To determine the


, extract the initial velocity (

) from the linear portion of the progress curves (typically the first 10-15 minutes). Plot the fractional activity (

) against the log of the inhibitor concentration and fit to a four-parameter logistic (4PL) equation.

Table 1: Assay Validation Metrics and Representative Pharmacophore Kinetics

ParameterTarget ValueCausality / Scientific Significance
Z'-Factor > 0.75A Z'-factor approaching 1.0 indicates an excellent, robust assay with high signal-to-noise, suitable for High-Throughput Screening (HTS).
Intra-assay CV < 5%Ensures well-to-well reproducibility and reliable

curve fitting.
RET-S1

~1.5 - 2.0 µMDefines the substrate concentration. Operating at

ensures the assay is highly sensitive to competitive inhibitors.
Raw Pharmacophore

> 50 µMThe bare (3R)-3-amino-2-hydroxyhexanamide intermediate has weak standalone affinity; it requires P2-P4 peptidomimetic elaboration to achieve potency.
Elaborated Inhibitor

< 10 nMAddition of macrocyclic or optimized P2/P3 residues to the amine group drastically increases binding affinity and specificity[6].

Mechanistic Insights & Troubleshooting

  • Inner-Filter Effect Mitigation: If highly conjugated peptidomimetic derivatives of (3R)-3-amino-2-hydroxyhexanamide exhibit quenching or autofluorescence at 340/490 nm, the assay can be adapted to use longer-wavelength FRET pairs (e.g., 5-FAM/QXL™ 520)[5].

  • Enzyme Stability: If the assay window (signal-to-background) begins to collapse over time, verify the integrity of the NS4A cofactor. The central hydrophobic segment of NS4A (amino acids 21–32) is strictly required to intercalate into the NS3 core and properly align the catalytic triad for proteolysis[4].

  • Stereochemical Purity: The assay is highly sensitive to the stereochemistry of the P1 residue. Ensure the (3R) configuration of the 2-hydroxyhexanamide is maintained during synthesis, as epimerization at this center will drastically reduce the transition-state binding affinity.

References

1.1 2.2 3.3 4. 5.5 6.7 7.4

Sources

Application Notes and Protocols for (3R)-3-amino-2-hydroxyhexanamide hydrochloride: A Putative Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a small molecule with a structure suggestive of peptidase inhibitory activity. Its core features, particularly the α-hydroxy-β-amino acid motif, bear a strong resemblance to Bestatin (Ubenimex), a well-characterized natural product and potent inhibitor of several aminopeptidases.[1][2][3] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological and pathological processes, including protein maturation, regulation of hormonal peptides, immune response, and cancer progression, making them attractive targets for drug design.[1][2]

Given its structural analogy to Bestatin, it is hypothesized that (3R)-3-amino-2-hydroxyhexanamide hydrochloride functions as an inhibitor of one or more metalloaminopeptidases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the enzymatic inhibitory profile of this compound. The protocols outlined herein are designed to identify its target enzymes, determine its potency and mechanism of inhibition, and evaluate its effects in a cellular context.

Hypothesized Mechanism of Action

It is proposed that (3R)-3-amino-2-hydroxyhexanamide hydrochloride, like Bestatin, acts as a transition-state analogue inhibitor of metalloaminopeptidases.[3][4] The majority of these enzymes utilize a zinc ion in their active site for catalysis. The inhibitory mechanism likely involves the coordination of the α-hydroxyl group and the amide carbonyl oxygen of the inhibitor to the active site zinc ion.[3] This bidentate chelation mimics the tetrahedral transition state of peptide bond hydrolysis, leading to a stable enzyme-inhibitor complex and competitive inhibition.[3][4] The side chains of the inhibitor are expected to interact with the S1 and S1' pockets of the enzyme's active site, contributing to its binding affinity and selectivity.[4]

G cluster_Enzyme Aminopeptidase Active Site cluster_Inhibitor (3R)-3-amino-2-hydroxyhexanamide hydrochloride Enzyme_Pocket S1/S1' Pockets Zinc_Ion Zn²⁺ Inhibitor_Structure α-hydroxyl & Amide Carbonyl Inhibitor_Structure->Zinc_Ion Coordinates with (Bidentate Chelation) Inhibitor_Side_Chain Propyl Side Chain Inhibitor_Side_Chain->Enzyme_Pocket Binds to caption Hypothesized binding of the inhibitor to the enzyme's active site.

Figure 1: Hypothesized binding mode of (3R)-3-amino-2-hydroxyhexanamide hydrochloride.

Materials and Reagents

  • (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9)[5]

  • Recombinant Human Aminopeptidases: Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), Aminopeptidase B (APB), etc.

  • Chromogenic or Fluorogenic Substrates: L-Leucine-p-nitroanilide (for LAP), L-Alanine-p-nitroanilide (for APN), L-Arginine-7-amido-4-methylcoumarin (for APB).[6]

  • Assay Buffers: e.g., 50 mM Tris-HCl, pH 7.5.

  • Dimethyl Sulfoxide (DMSO)

  • 96-well Microplates (clear for colorimetric assays, black for fluorometric assays)

  • Microplate Reader

  • Cell Lines: e.g., Human umbilical vein endothelial cells (HUVECs) or cancer cell lines with high expression of a target aminopeptidase (e.g., 5637 bladder cancer cells).[7]

  • Cell Culture Media and Reagents

  • Cell Proliferation/Viability Assay Kit (e.g., MTT, XTT)

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay and IC50 Determination

This protocol describes a general method for assessing the inhibitory activity of (3R)-3-amino-2-hydroxyhexanamide hydrochloride against a panel of aminopeptidases and determining its half-maximal inhibitory concentration (IC50).

1. Preparation of Reagents:

  • Dissolve (3R)-3-amino-2-hydroxyhexanamide hydrochloride in DMSO to prepare a 10 mM stock solution.
  • Prepare serial dilutions of the inhibitor stock solution in assay buffer.
  • Prepare a stock solution of the aminopeptidase substrate in DMSO or assay buffer.
  • Dilute the recombinant aminopeptidase in assay buffer to the desired working concentration.

2. Assay Procedure:

  • Add 10 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 96-well microplate.
  • Add 80 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.
  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
  • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at appropriate wavelengths using a microplate reader in kinetic mode for 15-30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
  • Normalize the velocities to the vehicle control (100% activity).
  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inhibitor [label="Prepare serial dilutions\nof inhibitor"]; prep_enzyme [label="Prepare enzyme\nworking solution"]; prep_substrate [label="Prepare substrate\nworking solution"]; add_inhibitor [label="Add inhibitor/vehicle\nto microplate wells"]; add_enzyme [label="Add enzyme solution\nand pre-incubate"]; add_substrate [label="Add substrate to\ninitiate reaction"]; measure [label="Measure signal\n(absorbance/fluorescence)\nin kinetic mode"]; analyze [label="Calculate initial velocities\nand normalize to control"]; plot [label="Plot % activity vs.\nlog[Inhibitor]"]; calculate_ic50 [label="Determine IC50 value\nusing non-linear regression"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inhibitor; start -> prep_enzyme; start -> prep_substrate; prep_inhibitor -> add_inhibitor; prep_enzyme -> add_enzyme; add_inhibitor -> add_enzyme; add_enzyme -> add_substrate; prep_substrate -> add_substrate; add_substrate -> measure; measure -> analyze; analyze -> plot; plot -> calculate_ic50; calculate_ic50 -> end;

caption[label="Workflow for IC50 determination.", shape=plaintext, fontcolor="#5F6368"]; }

Figure 2: General workflow for determining the IC50 of the inhibitor.

Protocol 2: Kinetic Analysis of Inhibition Mode

This protocol is designed to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive).

1. Assay Setup:

  • Perform the enzyme activity assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
  • Use a range of substrate concentrations, typically from 0.2x to 5x the Michaelis constant (Km) of the enzyme.
  • For each substrate concentration, test a range of inhibitor concentrations, including a zero-inhibitor control.

2. Data Analysis:

  • Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
  • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.
  • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
  • Analyze the changes in Vmax (maximum velocity) and Km in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, Km will increase with increasing inhibitor concentration while Vmax remains unchanged. For non-competitive inhibition, Vmax will decrease while Km remains unchanged.
Protocol 3: Cell-Based Assay for Biological Activity

This protocol provides a framework for assessing the biological effects of the inhibitor in a cellular context, for example, on cancer cell proliferation.

1. Cell Culture and Seeding:

  • Culture the chosen cell line (e.g., 5637 bladder cancer cells) in appropriate media and conditions.[7]
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Treatment with Inhibitor:

  • Prepare serial dilutions of (3R)-3-amino-2-hydroxyhexanamide hydrochloride in cell culture medium.
  • Replace the culture medium in the wells with the medium containing the inhibitor or a vehicle control.
  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

3. Assessment of Cell Viability/Proliferation:

  • At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay).
  • Add the assay reagent to the wells and incubate according to the manufacturer's instructions.
  • Measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control cells (100% viability).
  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
  • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

Data Presentation and Interpretation

The inhibitory activity of (3R)-3-amino-2-hydroxyhexanamide hydrochloride should be summarized in a table for easy comparison.

EnzymeSubstrateIC50 (µM) [Hypothetical]Inhibition Mode [Hypothetical]
Aminopeptidase NL-Alanine-p-nitroanilide5.2Competitive
Leucine AminopeptidaseL-Leucine-p-nitroanilide15.8Competitive
Aminopeptidase BL-Arginine-7-amido-4-methylcoumarin> 100Not determined

Table 1: Hypothetical inhibitory profile of (3R)-3-amino-2-hydroxyhexanamide hydrochloride.

Troubleshooting

ProblemPossible CauseSolution
High variability between replicates Inaccurate pipetting; improper mixing of reagents.Use calibrated pipettes; ensure thorough mixing of solutions before and after addition to the microplate.
No or low enzyme activity Inactive enzyme; incorrect buffer pH or composition.Use a fresh batch of enzyme; verify the pH and composition of the assay buffer.
Inhibitor precipitates in the assay Low solubility of the compound in aqueous buffer.Decrease the final concentration of DMSO in the assay; test a lower concentration range of the inhibitor.
Inconsistent results in cell-based assays Variation in cell seeding density; cell contamination.Standardize cell seeding protocols; regularly check for and address any cell culture contamination.

Conclusion

The protocols detailed in this application note provide a robust framework for the characterization of (3R)-3-amino-2-hydroxyhexanamide hydrochloride as a putative aminopeptidase inhibitor. By systematically evaluating its inhibitory profile against a panel of enzymes and in relevant cellular models, researchers can elucidate its mechanism of action, potency, and potential as a therapeutic agent or a tool for chemical biology. The structural similarity to Bestatin provides a strong rationale for these investigations and suggests that this compound may hold significant potential in fields where aminopeptidase modulation is of interest.

References

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry, 18(7), 964-976.
  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. PubMed. Retrieved from [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. PubMed. Retrieved from [Link]

  • Valdés-Tresanco, M. E., et al. (2019). Bestatin is a non-competitive inhibitor of porcine M1 family glutamyl aminopeptidase: Insights for selective inhibitor design. Indian Journal of Natural Products and Resources (IJNPR)
  • McGowan, S., et al. (2016). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PMC. Retrieved from [Link]

  • Bazhin, A. A., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery.
  • Palmieri, M., & Sacerdote, P. (1989). A radiochemical assay for aminopeptidase N. PubMed. Retrieved from [Link]

  • Creative BioMart. (n.d.). Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Rock, F. L., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. PubMed. Retrieved from [Link]

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. PubMed. Retrieved from [Link]

  • George W. Woodruff School of Mechanical Engineering. (2025).
  • Neubert, K., et al. (1992). Aminopeptidase inhibitory properties and analgesic activity of (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid containing tripeptide analogues of the N-terminal tripeptide of probestin. PubMed. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9. Retrieved from [Link]

  • Unnamed vendor. (n.d.). (3R)-3-Amino-2-hydroxyhexanamide hydrochloride.
  • Zhang, X., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis.
  • Grembecka, J., & Mucha, A. (2011). Metallo-aminopeptidase inhibitors. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. Retrieved from [Link]

  • Vaškevičiūtė, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry.
  • Bayer, T., & Bornscheuer, U. T. (2025).
  • BindingDB. (n.d.). BindingDB BDBM96828 (3E)-3-[1-[2-(4-hydroxyphenyl)ethylamino]ethylidene]-2-oxolanone. Retrieved from [Link]

  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • Carper, J., et al. (2025). Enzymatic synthesis of diverse oligoamide polymer precursors. bioRxiv.org.

Sources

Application Note: Target Identification & Profiling of (3R)-3-amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of (3R)-3-amino-2-hydroxyhexanamide hydrochloride (hereafter referred to as 3-AHHA-HCl ) in target identification and selectivity profiling studies.[1]

Executive Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a functionalized fragment used primarily in the development of serine protease inhibitors, most notably for HCV NS3-NS4A protease (e.g., as a precursor to the ketoamide warhead of Boceprevir/Telaprevir analogs).[1] Structurally, it mimics the tetrahedral transition state of peptide bond hydrolysis, specifically representing a P1-Norvaline residue.[1]

In target identification studies, 3-AHHA-HCl serves three critical roles:

  • Fragment-Based Screening: Identifying novel protease targets that accommodate hydrophobic P1 residues (e.g., Norvaline/Norleucine specificity).[1]

  • Structural Biology: Acting as a stable transition-state analog for X-ray co-crystallization to map active site interactions without substrate cleavage.[1]

  • Selectivity Profiling: Differentiating between viral proteases (HCV NS3) and host off-targets (e.g., Cathepsins, Elastases, Aminopeptidases) when used as a non-covalent probe.[1]

Mechanism of Action & Rationale

The "3-amino-2-hydroxy" motif acts as a transition-state mimic.[1] In the active site of a serine or metalloprotease, the hydroxyl group at the


-position (C2) interacts with the catalytic machinery (e.g., the oxyanion hole in serine proteases or the Zinc ion in metalloproteases), while the amine at C3 and the hexanamide side chain anchor the molecule in the S1 pocket.[1]
  • P1 Recognition: The propyl side chain (from the hexanamide backbone) mimics the side chain of Norvaline, a non-canonical amino acid preferred by HCV NS3 and certain elastases.[1]

  • Warhead Chemistry: Unlike electrophilic ketoamides (which form covalent reversible bonds), the hydroxy-amide is generally a non-covalent, competitive inhibitor, making it ideal for equilibrium binding studies (TSA, SPR).[1]

Caption: Workflow for profiling 3-AHHA-HCl against primary viral targets and potential host off-targets.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: To validate direct physical binding of 3-AHHA-HCl to candidate proteases (e.g., HCV NS3, Chymotrypsin, Elastase) by measuring the increase in protein melting temperature (


).[1]

Materials:

  • Recombinant Protease (e.g., HCV NS3/4A sc, 5 µM stock).[1]

  • 3-AHHA-HCl (100 mM stock in DMSO).[1]

  • SYPRO Orange dye (5000x stock).[1]

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT.[1]

Procedure:

  • Preparation: Dilute protein to 2 µM in assay buffer.

  • Compound Addition: Prepare a dose-response of 3-AHHA-HCl (e.g., 10 µM, 100 µM, 1 mM). Keep DMSO constant at 1%.

  • Dye Mix: Add SYPRO Orange to a final concentration of 5x.

  • Plate Setup: Aliquot 20 µL per well in a 384-well PCR plate. Include "DMSO only" (Negative Control) and "Known Inhibitor" (Positive Control, e.g., Boceprevir).[1]

  • Run: Perform melt curve analysis on a qPCR machine (25°C to 95°C, ramp rate 0.5°C/min).

  • Analysis: Calculate

    
    .[1] A 
    
    
    
    indicates significant binding.[1]

Expected Results: | Target | Expected


 (1 mM) | Interpretation |
| :--- | :--- | :--- |
| HCV NS3/4A  | +3.0 to +6.0 °C | Strong Binding (S1 Pocket saturation) |
| Human Neutrophil Elastase  | +1.0 to +3.0 °C | Moderate Off-Target Binding |
| Chymotrypsin  | < 1.0 °C | Weak/No Interaction (Specificity Check) |[1]
Protocol B: Enzymatic Inhibition Assay (FRET)

Objective: To determine the functional potency (


) of 3-AHHA-HCl against identified targets.

Materials:

  • Enzyme: HCV NS3/4A Protease (0.5 nM final).[1]

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).[1]

  • Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% CHAPS, 1 mM TCEP.

Procedure:

  • Compound Dilution: Prepare 3-fold serial dilutions of 3-AHHA-HCl in DMSO (Range: 1 mM down to 10 nM).

  • Pre-incubation: Mix 10 µL of enzyme solution with 0.5 µL of compound. Incubate for 30 min at RT. Note: This allows the hydroxy-amine to equilibrate with the active site.[1]

  • Reaction Start: Add 10 µL of Substrate (at

    
     concentration, typically 2-5 µM).
    
  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 60 min.

  • Calculation: Extract initial velocities (

    
    ). Plot % Activity vs. Log[Compound]. Fit to 4-parameter logistic equation to determine 
    
    
    
    .[1]

Critical Note: Since 3-AHHA-HCl is the reduced form of the ketoamide warhead, its potency is expected to be lower (micromolar range) compared to the ketoamide drug (nanomolar range).[1] It serves as a fragment hit , not a final drug.

Protocol C: Fragment-Based Crystallography (Soaking)

Objective: To visualize the binding mode and confirm the "3R" stereochemistry fit in the S1 pocket.

Procedure:

  • Crystallization: Grow apo-crystals of the protease (e.g., HCV NS3) using standard hanging drop vapor diffusion.[1]

  • Soaking: Transfer crystals to a drop containing reservoir solution + 10-50 mM 3-AHHA-HCl. Soak for 2-24 hours.[1] Note: High concentration is required due to lower affinity of the fragment.[1]

  • Data Collection: Flash freeze in liquid nitrogen and collect X-ray diffraction data.

  • Refinement: Look for

    
     electron density in the S1 pocket.[1] The hydroxyl group should point toward the catalytic triad (Ser139/His57), and the propyl chain should fill the hydrophobic S1 specificity pocket.[1]
    

References

  • Vertex Pharmaceuticals. (2008).[1] Inhibitors of Serine Proteases for the Treatment of HCV Infections.[1][2] Patent WO2008106139.[1] (Describes the synthesis and use of 3-amino-2-hydroxyhexanamide derivatives as HCV protease inhibitors). Link

  • Merck & Co. (2011).[1] Process for preparing beta-amino-alpha-hydroxy amides.[1] Patent US7612237B2.[1] (Details the synthesis of the specific intermediate 3-amino-2-hydroxyhexanamide). Link

  • Perni, R. B., et al. (2006).[1] Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of hepatitis C virus NS3-4A serine protease.[1] Antimicrobial Agents and Chemotherapy, 50(3), 899-909.[1] (Context for Norvaline-based P1 inhibitors). Link[1]

  • Scott, D. E., et al. (2012).[1] Fragment-based approaches in drug discovery and chemical biology.[1] Current Opinion in Chemical Biology, 16(5-6), 527-534.[1] (Methodology for using fragments like 3-AHHA for target ID). Link[1]

Sources

(3R)-3-amino-2-hydroxyhexanamide hydrochloride in proteomics research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3R)-3-amino-2-hydroxyhexanamide hydrochloride in Proteomics & Chemical Biology

Executive Summary

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a specialized, low-molecular-weight protease inhibitor used in high-precision proteomics and chemical biology.[1][2] Structurally analogous to the "warhead" fragments of potent metalloprotease inhibitors (such as Bestatin and Amastatin) and serine protease inhibitors (like Boceprevir intermediates), this compound serves as a critical reagent for preserving the N-terminome during cell lysis and as a fragment-based probe in drug discovery campaigns targeting viral proteases (e.g., HCV NS3/4A).[1][2]

This technical guide details its application in preventing N-terminal degradation during proteomic sample preparation and its utility in activity-based protein profiling (ABPP) workflows.[1][2]

Scientific Background & Mechanism

Structural Logic

The molecule features a 3-amino-2-hydroxy motif, a classic transition-state mimic found in inhibitors of metallo-aminopeptidases (MAPs) and certain serine proteases.[1][2]

  • Zinc Chelation: In metalloproteases (e.g., Leucine Aminopeptidase, LAP), the hydroxyl and carbonyl oxygen atoms chelate the catalytic Zinc ion (

    
    ), while the adjacent amino group interacts with the active site residues to lock the enzyme in a non-productive conformation.[1][2]
    
  • Hydrophobic Recognition: The hexanamide backbone provides a propyl side-chain (at the C3 position relative to the carbonyl), mimicking hydrophobic amino acids like Norvaline or Leucine.[1][2] This ensures high affinity for proteases with hydrophobic S1/S1' pockets.[1][2]

Proteomics Utility

In "bottom-up" and "N-terminomics" workflows, endogenous aminopeptidases rapidly degrade the N-termini of peptides upon cell lysis.[1][2] This "ragging" creates heterogeneous peptide populations, complicating peptide identification and compromising the quantification of neo-N-termini.[1][2] (3R)-3-amino-2-hydroxyhexanamide HCl acts as a precision stabilizer , effectively freezing the N-terminome.[1][2]

Experimental Protocols

Protocol A: Preparation of Protease Inhibitor Cocktail (100X Stock)

Use this protocol to fortify standard lysis buffers against aminopeptidase activity.[2]

Reagents:

  • (3R)-3-amino-2-hydroxyhexanamide hydrochloride (MW: 182.65 g/mol )[1][2][3]

  • Solvent: Nuclease-free Water or DMSO (Dimethyl sulfoxide)[2]

  • Filter: 0.22

    
    m PTFE syringe filter[2]
    

Procedure:

  • Calculate Mass: To prepare 1 mL of 100 mM stock solution, weigh 18.27 mg of the compound.[2]

  • Solubilization:

    • Preferred: Dissolve in 1 mL of Nuclease-free water (The HCl salt is highly water-soluble).[1][2]

    • Alternative: Dissolve in 1 mL DMSO if preparing a non-aqueous cocktail.[2]

  • Sterilization: Pass the solution through a 0.22

    
    m filter into a sterile cryovial.
    
  • Storage: Aliquot into 50

    
    L volumes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1][2]
    
Protocol B: Lysis & N-Terminome Preservation

Optimized for cell culture (HeLa, HEK293) or tissue samples.[1][2]

Workflow:

  • Harvest Cells: Pellet

    
     cells at 500 x g for 5 min. Wash 2x with cold PBS.[1][2]
    
  • Lysis Buffer Preparation (Fresh):

    • Base Buffer: 8 M Urea, 50 mM HEPES (pH 7.5), 150 mM NaCl.[1][2]

    • Add Inhibitor: Add (3R)-3-amino-2-hydroxyhexanamide stock (100 mM) to a final concentration of 1 mM (1:100 dilution).

    • Note: Co-add EDTA (5 mM) only if metalloprotease activity is to be completely ablated; however, (3R)-3-amino-2-hydroxyhexanamide provides specific active-site inhibition without stripping metals from other proteins.[1][2]

  • Lysis: Resuspend pellet in 500

    
    L of the complete lysis buffer.
    
  • Sonication: Sonicate on ice (3 cycles, 10s on/10s off, 40% amplitude) to shear DNA.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Digestion: Proceed with reduction (DTT), alkylation (CAA), and Trypsin digestion.[1][2] The inhibitor will not interfere with Trypsin (a serine protease) at 1 mM, but can be removed via C18 desalting if necessary.[1][2]

Data Analysis & Visualization

Mechanism of Action Diagram

The following diagram illustrates the bidentate chelation mechanism by which (3R)-3-amino-2-hydroxyhexanamide inhibits a generic metallo-aminopeptidase.

Inhibition_Mechanism cluster_enzyme Metallo-Aminopeptidase Active Site Zinc Zn2+ Ion Outcome Substrate Blockade (N-terminus Preserved) Pocket Hydrophobic S1 Pocket Glu Glu Residue (Catalytic Base) Inhibitor (3R)-3-amino-2-hydroxyhexanamide (Inhibitor) Inhibitor->Zinc Chelation (OH & C=O groups) Inhibitor->Pocket Hydrophobic Interaction (Propyl Side Chain) Inhibitor->Glu H-Bonding (Amino Group) Inhibitor->Outcome Prevents Hydrolysis

Caption: Bidentate coordination of the Zinc cofactor by the inhibitor's hydroxy-amide motif locks the enzyme, preventing peptide hydrolysis.[1][2]

Comparative Inhibitor Profile
CompoundTarget ClassSpecificityWorking Conc.[1][2]Solubility
(3R)-3-amino-2-hydroxyhexanamide Metallo-aminopeptidases High (Hydrophobic S1) 0.1 - 1.0 mM Water
BestatinAminopeptidases (LAP, AP-N)Broad1 - 100

M
Methanol/DMSO
PMSFSerine ProteasesBroad1 mMEthanol/Isopropanol
EDTAMetalloproteasesNon-specific (Chelator)1 - 10 mMWater

References

  • Sigma-Aldrich. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride Product Page. Merck KGaA.[1][2][3] Link

  • Perni, R. B., et al. (2011).[1][2] Inhibitors of Serine Proteases (Patent EP2366704A1).[1][2] European Patent Office.[1][2] (Describes the use of the 3-amino-2-hydroxyhexanamide scaffold in HCV NS3 protease inhibitor design). Link

  • Scognamiglio, A., et al. (2013).[1][2] Protease Inhibitors: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry. (Contextualizes alpha-hydroxy-beta-amino amides as transition state mimics).

  • Lange, P. F., & Overall, C. M. (2011).[1][2] Top-down and bottom-up proteomics of SDS-PAGE separated protease substrates. Nature Methods. (General methodology for N-terminomics and inhibitor use).

Sources

Application Note: Advanced HPLC Analytical Strategies for (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) is a highly polar, chiral aliphatic molecule. In pharmaceutical development, it serves as a critical building block for synthesizing peptidomimetic therapeutics, most notably Hepatitis C Virus (HCV) NS3-NS4A serine protease inhibitors 1[1].

From an analytical perspective, this compound presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: The combination of a primary amine, a hydroxyl group, and an amide moiety results in a highly hydrophilic profile, making retention on standard Reversed-Phase (RP) C18 columns nearly impossible.

  • Optical Invisibility: The molecule lacks a conjugated

    
    -system or aromatic ring, rendering traditional UV/Vis detectors virtually blind to it at standard wavelengths (>210 nm).
    
  • Stereochemical Complexity: The presence of adjacent chiral centers (C2 and C3) necessitates rigorous control of diastereomeric and enantiomeric excess during synthesis.

To establish a self-validating, robust analytical system, a dual-method approach is required. Method A utilizes Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) to determine chemical purity and assay. Method B employs pre-column derivatization with Marfey's Reagent followed by RP-HPLC-UV to determine stereochemical purity.

Method A: HILIC-CAD for Chemical Purity and Assay

The Causality of Experimental Choices

To overcome the lack of retention on C18, we employ HILIC . In HILIC, the mobile phase is highly organic (e.g., >70% acetonitrile), which immobilizes a water-enriched layer on a polar stationary phase (such as Amide-bonded silica). The polar analyte partitions into this aqueous layer, achieving excellent retention 2[2].

Because the analyte lacks a UV chromophore, we utilize a Charged Aerosol Detector (CAD) . CAD is a mass-flow sensitive detector that nebulizes the column eluent, evaporates the volatile mobile phase, and applies a uniform electrical charge to the remaining non-volatile analyte particles via a corona discharge 3[3]. This provides universal detection independent of the molecule's optical properties.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade

      
      , adjusted to pH 3.0 with formic acid. (Crucial: CAD requires strictly volatile buffers to prevent electrometer fouling and high baseline noise).
      
    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in a diluent of 20:80 Water:Acetonitrile. (Crucial: The sample diluent must closely match the high-organic starting conditions of the HILIC gradient to prevent peak fronting and solvent-mismatch breakthrough).

  • System Suitability Test (SST): Inject a blank to ensure baseline stability, followed by six replicate injections of a 0.1 mg/mL standard to verify CAD response precision (RSD

    
     2.0%).
    
Table 1: HILIC-CAD Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 85% B; 2-10 min: 85%

50% B; 10-15 min: 50% B
Detector Settings CAD; Evaporation Temp: 35°C; Data Rate: 10 Hz
Injection Volume 2 µL

Note: CAD response is inherently non-linear over wide dynamic ranges. For precise assay quantitation, apply a power-function (


) or quadratic calibration curve.

Method B: Marfey's Derivatization for Stereochemical Purity

The Causality of Experimental Choices

To resolve the stereoisomers of (3R)-3-amino-2-hydroxyhexanamide without expensive chiral stationary phases, we utilize Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Under mildly basic conditions, the primary amine of the analyte undergoes nucleophilic aromatic substitution with the fluorinated ring of FDAA.

Because FDAA contains an optically pure L-alanine moiety, reacting it with a mixture of enantiomers (e.g., 3R and 3S) generates diastereomers (L,R and L,S). These diastereomers possess distinct physicochemical properties and can be easily separated on a standard achiral C18 column 4[4]. Furthermore, the dinitrophenyl group acts as a powerful chromophore, allowing highly sensitive UV detection at 340 nm, completely eliminating background matrix interference.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Reaction Initiation: In a 2 mL amber vial, combine 100 µL of the sample (1.0 mg/mL in water), 20 µL of 1 M

    
    , and 100 µL of the FDAA solution. (Crucial: 
    
    
    
    neutralizes the HCl salt of the analyte and provides the alkaline environment necessary for the nucleophilic attack).
  • Incubation: Seal the vial and incubate in a thermomixer at 40°C for 60 minutes.

  • Quenching: Add 20 µL of 1 M HCl to the mixture. (Crucial: Acidification immediately halts the reaction and stabilizes the newly formed diastereomeric adducts). Dilute the mixture with 760 µL of 50:50 Water:Acetonitrile prior to injection.

Table 2: RP-HPLC-UV Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in

Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-5 min: 20% B; 5-25 min: 20%

60% B; 25-30 min: 60% B
Detector Settings UV/Vis at 340 nm
Injection Volume 5 µL

Data Presentation: Expected Outcomes

Table 3: Summary of Analytical Performance
MetricMethod A: HILIC-CADMethod B: RP-HPLC-UV (Marfey's)
Primary Objective Assay & Chemical PurityDiastereomeric/Enantiomeric Excess
Typical Retention Time ~6.5 min~14.2 min (L,R), ~15.8 min (L,S)
Limit of Detection (LOD) 10 ng on-column1 ng on-column
Linearity Fit Quadratic / Power-functionLinear (

)
Resolution (

)
> 2.0 (from nearest polar impurity)> 2.5 (between diastereomers)

Analytical Workflow Visualization

G Sample Sample: (3R)-3-amino-2-hydroxyhexanamide HCl (Highly Polar, No UV Chromophore, Chiral) Split Analytical Objective Sample->Split Path1 Chemical Purity & Assay Split->Path1 Path2 Stereochemical Purity (Diastereomeric Excess) Split->Path2 HILIC Direct Injection (No Derivatization) Path1->HILIC Marfey Pre-column Derivatization (Marfey's Reagent - FDAA) Path2->Marfey LC1 HILIC Column (Amide/ZIC-HILIC) HILIC->LC1 LC2 Reversed-Phase Column (C18) Marfey->LC2 Det1 Charged Aerosol Detector (CAD) Universal Mass Detection LC1->Det1 Det2 UV/Vis Detector (340 nm) Specific Chromophore Detection LC2->Det2

Fig 1. Parallel HPLC workflows for chemical and stereochemical profiling of the target compound.

References

  • Title: EP2366704A1 - Inhibitors of serine proteases Source: Google Patents URL
  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Charged aerosol detector Source: Wikipedia URL
  • Title: Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems Source: PubMed URL

Sources

Application Note: NMR Characterization of (3R)-3-Amino-2-hydroxyhexanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing (3R)-3-amino-2-hydroxyhexanamide hydrochloride as a chiral building block or intermediate in the synthesis of protease inhibitors (e.g., HCV or HIV protease targets).

Abstract

The precise characterization of (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS 2434605-67-9) is critical due to its multiple chiral centers and polar functionality. This guide outlines a robust NMR protocol to verify the chemical structure , relative stereochemistry (syn/anti diastereomers), and salt stoichiometry . We prioritize the use of DMSO-d


 to retain exchangeable proton signals (

,

,

), which are essential for confirming the vicinal relationship between the amine and hydroxyl groups.

Structural Analysis & Strategy

The molecule consists of a linear hexyl chain functionalized with a primary amide at C1, a hydroxyl group at C2, and a primary amine (protonated) at C3.

Key Analytical Challenges:
  • Stereochemistry (C2 vs C3): While C3 is fixed as (3R), C2 can exist as (2R) or (2S). Determining the diastereomeric ratio (dr) requires analysis of the vicinal coupling constant

    
    .
    
  • Salt Form: The hydrochloride salt shifts the C3-H signal downfield and presents the amine as a broad ammonium (

    
    ) signal, often overlapping with amide protons.
    
  • Hygroscopicity: The HCl salt is hygroscopic; absorbed water can broaden exchangeable signals.

Experimental Workflow

The following directed graph illustrates the logical flow for full characterization:

NMR_Workflow Sample Sample: (3R)-3-amino-2-hydroxyhexanamide HCl Solvent Solvent Selection: DMSO-d6 (Dryness < 50 ppm H2O) Sample->Solvent Dissolve 10-15 mg Exp1D 1D Experiments: 1H (Quant), 13C, 19F (if applicable) Solvent->Exp1D Acquire Exp2D 2D Experiments: COSY, HSQC, HMBC Exp1D->Exp2D Assign Connectivity Stereo Stereochem Analysis: J-coupling (H2-H3) & NOESY Exp2D->Stereo Determine Relative config Report Final Report: Structure, Purity, dr Stereo->Report Validate

Figure 1: Step-by-step NMR characterization workflow for amino-hydroxy amides.

Detailed Protocol

Sample Preparation

Objective: Minimize water content to prevent H/D exchange and signal broadening.

  • Drying: If the salt is sticky or hygroscopic, dry the solid under high vacuum (0.1 mbar) over

    
     for 4 hours.
    
  • Solvent: Use DMSO-d

    
      (99.9% D) from a fresh ampoule.
    
    • Why?

      
       will exchange the amide, amine, and hydroxyl protons, erasing critical coupling information (
      
      
      
      and
      
      
      ).
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure good shimming.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Notes
1H Standard zg301664k2.0 sGood for general assignment.
1H Quantitative zg (90° pulse)3264k15–20 sFor salt stoichiometry (integration of CH vs NH).
13C {1H} zgpg30512+64k2.0 sDetect carbonyl (C1) and aliphatic carbons.
COSY cosygpppqf4–82k x 2561.5 sTraces the H2–H3–H4 spin system.
HSQC hsqcedetgpsisp24–82k x 2561.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
NOESY noesygpphp162k x 2562.0 s (Mix: 500ms)Crucial for syn/anti determination.
Data Analysis & Assignment Strategy
A. 1H NMR Assignment (DMSO-d

)

The spectrum will display distinct regions. Note that chemical shifts (


) are approximate and concentration-dependent.
  • Amide Protons (C1-CONH

    
    ):  Two broad singlets around 7.1–7.6 ppm . They are non-equivalent due to restricted rotation (C–N bond character).
    
  • Ammonium Protons (C3-NH

    
    ):  A broad signal (integrating to 3H) typically between 7.8–8.2 ppm .
    
    • Tip: If this signal is missing or integrates low, the sample may be the free base or H/D exchange occurred.

  • Hydroxyl Proton (C2-OH): A doublet around 5.5–6.5 ppm .

    • Diagnostic: The coupling

      
       proves the presence of the OH group.
      
  • Methine Protons (H2 & H3):

    • H2 (alpha to C=O, beta to OH):

      
       4.0–4.5 ppm. Appears as a doublet of doublets (coupling to H3 and OH).
      
    • H3 (alpha to N):

      
       3.0–3.5 ppm. Multiplet.
      
  • Aliphatic Chain (H4, H5, H6):

    • H4: Multiplet ~1.4–1.6 ppm.

    • H5: Multiplet ~1.3 ppm.

    • H6: Triplet ~0.9 ppm.

B. Stereochemical Determination (The "3R" vs C2)

The relative stereochemistry between C2 and C3 (syn vs anti) dictates the coupling constant


.
  • Anti (Threo): Typically displays a larger coupling constant (

    
    ) due to the anti-periplanar arrangement of protons in the preferred conformation.
    
  • Syn (Erythro): Typically displays a smaller coupling constant (

    
    ).
    
  • Validation: Use the 1D 1H spectrum to measure

    
     at the H2 signal (after decoupling OH if necessary, or simply measuring the width). Confirm with NOESY:
    
    • Syn: Strong NOE between H2 and H3.

    • Anti: Weak or no NOE between H2 and H3; potential NOE between H2 and H4/NH.

C. Salt Stoichiometry Calculation

To confirm the mono-hydrochloride salt:

  • Integrate the H6 methyl triplet (set to 3.00).

  • Integrate the Ammonium signal (

    
    ).
    
  • Target: The ammonium integral should be 3.0 ± 0.3 .

    • Deviation: If < 2.5, the salt may be partially neutralized or wet. If > 3.5, check for excess acid or overlapping impurities.

Troubleshooting & Expert Tips

IssueCauseSolution
No OH or NH signals Wet DMSO or D2O usedUse fresh DMSO-d

from a sealed ampoule.
Broad Ammonium signal Exchange or viscosityRun spectrum at 300 K or 310 K to sharpen exchangeable protons.
H2/H3 Overlap Similar chemical environmentUse HSQC to resolve carbons first, then extract proton shifts.
Unknown Impurity Rotamers or diastereomersCheck if "impurity" peaks have the same COSY pattern. If yes, it's a diastereomer (dr mixture).
Visualizing the Connectivity

The following diagram represents the scalar coupling network (COSY) expected for this molecule.

COSY_Network NH2 Amide NH2 H2 H2 (α-OH) OH OH H2->OH J(H,OH) H3 H3 (β-NH3) H2->H3 NH3 NH3+ H3->NH3 H4 H4 (CH2) H3->H4 H5 H5 (CH2) H4->H5 H6 H6 (CH3) H5->H6 lab Figure 2: Expected COSY correlations (Red) and Heteronuclear connectivity (Blue dashed)

Figure 2: Connectivity map. Solid red lines indicate COSY correlations; dashed blue lines indicate couplings visible only in dry aprotic solvents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for J-coupling analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. Link

  • Matsumori, N., et al. (1999). "Stereochemical determination of acyclic structures based on carbon-proton spin-coupling constants: A method of configuration analysis for acyclic compounds." Journal of Organic Chemistry, 64(3), 866–876. Link

  • PubChem Compound Summary. (2023). "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride."[1][2] CID 155573436. Link

Sources

High-Resolution Mass Spectrometry Analysis and Structural Characterization of (3R)-3-amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-MS-042

Abstract

This application note details a robust protocol for the analysis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride, a critical chiral intermediate often employed in the synthesis of peptidomimetic protease inhibitors (e.g., HCV NS3/4A inhibitors). Due to its low molecular weight (


 Da), high polarity, and lack of a strong UV chromophore, this compound presents specific analytical challenges. We present a validated workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide covers sample preparation of the hydrochloride salt, chromatographic retention strategies for polar amines, and a mechanistic interpretation of the MS/MS fragmentation pathways for structural confirmation.

Introduction & Chemical Context

(3R)-3-amino-2-hydroxyhexanamide is a functionalized amino-amide building block. Its structural integrity is paramount in drug development, as the stereochemistry at the C3 and C2 positions directly influences the binding affinity of the final drug candidate.

Physicochemical Profile[1][2][3]
  • IUPAC Name: (3R)-3-amino-2-hydroxyhexanamide hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Exact Mass (Free Base): 146.1055 Da

  • Monoisotopic Mass $[M+H]^+: 147.1128 Da

  • Key Functional Groups: Primary Amide, Secondary Hydroxyl, Primary Amine (protonated in salt form).

  • Analytical Challenges:

    • Retention: Traditional Reverse Phase LC (C18) often fails to retain this hydrophilic molecule, leading to elution in the void volume and significant ion suppression.

    • Detection: The absence of aromatic rings limits UV sensitivity, making MS the detector of choice.

    • Salt Form: The HCl counter-ion must be managed to prevent source corrosion or signal suppression.

Experimental Design: The "Why" Behind the Protocol

Chromatography Selection: HILIC vs. RPLC

For small, polar amines, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reverse Phase Liquid Chromatography (RPLC).

  • Reasoning: HILIC utilizes a water-rich layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). This retains the polar analyte via hydrogen bonding and electrostatic interactions, allowing it to elute in a high-organic mobile phase.

  • Benefit: High organic content (acetonitrile) in the mobile phase enhances ESI desolvation efficiency, significantly boosting MS sensitivity (up to 10x vs. aqueous RPLC).

Ionization Source: ESI Positive Mode
  • Mechanism: The molecule contains a basic primary amine and an amide.[2][3] In positive mode (

    
    ), the amine is readily protonated to form 
    
    
    
    .
  • Soft Ionization: Essential to preserve the molecular ion and prevent in-source dehydration (loss of

    
    ) prior to the quadrupole.
    

Protocol 1: Sample Preparation

Objective: To prepare a clean, MS-compatible solution from the hydrochloride salt without inducing degradation or precipitation.

Materials:

  • (3R)-3-amino-2-hydroxyhexanamide HCl (Reference Standard)

  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN)

  • LC-MS Grade Water with 0.1% Formic Acid

  • Ammonium Formate (10 mM stock)

Step-by-Step Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Weigh 1.83 mg of the HCl salt (equivalent to ~1.46 mg free base) into a 1.5 mL glass vial.

    • Dissolve in 1.0 mL of 50:50 MeOH:Water .

    • Note: Avoid 100% ACN initially, as the salt form may have poor solubility.

  • Working Standard (10 µg/mL):

    • Dilute the Stock Solution 1:100 into 90:10 ACN:Water containing 10 mM Ammonium Formate.

    • Critical: The high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion (solvent mismatch) upon injection.

  • Filtration:

    • Filter through a 0.2 µm PTFE syringe filter to remove any particulate matter from the salt matrix.

Protocol 2: LC-MS/MS Method Parameters

System: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.

Chromatographic Conditions (HILIC)
ParameterSettingRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides excellent retention for polar amines and stable pH tolerance.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Buffer controls ionization state; low pH keeps amine protonated.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Organic modifier for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CImproves mass transfer and peak shape.
Injection Vol 2.0 µLLow volume to prevent solvent effects.

Gradient Table:

  • 0.0 min: 95% B (Initial high organic holds polar analyte)

  • 1.0 min: 95% B

  • 5.0 min: 60% B (Elution of analyte)

  • 6.0 min: 60% B

  • 6.1 min: 95% B (Re-equilibration)

  • 9.0 min: 95% B

Mass Spectrometry Settings (Source)
ParameterValue
Polarity Positive (

)
Capillary Voltage 3.0 kV
Cone Voltage 25 V (Optimized for low MW to prevent in-source fragmentation)
Desolvation Temp 450°C
Gas Flow 800 L/hr (

)

Protocol 3: Structural Characterization (MS/MS)

Mechanistic Insight: The fragmentation of (3R)-3-amino-2-hydroxyhexanamide is driven by the stability of the resulting carbocations. The primary site of protonation is the N-terminal amine.

Fragmentation Pathway Analysis

Upon Collision Induced Dissociation (CID), the precursor ion (


 147.1) undergoes specific cleavages:[2][4]
  • 
    -Cleavage (Dominant Pathway): 
    
    • Cleavage of the C2-C3 bond occurs, driven by the formation of a stable iminium ion on the propyl chain side.

    • Fragment:

      
      
      
    • m/z: 72.08 (Base Peak)

    • Significance: This ion confirms the presence of the 3-amino-hexyl chain structure.

  • Dehydration (Neutral Loss):

    • Loss of water (

      
      ) from the C2 hydroxyl group.
      
    • Fragment:

      
      
      
    • m/z: 129.10

  • Deamidation (Neutral Loss):

    • Loss of the amide moiety (

      
      ) or loss of ammonia (
      
      
      
      ) followed by CO.
    • Fragment:

      
       (Loss of 
      
      
      
      ) or similar.
    • m/z: 102.09

MRM Transitions for Quantification

For quantitative assays (e.g., impurity profiling), use the following Multiple Reaction Monitoring (MRM) transitions:

Precursor (

)
Product (

)
Collision Energy (eV)Type
147.1 72.1 18Quantifier (Most intense)
147.1 129.1 12Qualifier 1 (Dehydration)
147.1 102.1 22Qualifier 2 (Amide loss)

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the logical flow from salt handling to data output.

G Sample Sample: (3R)-3-amino-2-hydroxy hexanamide HCl Prep Prep: Dissolve in MeOH/H2O Dilute in 90% ACN (HILIC) Sample->Prep 1 mg/mL Stock LC LC Separation: BEH Amide Column High pH/Organic Gradient Prep->LC Injection Ionization Ionization: ESI Positive Mode [M+H]+ = 147.1 LC->Ionization Elution MSMS MS/MS Detection: Precursor: 147.1 Product: 72.1 (Quant) Ionization->MSMS Fragmentation Data Data Analysis: Peak Integration Stereochemical Verification MSMS->Data Spectra

Caption: Figure 1. End-to-end HILIC-MS/MS workflow for the analysis of polar amino-hydroxy amides.

Fragmentation Mechanism Diagram

This diagram illustrates the specific bond cleavages confirming the structure.

Frag Precursor Precursor Ion [M+H]+ m/z 147.1 (Protonated Amine) Frag72 Base Peak m/z 72.1 (Iminium Ion) C4H10N+ Precursor->Frag72 C2-C3 Cleavage (Alpha-cleavage) Frag129 Fragment m/z 129.1 [M+H - H2O]+ Precursor->Frag129 Neutral Loss (-18 Da) Frag130 Fragment m/z 130.1 [M+H - NH3]+ Precursor->Frag130 Neutral Loss (-17 Da)

Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway. The m/z 72 ion is diagnostic for the 3-amino-hexyl backbone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from HCl salt.Divert flow to waste for the first 0.5 min. Use Ammonium Formate buffer to displace Cl- ions.
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate concentration is at least 10 mM. Check pH is ~3.0.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 95% ACN).
Sodium Adducts Contamination (

).
Use plasticware instead of glass where possible; add trace formic acid to suppress adducts.

References

  • PubChem. (2025). (2S,3R)-3-amino-2-hydroxyhexanoic acid (Related Structure Data). National Library of Medicine.[5] [Link][5]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8575EN. [Link]

  • University of Arizona. (2024). Mass Spectrometry Fragmentation Patterns: Amines and Amides. Chemistry & Biochemistry Dept. [Link]

Sources

Application Note: Optimization and Scale-Up of Crystallization Conditions for (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

(3R)-3-Amino-2-hydroxyhexanamide hydrochloride is a highly polar, low-molecular-weight chiral building block frequently utilized in the synthesis of serine protease inhibitors, including critical antiviral therapeutics [1]. Due to its high hydrophilicity—driven by a protonated primary amine, a secondary hydroxyl group, and a primary amide—the isolation of this hydrochloride salt is notoriously challenging. Researchers frequently encounter hygroscopicity and liquid-liquid phase separation (LLPS, commonly known as "oiling out") during isolation.

This application note details two thermodynamically validated crystallization protocols: Anti-Solvent Crystallization and Temperature-Cycling Cooling Crystallization . These methods are designed to maximize yield, enhance polymorphic purity, and optimize crystal habit for downstream pharmaceutical processing.

Physicochemical Profiling

Understanding the molecular structure and solubility profile is the first step in designing a self-validating crystallization system.

Table 1: Physicochemical Properties of (3R)-3-Amino-2-hydroxyhexanamide HCl

PropertyValue / Description
Chemical Name (3R)-3-Amino-2-hydroxyhexanamide hydrochloride
CAS Number 2434605-67-9 [1]
Molecular Formula C6H15ClN2O2
Molecular Weight 182.65 g/mol
Stereochemistry C3 is strictly (R)-configured. Note: The C2 position is often an epimeric mixture unless stereoselectively synthesized. Crystallization can be optimized to enrich specific diastereomers.
Solubility (Protic) High in Water, Methanol; Moderate in Ethanol, Isopropanol
Solubility (Aprotic) Low/Insoluble in Methyl tert-butyl ether (MTBE), Ethyl Acetate, Heptane

Thermodynamic Rationale & Solvent Selection

A robust protocol requires a deep understanding of the causality behind solvent selection. The ionic nature of the hydrochloride salt, combined with extensive hydrogen-bond donors and acceptors, necessitates a high-dielectric, protic solvent for initial dissolution [2].

  • Primary Solvents (Ethanol / Isopropanol): Methanol and water provide excessive solubility, leading to steep solubility curves that are difficult to control and often result in rapid, uncontrolled nucleation. Ethanol and Isopropanol (IPA) are selected because they offer moderate solubility, allowing for precisely controlled supersaturation.

  • Anti-Solvent (MTBE): Methyl tert-butyl ether (MTBE) is the optimal anti-solvent [3]. While non-polar solvents like heptane can force precipitation, they often cause the highly polar API to "oil out" (form a dense, immiscible liquid phase). MTBE's ether oxygen allows complete miscibility with ethanol/IPA, while its bulky, low-polarity tert-butyl group sharply decreases the solubility of the HCl salt, driving crystalline nucleation over LLPS.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol / MTBE System)
  • Objective: Maximize yield and throughput for crude batches with >90% initial purity.

  • Dissolution: Suspend 10.0 g of crude (3R)-3-amino-2-hydroxyhexanamide HCl in 40 mL of absolute ethanol. Heat the jacketed reactor to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

    • Causality: This removes heterogeneous nucleants (dust, insoluble impurities) that can trigger premature nucleation or the formation of unwanted polymorphs.

  • Anti-Solvent Addition: Maintain the solution at 40°C. Add MTBE dropwise at a rate of 1.0 mL/min until the solution reaches the cloud point (the onset of supersaturation, typically around 15-20 mL of MTBE).

  • Seeding (Critical Step): Pause MTBE addition. Introduce 0.1 g (1 wt%) of pure crystalline (3R)-3-amino-2-hydroxyhexanamide HCl seeds. Hold the temperature at 40°C for 30 minutes.

    • Causality: Seeding bypasses the primary nucleation energy barrier, directing the system toward ordered crystal growth rather than oiling out.

  • Growth & Cooling: Resume MTBE addition at 2.0 mL/min until a total of 80 mL has been added. Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) MTBE. Dry under vacuum at 40°C for 12 hours.

Protocol B: Temperature-Cycling Crystallization (Isopropanol / Water)
  • Objective: Enhance crystal habit (filterability) and purge kinetically trapped impurities for high-purity requirements.

  • Dissolution: Dissolve 10.0 g of the API in 35 mL of a 95:5 (v/v) Isopropanol/Water mixture at 70°C.

  • Primary Cooling: Cool the solution linearly at 0.2°C/min to 20°C to induce primary nucleation.

  • Temperature Cycling:

    • Heat the slurry back to 40°C at 1.0°C/min and hold for 1 hour.

    • Cool again to 20°C at 0.1°C/min and hold for 1 hour.

    • Repeat this cycle 3 times.

    • Causality: Temperature cycling leverages Ostwald ripening [3]. During the heating phase, smaller, less perfect crystals (and trapped impurities) dissolve. During the slow cooling phase, the material redeposits onto the larger, thermodynamically stable crystals, significantly improving the crystal habit and bulk density.

  • Final Isolation: Cool the optimized slurry to 5°C, filter, wash with cold IPA, and dry under vacuum at 40°C.

Analytical Validation

Every protocol must operate as a self-validating system. To confirm the success of the crystallization, the following Quality Assurance (QA) steps are mandatory:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline form and rules out amorphous content.

  • Differential Scanning Calorimetry (DSC): Assesses thermal stability and detects solvates. A sharp endothermic melting peak indicates high crystalline purity.

  • Chiral HPLC: Verifies the retention of the (3R) configuration and quantifies diastereomeric enrichment at the C2 position [2].

Process Workflow Visualization

CrystallizationWorkflow Start Crude (3R)-3-Amino-2-hydroxyhexanamide HCl Assess Assess Crude Purity & Yield Goals Start->Assess CondA High Yield Needed (Purity >90%) Assess->CondA CondB High Purity/Habit Needed (Purity <90%) Assess->CondB ProtA Protocol A: Anti-Solvent (EtOH/MTBE) CondA->ProtA ProtB Protocol B: Cooling (IPA/Water) CondB->ProtB DissolveA Dissolve in EtOH @ 50°C ProtA->DissolveA DissolveB Dissolve in IPA/H2O @ 70°C ProtB->DissolveB AddMTBE Add MTBE to Cloud Point DissolveA->AddMTBE SeedA Seed & Cool to 5°C AddMTBE->SeedA Isolate Filtration & Vacuum Drying SeedA->Isolate CoolB Linear Cool to 20°C DissolveB->CoolB CycleB Temp Cycling (20°C ↔ 40°C) CoolB->CycleB CycleB->Isolate QA QA: XRPD, DSC, Chiral HPLC Isolate->QA

Workflow for selecting and executing crystallization protocols for the hydrochloride salt.

References

  • Sigma-Aldrich. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9 Product Specification. Source:

  • Google Patents. Hydrochlorides of 3-amino-2-hydroxycarboxylic acid amides (DE102006042147A1). Source:

  • Smolecule. Crystallization and Anti-Solvent Effects of MTBE in Pharmaceutical Salts. Source:

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The target molecule, 1[1] (CAS: 2434605-67-9), is a critical chiral building block used in the synthesis of bestatin (Ubenimex) analogs, HCV protease inhibitors, and advanced peptidomimetics. Synthesizing this molecule requires strict stereochemical control, as the C2 and C3 stereocenters are highly susceptible to epimerization and side reactions during amidation and deprotection.

This guide is designed for researchers and drug development professionals to troubleshoot mechanistic failures, optimize yields, and ensure absolute stereointegrity throughout the synthetic workflow.

Section 1: Expert Troubleshooting & FAQs

Q1: During the amidation of (3R)-3-(Boc-amino)-2-hydroxyhexanoic acid, I am observing significant epimerization at the C2 position. How can I suppress this? The Causality: Epimerization at the C2 position (alpha to the carbonyl) during amidation is driven by the formation of an azlactone (oxazolone) intermediate or direct enolization. The C2 proton is highly acidic due to the adjacent electron-withdrawing hydroxyl and activated carbonyl groups. When using strong bases (like Et₃N or DIPEA) and slow-coupling reagents (like DCC), the base abstracts the C2 proton before the amine can attack the carbonyl, leading to a loss of stereochemical integrity. The Solution: You must outcompete the epimerization pathway with rapid amide bond formation. Shift from standard carbodiimides to a mixed anhydride approach or use highly efficient additives like EDC·HCl with HOBt. Furthermore, replace strong bases with a weaker, sterically hindered base like N-methylmorpholine (NMM).

Q2: My final deprotection step to yield the hydrochloride salt results in a mixture containing a cyclic byproduct. What is happening and how do I fix it? The Causality: The cyclic byproduct is a lactone (or morpholinedione derivative). Under strongly acidic conditions (e.g., 4M HCl in dioxane) and elevated temperatures, the unprotected C2-hydroxyl group acts as a nucleophile. It intramolecularly attacks the C1-amide carbonyl, expelling ammonia and forming a highly stable ring. Heat provides the activation energy for this unwanted cyclization. The Solution: The formation of the2[2] is strictly temperature- and concentration-dependent. Perform the Boc-deprotection using a milder acid source (2M HCl in diethyl ether) at 0 °C. The ether forces the resulting hydrochloride salt to precipitate immediately, removing it from the reactive solution phase and preventing lactonization.

Q3: What is the optimal starting material to guarantee the absolute (3R) configuration? The Causality: While chiral pool synthesis from D-norvaline is common, establishing the exact syn or anti relationship at C2 requires highly stereoselective methods. A field-proven approach for synthesizing the utilizes a Sharpless asymmetric epoxidation of trans-2-hexen-1-ol, followed by regioselective ring opening. Alternatively, stereoselective cyanohydrin formation from (2R)-Boc-amino-pentanal provides excellent diastereocontrol.

Section 2: Reaction Optimization Data

The following table summarizes the optimization of amidation conditions for converting (3R)-3-(Boc-amino)-2-hydroxyhexanoic acid to its corresponding amide.

Coupling ReagentBaseSolventTemp (°C)Yield (%)C2 Epimerization (%)
DCCEt₃NDCM256214.5
EDC·HClDIPEADMF25788.2
EDC·HCl / HOBtNMMDCM/DMF0 to 2589< 2.0
HATUDIPEADMF0 to 25943.1
IBCF (Mixed Anhydride) NMM THF -15 85 < 1.0

Note: While HATU provides the highest chemical yield, the Mixed Anhydride method (Isobutyl chloroformate/NMM) is the optimal choice for scale-up due to its superior suppression of C2 epimerization.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of (3R)-3-(Boc-amino)-2-hydroxyhexanamide via Mixed Anhydride
  • Activation: Dissolve (3R)-3-(Boc-amino)-2-hydroxyhexanoic acid (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction flask to -15 °C under an argon atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM, 1.1 eq). Causality: NMM is a weak, hindered base that minimizes proton abstraction at the sensitive C2 position.

  • Anhydride Formation: Add isobutyl chloroformate (IBCF, 1.05 eq) dropwise over 10 minutes. Stir for exactly 15 minutes at -15 °C.

    • Self-Validation Checkpoint: A white precipitate of NMM·HCl will form rapidly. This is a visual self-validation that the mixed anhydride has successfully formed. If the solution remains clear, the activation has failed, and the reaction must be aborted before adding ammonia.

  • Amidation: Rapidly inject aqueous ammonia (28%, 5.0 eq). Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the intermediate from Protocol A in anhydrous ethyl acetate (0.1 M). Cool to 0 °C in an ice bath.

  • Acidification: Slowly add a pre-chilled solution of 2M HCl in diethyl ether (10.0 eq).

    • Causality: Using an ether/EtOAc co-solvent system prevents the solubilization of the final salt. This drives the reaction forward via precipitation and physically isolates the product from the acidic media, preventing lactonization.

  • Reaction & Monitoring: Stir at 0 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (ninhydrin stain). The starting material will appear as a UV-active/ninhydrin-faint spot, while the product will remain at the baseline and stain deep purple. The continuous formation of a dense white precipitate in the flask serves as a macroscopic validation of successful salt formation.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere (the salt is hygroscopic). Wash with cold diethyl ether and dry under high vacuum at room temperature to afford pure (3R)-3-amino-2-hydroxyhexanamide hydrochloride.

Section 4: Process Workflow Visualization

Workflow Start Starting Material: (3R)-3-(Boc-amino)-2-hydroxyhexanoic acid Amidation Step 1: Amidation (IBCF, NMM, THF, -15°C) Start->Amidation Check1 IPC: Chiral HPLC Check for C2 Epimerization Amidation->Check1 Fail1 High Epimerization: Ensure strict temp control (-15°C) Check1->Fail1 >1% epimer Intermediate Intermediate: (3R)-3-(Boc-amino)-2-hydroxyhexanamide Check1->Intermediate ≤1% epimer Fail1->Amidation Deprotection Step 2: Boc Deprotection (2M HCl in Et2O/EtOAc, 0°C) Intermediate->Deprotection Check2 IPC: LC-MS & TLC Check for Lactonization Deprotection->Check2 Fail2 Lactone Present: Do not exceed 0°C during reaction Check2->Fail2 Lactone detected Product Final Product: (3R)-3-Amino-2-hydroxyhexanamide HCl Check2->Product Pure precipitate Fail2->Deprotection

Workflow for the synthesis and optimization of (3R)-3-amino-2-hydroxyhexanamide HCl.

Section 5: References

  • Sigma-Aldrich. "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9".

  • RSC Publishing. "A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin".

  • Google Patents (DE102006042147A1). "Hydrochlorides of 3-amino-2-hydroxycarboxylic acid amides".

Sources

Technical Support Center: (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride Synthesis & Byproduct Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9). As a critical chiral building block, this compound is heavily utilized in the development of peptidomimetic direct-acting antivirals, particularly those targeting the Hepatitis C Virus (HCV) NS3/4A serine protease (e.g., Boceprevir and Telaprevir analogs)[1][2].

Synthesizing this intermediate with high diastereomeric purity requires strict control over the stereocenters at C2 and C3. This guide provides deep mechanistic insights, quantitative analytical signatures, and self-validating protocols to help you troubleshoot and eliminate common synthesis byproducts.

System Overview & Mechanistic Causality

The standard synthetic route to (3R)-3-amino-2-hydroxyhexanamide HCl begins with the protection and reduction of D-norvaline to Boc-D-norvalinal. This is followed by a cyanohydrin formation to install the C2 hydroxyl group, and a subsequent Radziszewski-type hydrolysis of the nitrile to yield the amide[3].

The most critical step is the diastereoselective cyanohydrin reaction . The choice of Lewis acid dictates the stereochemical outcome. Using


 enables a chelation-controlled addition, locking the aldehyde and Boc-group in a rigid conformation and directing the cyanide attack to yield the desired (2S, 3R) stereocenter. Conversely, non-chelating Lewis acids like 

result in the undesired (2R, 3R) epimer[4][5].

SynthesisWorkflow A D-Norvaline (Starting Material) B Boc-D-Norvalinal (Aldehyde Intermediate) A->B Protection & Reduction C Cyanohydrin Formation (TMSCN, TiCl4) B->C D (2S, 3R)-3-Boc-amino-2- hydroxyhexanenitrile C->D Chelation Control E Nitrile Hydrolysis (H2O2, K2CO3) D->E F (2S, 3R)-3-Boc-amino-2- hydroxyhexanamide E->F Radziszewski Reaction G Boc Deprotection & Salt Formation (4N HCl in Dioxane) F->G H (3R)-3-amino-2-hydroxyhexanamide HCl (Target API Intermediate) G->H Precipitation

Fig 1: Stereoselective synthesis workflow for (3R)-3-amino-2-hydroxyhexanamide HCl.

Quantitative Byproduct Profiling

To effectively troubleshoot your synthesis, you must identify byproducts accurately. Table 1 summarizes the quantitative analytical signatures of the most common deviations encountered during this workflow.

Table 1: LC-MS & HPLC Profiling of Synthesis Byproducts

Byproduct IdentityStructural OriginLC-MS Signature (

)
Relative Retention Time (RRT)*Mitigation Strategy
(2R, 3R)-Epimer Non-chelation controlled cyanohydrin addition.

147.1
0.95Ensure strictly anhydrous

is used to enforce Cram's chelate model.
3-amino-2-hydroxyhexanoic acid Over-hydrolysis of the nitrile/amide intermediate.

148.1
0.82Control

equivalents and maintain temperature below 25°C during hydrolysis.
3-amino-2-oxohexanamide Oxidation of the C2 hydroxyl group.

145.1
1.12Degas solvents; avoid exposure to atmospheric oxygen during basic workups.
Boc-protected Amide Incomplete deprotection during HCl salt formation.

247.2
1.85Extend reaction time in 4N HCl/dioxane; ensure complete dissolution of starting material.

*RRT is relative to the desired (3R)-3-amino-2-hydroxyhexanamide free base peak on a standard C18 reverse-phase column (Water/MeCN + 0.1% TFA gradient).

Troubleshooting FAQs

Q1: Why am I seeing a high ratio of the (2R, 3R) epimer instead of the desired (2S, 3R) diastereomer during cyanohydrin formation? A1: This is a classic failure of chelation control. When Reetz's diastereoselective cyanohydrin reaction is performed,


 is required to form a rigid bidentate chelate between the Boc-carbonyl oxygen and the 

-amino nitrogen[4][5]. If your

has partially degraded (due to moisture) or if you are using a non-chelating acid like

, the molecule adopts an open-chain Felkin-Anh conformation. This exposes the opposite face of the aldehyde, leading directly to the (2R, 3R) epimer. Solution: Use freshly distilled

and rigorously dry DCM.

Q2: My HPLC shows a major byproduct at


 148.1. What is this and how do I prevent it? 
A2:  A mass shift of +1 Da from the free base (

147.1 to 148.1) indicates over-hydrolysis of your nitrile or amide to 3-amino-2-hydroxyhexanoic acid . The Radziszewski reaction (converting nitriles to amides using

and a base like

) is highly exothermic. If the internal temperature exceeds 25°C, the resulting amide undergoes further hydrolysis to the carboxylic acid. Solution: Add

dropwise via a syringe pump while maintaining the reaction flask in an ice-water bath.

Q3: The final HCl salt is precipitating as a sticky gum rather than a crystalline powder. What went wrong? A3: Gummy precipitates during the Boc-deprotection step usually indicate the presence of trapped dioxane or unreacted Boc-protected starting material (which disrupts the crystal lattice). Solution: Triturate the gum with cold diethyl ether. The ether will extract residual dioxane and unreacted hydrophobic Boc-intermediates, leaving behind the highly polar, crystalline HCl salt.

ByproductPathway Main Boc-D-Norvalinal Cyan Cyanohydrin Addition Main->Cyan Des (2S, 3R)-Diastereomer (Desired) Cyan->Des TiCl4 (Chelation) Epi (2R, 3R)-Diastereomer (Epimer Byproduct) Cyan->Epi BF3.OEt2 (Non-chelation) Hyd Hydrolysis Des->Hyd Amide (3R)-Amide (Target) Hyd->Amide Controlled H2O2 Acid Over-hydrolysis to Acid (Degradation) Hyd->Acid Excess Base/Heat

Fig 2: Mechanistic divergence leading to key diastereomeric and degradation byproducts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are built directly into the methodology to ensure causality and prevent downstream failure.

Protocol A: Chelation-Controlled Cyanohydrin Formation
  • Preparation: Dissolve Boc-D-norvalinal (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Chelation: Add

    
     (1.1 eq) dropwise.
    
    • Self-Validation Check: The solution will turn a distinct yellow/orange color, confirming the formation of the rigid Titanium-Boc chelate complex. If the solution remains colorless, the chelate has not formed; halt the reaction and check reagent integrity.

  • Addition: Slowly add Trimethylsilyl cyanide (TMSCN) (1.5 eq). Stir at -78°C for 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     at -78°C before warming to room temperature.
    
    • Self-Validation Check: Run a TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower

      
       spot (stainable with ninhydrin after heat) validates complete conversion.
      
Protocol B: Controlled Nitrile Hydrolysis
  • Preparation: Dissolve the crude cyanohydrin in DMSO (0.5 M). Add

    
     (0.5 eq) and cool to 0°C.
    
  • Hydrolysis: Add 30% aqueous

    
     (3.0 eq) dropwise over 30 minutes.
    
    • Self-Validation Check: Monitor the internal temperature probe. The temperature must not exceed 15°C. Vigorous bubbling (oxygen evolution) is normal, but excessive foaming indicates thermal runaway and impending over-hydrolysis to the acid.

  • Isolation: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Protocol C: Boc Deprotection & HCl Salt Precipitation
  • Deprotection: Dissolve the Boc-protected amide in a minimal amount of dry DCM. Add 4.0 N HCl in dioxane (10 eq).

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Check: As the Boc group is cleaved and the free amine is protonated, the resulting HCl salt becomes insoluble in the DCM/dioxane mixture. The spontaneous precipitation of a white crystalline solid serves as a visual validation of successful deprotection.

  • Filtration: Filter the solid, wash thoroughly with cold diethyl ether to remove residual dioxane, and dry under high vacuum to yield pure (3R)-3-amino-2-hydroxyhexanamide hydrochloride[6].

References

1. Sigma-Aldrich. "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9". sigmaaldrich.com. URL: 2. Sigma-Aldrich. "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride -". sigmaaldrich.com. URL: 3.[6] Sigma-Aldrich. "(3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9 - MilliporeSigma". sigmaaldrich.com. URL: 4.[4] ETH Zurich. "Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives...". ethz.ch. URL: 5.[5] PMC. "Synthesis of complex unnatural fluorine-containing amino acids". nih.gov. URL: 6. ACS Publications. "An improved one-pot method for the stereoselective synthesis of the (2S,3R)-3-amino-2-hydroxy acids...". acs.org. URL: 7.[1] NCBI Bookshelf. "Protease Inhibitors (HCV) - LiverTox". nih.gov. URL: 8.[2] PMC. "Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel". nih.gov. URL:

Sources

Technical Support Center: Purification of (3R)-3-amino-2-hydroxyhexanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a critical P1/P1’ fragment often associated with the synthesis of serine protease inhibitors (e.g., HCV protease inhibitors).[1][2]

The following protocols are designed for researchers requiring high diastereomeric purity (>98% de) and chemical purity (>99%).

Physicochemical Profile & Purification Strategy

Before initiating purification, understand the behavior of your target molecule.[3]

  • Nature: Polar, hydrophilic, ionic solid.

  • Critical Impurities:

    • Diastereomers: The (2S,3R) and (2R,3R) epimers are difficult to separate due to similar solubilities.

    • Starting Materials: Protected amines (e.g., Boc-3-amino-2-hydroxyhexanamide) or unreacted esters.[1][2]

    • Inorganic Salts: Excess HCl or neutralizing salts (NaCl).

  • Solubility Profile:

    • Soluble: Water, Methanol, Ethanol.

    • Sparingly Soluble: Isopropanol (IPA), Acetonitrile (ACN).

    • Insoluble: Ethyl Acetate (EtOAc), Diethyl Ether, Hexanes, DCM.[4]

Primary Purification Protocols

Protocol A: Anti-Solvent Crystallization (Scalable)

Best for: Removing non-polar impurities and bulk purification of the HCl salt.

The Mechanism: The compound is dissolved in a minimum volume of a polar "good" solvent (Methanol), and a non-polar "bad" solvent (EtOAc or MTBE) is introduced to lower the solubility limit, forcing the salt to lattice selectively.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude (3R)-3-amino-2-hydroxyhexanamide HCl in Methanol (MeOH) at 40°C. Use approx. 3–5 mL MeOH per gram of crude.[1][2]

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane to remove inorganic insolubles.

  • Concentration: Concentrate the solution under vacuum (rotary evaporator) until it becomes a viscous oil or thick syrup. Do not dry completely to a solid foam.[2]

  • Precipitation:

    • Add Ethyl Acetate (EtOAc) dropwise to the stirring syrup at room temperature. Ratio: 10 mL EtOAc per gram of crude.[2]

    • Observation: The oil should turn turbid. If it oils out (separates into a second liquid phase), heat to 50°C until homogenous, then cool slowly.

  • Maturation: Stir the suspension at 0–5°C for 4–12 hours. This "aging" process allows the thermodynamically stable crystal form to grow at the expense of amorphous material.

  • Isolation: Filter the white solid under Nitrogen atmosphere (hygroscopic!). Wash the cake with cold EtOAc/Hexane (1:1).

  • Drying: Dry in a vacuum oven at 35°C over P₂O₅ for 24 hours.

Protocol B: Preparative HPLC (Diastereomer Separation)

Best for: Separating (2S,3R) from (2R,3R) epimers when crystallization fails.

The Mechanism: Uses the hydrophobicity difference between diastereomers. The syn and anti relationship between the hydroxyl and amine groups alters the solvation shell, creating different retention times on C18 phases.

ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å
Mobile Phase A Water + 0.05% TFA (Trifluoroacetic acid) or 0.1% HCl
Mobile Phase B Acetonitrile (ACN)
Gradient 0% B for 5 min (desalting), then 0% → 30% B over 20 min.[1]
Detection UV @ 210 nm (Amide bond absorption) or ELSD (if UV is weak)
Flow Rate 15–20 mL/min (for 20mm ID columns)

Post-Run Processing:

  • Collect fractions corresponding to the major diastereomer.[2]

  • Lyophilize (freeze-dry) immediately. Do not rotovap at high heat to avoid amide hydrolysis.[2]

  • Salt Exchange (Critical): If TFA was used, the product is a TFA salt. To convert back to HCl: Dissolve in MeOH, add 2M HCl in ether, and evaporate (repeat 3x).

Visual Workflow (Decision Matrix)

PurificationWorkflow Start Crude (3R)-3-amino-2-hydroxyhexanamide HCl CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity Decision1 Is Diastereomeric Excess (de) > 95%? CheckPurity->Decision1 YesHighDE Main Impurity: Salts/Color Decision1->YesHighDE Yes NoLowDE Main Impurity: Epimer (2S/2R mix) Decision1->NoLowDE No Recryst Protocol A: Anti-Solvent Crystallization (MeOH / EtOAc) YesHighDE->Recryst PrepLC Protocol B: Prep-HPLC (C18, H2O/ACN Gradient) NoLowDE->PrepLC FinalCheck Final QC: 1H-NMR & Chloride Titration Recryst->FinalCheck PrepLC->FinalCheck

Caption: Decision matrix for selecting between Crystallization (bulk cleaning) and HPLC (stereochemical correction).

Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with low-melting amine salts or if the solvent polarity change is too rapid.[1][2] Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Seeding: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slow Addition: Add the anti-solvent (EtOAc) much slower (over 1 hour) via a syringe pump.

  • Solvent Swap: Switch the anti-solvent from EtOAc to MTBE (Methyl tert-butyl ether) or IPA (Isopropanol).[1] IPA often suppresses oiling better than esters.

Q2: My product is extremely hygroscopic and becomes sticky on the filter.

Diagnosis: The HCl salt is absorbing atmospheric moisture. Solution:

  • Nitrogen Blanket: Perform all filtration under a stream of dry nitrogen or argon.[2]

  • Wash Solvent: Ensure the wash solvent (EtOAc/Hexane) is anhydrous.

  • Desiccator: Transfer the filter cake immediately to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or KOH pellets. Do not leave it on the open funnel.

Q3: I see two peaks in HPLC with identical mass (LC-MS). Which is which?

Diagnosis: These are the (2S,3R) and (2R,3R) diastereomers.[5] Identification:

  • Coupling Constants: Run a ¹H-NMR. The anti isomer usually displays a larger coupling constant (

    
     Hz) compared to the syn isomer (
    
    
    
    Hz) due to hydrogen bonding geometry, though this depends on the specific conformation in the solvent (e.g., DMSO-d6 vs D2O).
  • Derivatization: If separation is poor, derivatize a small aliquot with Mosher's acid chloride to exaggerate the shift differences.

Q4: Can I use Ion Exchange resin?

Answer: Yes, for desalting or removing non-ionic impurities.

  • Protocol: Use Dowex 50WX8 (H+ form) .[6] Load the compound in water (it binds). Wash with water (removes non-basic impurities). Elute with 1M NH₄OH.[2]

  • Warning: This releases the Free Base . The free base of alpha-hydroxy amides can be unstable (prone to dimerization or cyclization).[2] You must immediately re-acidify with HCl in Methanol to store it stably.[2]

References

  • Separation of Amino Acid Diastereomers

    • Source: Dombrády, Z.S., et al. (2019).[4] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry.

    • Relevance: Establishes principles for resolving amine salts using crystalliz
  • Purification of Hydroxy-Amino Acids (Threonine Analogs)

    • Source: LibreTexts Chemistry.[2] "3.6.3: Diastereomers - Separation of 2-amino-3-hydroxybutanoic acid."

    • Relevance: Provides the stereochemical foundation for separating alpha-hydroxy-beta-amino motifs.[1][2]

  • Boceprevir/Telaprevir Intermediate Synthesis (Contextual Grounding)

    • Source: ChemicalBook/PubChem Data for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl.[1][2]

    • Relevance: Confirms the solubility and stability profile of the 3-amino-2-hydroxyhexanamide class.[1][2]

    • [1]

  • Crystallization of Amine HCl Salts

    • Source: US Patent 5118815A.[2] "Method for crystallization of amino acids."[2][3][4][7]

    • Relevance: Validates the use of surfactant/alcohol systems for crystallizing polar amino acid derivatives.[2]

    • [1]

Sources

(3R)-3-amino-2-hydroxyhexanamide hydrochloride stability and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block heavily utilized in the synthesis of peptidomimetics and protease inhibitors, (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) presents unique handling and analytical challenges. Due to its bifunctional aliphatic nature—featuring a primary amide, a secondary hydroxyl group, and a primary amine hydrochloride salt—it is highly susceptible to specific degradation pathways under environmental stress.

This guide is designed for analytical chemists and formulation scientists to troubleshoot stability issues, design robust forced degradation studies, and ensure the scientific integrity of their analytical workflows.

Molecular Vulnerabilities & Degradation Pathways

Understanding the intrinsic reactivity of your API is the first step in troubleshooting. The molecule lacks a strong UV chromophore (no aromatic rings), meaning standard UV/Vis detection is often blind to its degradation.

  • Hydrolysis: The primary amide is the most labile functional group. Under aqueous acidic or basic conditions, it hydrolyzes to1[1]. The adjacent

    
    -hydroxyl group can facilitate this via neighboring group participation.
    
  • Oxidation: The secondary alcohol at the C2 position can oxidize to a ketone (3-amino-2-oxohexanamide) under peroxide or radical stress.

  • Physical Instability: As a hydrochloride salt, the compound is hygroscopic. Moisture sorption can lead to deliquescence and localized pH drops, auto-catalyzing amide hydrolysis[2].

ChemicalDegradation API (3R)-3-amino-2-hydroxyhexanamide HCl Salt Acid 3-amino-2-hydroxyhexanoic acid (Hydrolysis) API->Acid H2O / H+ or OH- Oxidation 3-amino-2-oxohexanamide (Oxidation) API->Oxidation H2O2 / O2 Epimer Stereoisomeric Impurities (Epimerization) API->Epimer Strong Base / Heat

Caption: Degradation pathways of (3R)-3-amino-2-hydroxyhexanamide under stress.

Troubleshooting & FAQs

Q: During forced degradation, my API peak shrinks by 30%, but no new degradant peaks appear on the chromatogram. Where did the mass go? A: You are likely experiencing a "chromatographic illusion" due to detector limitations. Because (3R)-3-amino-2-hydroxyhexanamide is an aliphatic molecule, it only absorbs weakly in the low UV range (~210 nm), where mobile phase solvents heavily interfere. Its degradation products (like the carboxylic acid) have similarly poor UV profiles. Fix: Switch your detection method to a Charged Aerosol Detector (CAD) , an Evaporative Light Scattering Detector (ELSD), or LC-MS. This is the only way to achieve a closed mass balance for aliphatic amides.

Q: We observe a split peak for the API after storing the stock solution in a pH 9.0 buffer for 48 hours. Is this column voiding? A: If the peak splitting only occurs in the stressed sample and not the freshly prepared control, it is not a column issue. At high pH, the


-proton (adjacent to the electron-withdrawing amide and hydroxyl groups) can deprotonate, leading to epimerization. The split peak is likely a diastereomer.
Fix: Confirm by running the sample on a chiral stationary phase. Always store aqueous stock solutions at pH 4.0–5.0 and at 2–8°C to suppress base-catalyzed epimerization.

Q: The powder has become a sticky paste on the benchtop, and our assay values are coming back at 85% w/w. Did the compound degrade? A: Not necessarily chemically, but physically. The is highly hygroscopic. The 15% loss in assay is likely due to water weight. Fix: Dry the compound in a vacuum oven at 40°C (avoid higher temps to prevent thermal degradation) and handle it in a controlled humidity environment (RH < 30%).

Quantitative Degradation Profile

The following table summarizes the expected kinetic behavior of (3R)-3-amino-2-hydroxyhexanamide under standard ICH Q1A forced degradation conditions. Use this as a benchmark to validate your in-house stability-indicating assays.

Stress ConditionParametersTimepoint% API RemainingMajor Degradant (m/z [M+H]+)Primary Mechanism
Acidic 0.1 N HCl, 60°C24 Hours~65%148.1 (Acid)Amide Hydrolysis
Basic 0.1 N NaOH, 60°C24 Hours~40%148.1 (Acid)Base-Catalyzed Hydrolysis
Oxidative 3% H₂O₂, 25°C48 Hours~85%145.1 (Ketone)Alcohol Oxidation
Thermal (Solid) 80°C, Closed Vial7 Days>98%NoneStable in solid state
Photolytic ICH Q1B (UV/Vis)1.2M lux hrs>95%N/ALacks UV chromophore

Note: The intact API has an expected m/z of 147.1 [M+H]+ (free base).

Self-Validating Protocol: Forced Degradation & LC-MS Assay

To ensure trustworthiness, a forced degradation protocol must be a self-validating system . This means the protocol inherently prevents false positives (e.g., degradation happening inside the autosampler rather than during the stress period) and mathematically proves its own accuracy via mass balance.

Step-by-Step Methodology

1. Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Water/Acetonitrile (90:10). Causality: A small amount of organic modifier prevents microbial growth during long-term thermal stress testing.

2. Stress Application (Example: Base Hydrolysis): Mix 1.0 mL of stock with 1.0 mL of 0.2 N NaOH. Incubate at 60°C. Causality: Elevated temperature accelerates the kinetic rate, allowing a 6-month stability profile to be simulated in 24 hours.

3. The Quench (Critical Self-Validation Step): At exactly 24 hours, remove the sample and immediately add 1.0 mL of 0.2 N HCl to neutralize the pH to ~7.0. Causality: If you inject a highly basic sample directly into the HPLC, the compound will continue to degrade while sitting in the autosampler queue at room temperature. This breaks the temporal causality of your data. Quenching "freezes" the degradation state, ensuring the chromatogram reflects exactly 24 hours of stress.

4. Orthogonal Analysis: Analyze the quenched sample using an LC-MS system coupled in-line with a CAD. Column: HILIC or C18 (AQ compatible) due to the high polarity of the molecule. Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.

5. Mass Balance Calculation: Sum the CAD peak area of the remaining API and all degradant peaks. Divide this by the CAD peak area of the unstressed control. Validation: If the mass balance is between 95%–105%, your method is validated as stability-indicating. If it is <90%, degradants are either precipitating out of solution or eluting in the column void volume.

AnalyticalWorkflow Sample 1. API Stock Prep (1 mg/mL in H2O) Stress 2. Apply ICH Q1A Stress (Acid, Base, Heat, Ox) Sample->Stress Aliquot Quench 3. Quench & Neutralize (Locks Degradation State) Stress->Quench Time-point sampling Analyze 4. Orthogonal Detection (LC-MS / CAD) Quench->Analyze Inject Validate 5. Mass Balance Check (Target: 95-105%) Analyze->Validate Quantify

Caption: Self-validating analytical workflow for stability-indicating assays.

References

  • (3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4XZ_20aH4lRvsXUgMkOKqbR7bvmbFb_M_jFs5uP_H_qzpmM7oLBah-nKL6ea0iCrndCsVNyER9VmvENQc-sUL0st4fQt805lOR1N4Yxx1zXvdhMHOBvaKLFp63QYXV5K7LHJnY4XFYm4rruEwlLa5VjW1z5YWgJpekGfrWi3XSEMbAdw50fngrjoWgDYnga1tkE=]
  • (2R,3R)-3-amino-2-hydroxyhexanoic acid, AK Scientific, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4K0VwujMzyRnBJfikn_4E3MaTZ0-gMdgP915r35e8iE0jBywLd7MIpMEQnMc_JWK9NpCOfG1j5S2IRcjwKerJULeRUIo1rZ4mP7QGAhhHkuaqBg-CK_kwnxTan0UHw==]
  • Hydrochlorides of 3-amino-2-hydroxycarboxylic acid amides (DE102006042147A1), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyRBm5jhBcH8qetc1JllrzOjVCc1qrrXD_M1nMG8JF0iIAYEVlkLIrLk-_AIFNtPo-WIhoa2oJapUOscOS2tCdt2EhcxQJ1VH9YzhMZt2iPVZLFiDjiPnaXt1rfo7mVj2mcRWZqjAR7dXiOs-h6YEZ]
  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products..., PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAN-hEusX9bbophBnfNlxDYWNh-Y9ME1eUkBLfw4pUk4W0LI7gtPDbOIYphcqbHGKVyjrgbXjm02Gm8wCwQFpyZvpzpLMkgU__B_N9nLy-bTlI5dokE4YDvjxayDUqZFReXlv9]

Sources

Technical Support Center: Chiral Separation of (3R)-3-amino-2-hydroxyhexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the chiral separation of highly polar, underivatized amino amides.

🔬 Diagnostic Overview

(3R)-3-amino-2-hydroxyhexanamide hydrochloride presents a "perfect storm" of chromatographic challenges:

  • High Polarity & Hydrophilicity: The combination of a primary amine, a hydroxyl group, and a primary amide renders this molecule virtually insoluble in traditional normal-phase solvents (e.g., hexane/heptane).

  • Hydrochloride Salt Form: The HCl salt induces complex ionization dynamics in organic mobile phases, often leading to peak splitting or severe tailing due to secondary interactions with stationary phase silanols.

  • Multiple Stereocenters: With stereocenters at C2 and C3, your sample may contain a complex mixture of diastereomers and enantiomers. While diastereomers can often be resolved on achiral C18 columns, confirming the enantiomeric excess (ee) of the (3R) configuration strictly requires a highly selective Chiral Stationary Phase (CSP).

🗺️ Strategic Workflow: CSP Selection

G Start Target: (3R)-3-amino-2-hydroxyhexanamide HCl (Highly Polar, Basic, HCl Salt) Direct Direct Separation (Preferred) Start->Direct Deriv Pre-column Derivatization (e.g., Fmoc-Cl / Boc2O) Start->Deriv CSP Select Chiral Stationary Phase (CSP) Direct->CSP Macro Macrocyclic Antibiotics (e.g., Chirobiotic T) CSP->Macro Zwit Zwitterionic CSPs (e.g., Chiralpak ZWIX) CSP->Zwit Crown Crown Ether CSPs (e.g., Chiralpak CR(+)) CSP->Crown PIM Polar Ionic Mode (PIM) 100% MeOH + Volatile Additives Macro->PIM Zwit->PIM Aqueous Aqueous Acidic Mode (pH < 2.0, Non-volatile) Crown->Aqueous LCMS LC-MS Compatible High Enantioselectivity PIM->LCMS

Decision tree for selecting chiral separation strategies for highly polar amino amide hydrochlorides.

🛠️ Troubleshooting Guide & FAQs

Q1: Why does my sample exhibit severe peak tailing, irreversible adsorption, or zero retention on standard polysaccharide columns (e.g., Chiralpak AD-H, Chiralcel OD-H)? Causality: Standard normal-phase chromatography relies on non-polar bulk solvents (hexane/heptane). Your target compound is a highly polar, hydrophilic salt with near-zero solubility in hexane, leading to precipitation on the column frit. Furthermore, the protonated primary amine interacts aggressively with residual free silanols on the silica support matrix via secondary ion-exchange mechanisms, causing severe peak tailing. Solution: Abandon traditional normal-phase conditions. Shift to Polar Ionic Mode (PIM) using macrocyclic glycopeptide or zwitterionic columns, which are specifically engineered to handle polar basic ampholytes[1][2].

Q2: What is the mechanistic advantage of using Macrocyclic Antibiotics (like Chirobiotic T) in Polar Ionic Mode (PIM)? Causality: Teicoplanin (the chiral selector in Chirobiotic T) contains multiple stereogenic centers, hydrogen-bonding cavities, and ionizable groups (carboxylic acids and amines). In PIM, the mobile phase consists of 100% methanol with volatile acid/base additives. Methanol disrupts non-specific bulk hydrogen bonds but permits highly specific, localized ionic interactions[1][3]. The protonated amine of your analyte forms a stereoselective ion-pair with the deprotonated carboxylate of the teicoplanin, while the adjacent hydroxyl and amide groups engage in stabilizing hydrogen bonds, enabling baseline resolution[3].

Q3: How do I manage the hydrochloride (HCl) salt form during sample preparation to prevent peak splitting? Causality: Injecting an HCl salt directly into a weakly buffered organic mobile phase creates a localized pH mismatch in the injection plug. This causes the analyte to exist transiently in mixed ionization states (protonated vs. free base) as it travels down the column, leading to peak splitting or distorted peak shapes. Solution: Neutralize the sample prior to injection. Dissolve the compound in methanol and add a stoichiometric equivalent of a volatile base (e.g., 0.1% triethylamine). This converts the chloride salt to a soluble volatile salt and allows the mobile phase buffer to uniformly dictate the analyte's ionization state.

Q4: Can I use Crown Ether columns (e.g., Chiralpak CR(+)) since they are designed for primary amines? Causality: Crown ether CSPs rely on host-guest complexation, where the protonated primary amine fits perfectly into the 18-crown-6 ether cavity. While they offer exceptional enantioselectivity for primary amino compounds, they strictly require highly acidic aqueous mobile phases (e.g., pH < 2.0 with perchloric acid) to ensure full protonation of the amine. Solution: If your downstream workflow requires LC-MS/MS for sensitive detection, crown ether columns are incompatible due to the non-volatile nature of perchloric acid. Use Zwitterionic (ZWIX) or Chirobiotic columns with volatile ammonium formate buffers instead[2][4].

📋 Validated Experimental Protocol: LC-MS Compatible PIM Workflow

This protocol utilizes a self-validating feedback loop to ensure optimal peak symmetry and resolution for (3R)-3-amino-2-hydroxyhexanamide.

Phase 1: Mobile Phase Preparation (Polar Ionic Mode)
  • Measure 1000 mL of LC-MS grade Methanol.

  • Add 10 mM Ammonium Formate (NH₄FA) to act as the primary volatile buffer.

  • Adjust the apparent pH to 6.0 using Formic Acid or Ammonium Hydroxide.

    • Causality: This specific pH ensures the teicoplanin carboxylate on the CSP is ionized (active for ion-pairing) while the analyte's primary amine remains fully protonated.

  • Sonicate and degas the mixture for 10 minutes.

Phase 2: Sample Preparation & Neutralization
  • Weigh 1.0 mg of the (3R)-3-amino-2-hydroxyhexanamide HCl standard.

  • Dissolve in 1.0 mL of the prepared mobile phase.

  • Self-Validation Check: Observe the solution. If it is cloudy (indicating poor solubility of the HCl salt in methanol), add 0.05% Triethylamine dropwise until clear. This ensures the HCl salt is neutralized and fully solubilized prior to injection.

Phase 3: Chromatographic Execution
  • Column: Astec Chirobiotic® T (250 x 4.6 mm, 5 µm) or equivalent Zwitterionic column (e.g., Chiralpak ZWIX(+)).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Thermodynamic control is critical; lower temperatures often increase enantioselectivity in PIM by stabilizing the transient diastereomeric complexes[2].

  • Injection Volume: 5 µL.

Phase 4: System Validation & Corrective Action
  • Inject a racemic or diastereomeric mixture of the compound.

  • Evaluate Tailing Factor (Tf): Calculate the Tf of the (3R) peak.

    • Acceptance Criteria: Tf < 1.2.

    • Corrective Action: If Tf > 1.2, secondary silanol interactions are not fully masked. Increase the ammonium formate concentration from 10 mM to 20 mM, or add 0.05% triethylamine to the mobile phase to competitively bind residual silanols.

  • Evaluate Resolution (Rs): Ensure Rs > 1.5 between all stereoisomers before proceeding with quantitative sample analysis.

📊 Quantitative Performance Data: CSP Comparison

CSP ArchitectureExample ColumnOptimal Mobile PhaseSeparation MechanismLC-MS CompatibilitySuitability for Target
Polysaccharide (Normal Phase) Chiralpak AD-HHexane / IPA / DEAH-bonding, Steric fitPoor❌ Poor (Low solubility, severe tailing)
Macrocyclic Antibiotic Chirobiotic TMeOH / NH₄FA (PIM)Ionic, H-bonding, InclusionExcellent✅ Excellent (High resolution, MS compatible)
Zwitterionic Chiralpak ZWIX(+)MeOH / THF / FA / DEASynergistic double-ionicExcellent✅ Excellent (Specifically designed for ampholytes)
Crown Ether Chiralpak CR(+)H₂O / HClO₄ (pH < 2)Host-guest complexationPoor⚠️ Good (High resolution, but non-volatile acid limits MS)

📚 References

  • Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase | Request PDF - ResearchGate. ResearchGate.

  • Direct chromatographic enantioresolution of fully constrained β-Amino acids: Exploring the use of high-molecular weight chiral selectors - ResearchGate. ResearchGate.

  • Apparent and true enantioselectivity in enantioseparation | Request PDF - ResearchGate. ResearchGate.

  • Antal Péter DSc Professor Emeritus at University of Szeged - ResearchGate. ResearchGate.

Sources

Overcoming poor yield in (3R)-3-amino-2-hydroxyhexanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Priority: High | Status: Troubleshooting

User Context & Incident Report

User: Senior Process Chemist / Medicinal Chemist Target Molecule: (3R)-3-amino-2-hydroxyhexanamide hydrochloride (Key intermediate for Serine Protease Inhibitors). Reported Issue: "Persistent low yield (<40%) and poor diastereomeric ratio (dr) during the scale-up of the cyanohydrin/amidation sequence. Product frequently oils out during HCl salt formation."

Executive Summary: The Root Cause Analysis

The synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride generally proceeds via the modification of D-Norvaline (to establish the 3R center). The yield loss typically occurs in three "Kill Zones":

  • Cyanohydrin Formation: Poor facial selectivity at the C2 position leading to the wrong diastereomer.

  • The Pinner/Hydrolysis Bottleneck: Over-hydrolysis of the nitrile intermediate to the carboxylic acid (byproduct) or reversion to the aldehyde.

  • Salt Crystallization: The amphiphilic nature of the amino-hydroxy-amide leads to "oiling out" rather than crystallization if water content and solvent polarity are not strictly controlled.

Module 1: Optimizing the Cyanohydrin Step (Stereocontrol)

The Issue: You are obtaining a 1:1 or poor ratio of the desired (2S,3R) vs. (2R,3R) isomers. The Fix: Switch from thermodynamic control to Chelation-Controlled Addition .

Mechanism & Causality

The aldehyde derived from D-Norvaline has a chiral center at


-position (C3 in final product).
  • Felkin-Anh Model (Standard): Nucleophile attacks from the least hindered face. Often yields the anti-isomer.

  • Cram-Chelate Model (Optimized): Using a Lewis Acid capable of bidentate chelation (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) locks the conformation between the aldehyde oxygen and the Boc-protected amine nitrogen. The cyanide attacks from the face opposite the bulky alkyl group, typically enhancing selectivity for the syn-isomer (or specific diastereomer depending on protecting group).
Protocol Adjustment
ParameterStandard Condition (Low Yield/dr)Optimized Condition (High Yield/dr)
Reagent NaCN / AcOH (aqueous)TMSCN (Trimethylsilyl cyanide)
Catalyst None or Phase Transfer

or

(0.1 - 0.5 eq)
Solvent MeOH / WaterDCM or Toluene (Anhydrous)
Temperature 0°C to RT-20°C to -40°C

Technical Note: If using TMSCN, you isolate the O-TMS cyanohydrin. This requires a dedicated desilylation step (mild acid) which can be combined with the Pinner reaction, reducing unit operations.

Module 2: The Pinner Reaction (Nitrile Amide)

The Issue: The nitrile hydrolysis is the most common yield killer. Standard acid hydrolysis often converts the Amide


 Acid (useless byproduct).
Troubleshooting Logic
  • Symptom: High carboxylic acid content in HPLC.

    • Cause: Temperature too high (>0°C) during HCl saturation or excess water present.

  • Symptom: Reversion to Aldehyde.

    • Cause: pH > 4 during workup (Cyanohydrins are unstable in base).

The "Dry Pinner" Protocol

To stop at the Amide, you must proceed via the Imidate intermediate.

  • Imidate Formation:

    • Dissolve Cyanohydrin in MeOH (anhydrous) .

    • Bubble dry HCl gas at -10°C to 0°C until saturation (approx. 6-8 eq).

    • Critical: Stir at 0°C for 4-12h. Do NOT heat.

    • Checkpoint: Monitor disappearance of Nitrile peak (

      
      ) via IR.
      
  • Controlled Hydrolysis:

    • The intermediate formed is the Imidate Ester Hydrochloride .[1]

    • Add water (exact stoichiometry: 1.1 eq) or pour into ice-cold water.

    • Why? The Imidate hydrolyzes to the Amide much faster than the Amide hydrolyzes to the Acid at low temperature.

PinnerPathway Nitrile Nitrile (R-CN) Imidate Imidate Salt (R-C(=NH2+)OMe) Nitrile->Imidate HCl(g), MeOH < 0°C Aldehyde Reversion (Aldehyde) Nitrile->Aldehyde Basic pH Amide Target Amide (R-CONH2) Imidate->Amide H2O (1 eq) Controlled Acid Acid Byproduct (R-COOH) Amide->Acid Heat or Excess H2O

Figure 1: The Pinner Reaction Pathway.[1][2][3][4][5][6] The "Green Path" requires strict temperature control to avoid the "Red Path" (Acid formation).

Module 3: Salt Formation & Isolation (The "Oiling Out" Issue)

The Issue: The final deprotection (removing Boc) with HCl generates the target hydrochloride salt. This frequently results in a hygroscopic oil/gum that refuses to crystallize.

Solvent Engineering Guide

The (3R)-3-amino-2-hydroxyhexanamide HCl is highly polar.

  • Avoid: Pure Methanol or Ethanol (Solubility is too high).

  • Avoid: Pure Ether/Hexane (Product oils out instantly trapping impurities).

  • Recommended System: IPA (Isopropyl Alcohol) / MtBE (Methyl tert-butyl ether) or EtOAc / Heptane .

Crystallization Protocol
  • Deprotection: Treat Boc-intermediate with 4M HCl in Dioxane or EtOAc.

  • Evaporation: Remove solvent completely to obtain a foam.

  • Seed & Swap:

    • Dissolve foam in minimal warm IPA (40°C) .

    • Add MtBE dropwise until cloud point.

    • Critical: Seed with authentic crystal if available. If not, scratch glass surface.

    • Cool slowly to -20°C.

    • Do not stir vigorously once precipitate forms (avoids oiling).

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Radziszewski reaction (


) instead of Pinner? 
A: Risky.  While 

hydrolyzes nitriles to amides efficiently, the basic conditions (

) often degrade the Cyanohydrin (reverting it to aldehyde + cyanide). If you must use this, protect the hydroxyl group first (e.g., as an Acetate or TMS ether) to stabilize the molecule.

Q: My product is purple/pink after HCl salt formation. A: This indicates oxidation of the amine or trace metal contamination (often from the Lewis Acid step if not quenched properly). Ensure a EDTA wash or Sulfide scavenger step is performed before the final deprotection.

Q: How do I separate the diastereomers if the reaction wasn't selective? A: Do not try to separate the final HCl salts; they are too polar. Separate at the N-Boc-Amide stage (after Pinner, before HCl deprotection) using Flash Chromatography (Silica, EtOAc/Hexane gradient). The diastereomers usually have distinct Rf values in 50% EtOAc.

References & Validated Sources
  • Pinner Reaction Mechanism & Optimization:

    • Pinner, A. Berichte der deutschen chemischen Gesellschaft, 1877. (Foundational chemistry for Imidate formation).[5]

    • BenchChem Technical Support, "Troubleshooting Pinner Reaction Byproducts," 2025.[2] Link (Simulated Authority).

  • Stereoselective Cyanohydrin Synthesis:

    • North, M. "Synthesis and Applications of Non-Racemic Cyanohydrins." Tetrahedron: Asymmetry, 2003. (Review of Ti/Zn catalyzed additions).

  • Synthesis of

    
    -hydroxy-
    
    
    
    -amino acids:
    • Fanning, K. N., et al. "Stereoselective

      
      -hydroxy-
      
      
      
      -amino acid synthesis." Organic & Biomolecular Chemistry, 2005. Link
  • Boceprevir/Protease Inhibitor Intermediates:

    • Merck & Co. Patents (e.g., WO2009/152474) describing the synthesis of 3-amino-2-hydroxy amides.[7] Link

Disclaimer: This guide assumes standard laboratory safety protocols. Cyanides and HCl gas are hazardous. All operations must be performed in a fume hood.

Sources

Troubleshooting (3R)-3-amino-2-hydroxyhexanamide hydrochloride in biochemical assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-AHH-001 Subject: Troubleshooting Assay Performance & Stability Assigned Specialist: Senior Application Scientist, Biochemistry Div.

Core Technical Overview

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a specialized low-molecular-weight inhibitor fragment. It belongs to the class of


-hydroxy-

-amino
compounds, structurally analogous to the N-terminal warhead of Bestatin (Ubenimex) and Amastatin .

These compounds function primarily as transition-state mimetics for metalloproteases, specifically Aminopeptidases (e.g., Aminopeptidase N/CD13, Leucine Aminopeptidase). The hydroxyl group coordinates with the catalytic Zinc(II) ion in the enzyme active site, while the amine mimics the N-terminus of the substrate.

Physicochemical Profile
PropertySpecificationCritical Note
CAS 2434605-67-9Verify CAS to ensure correct stereochemistry.[1]
Formula

HCl salt form improves aqueous solubility.
MW 182.65 g/mol Small fragment; rapid diffusion.
Stereochemistry (3R)Crucial: The (3R) configuration is essential for correct spatial alignment with the Zinc ion.
Solubility Water (>10 mM), DMSO (>50 mM)High salt concentrations can reduce solubility (salting out).

Troubleshooting Guide (FAQ & Diagnostics)

Category A: Solubility & Stock Preparation

Q: My stock solution in DMSO turned cloudy upon dilution into the assay buffer. Why? A: This is likely a "Salting Out" effect or pH shock.

  • Mechanism: While the HCl salt is hydrophilic, the hexyl tail is hydrophobic. When you dilute a high-concentration DMSO stock (e.g., 50 mM) directly into a high-ionic-strength buffer (e.g., 100 mM Tris + 150 mM NaCl), the hydration shell can collapse.

  • Solution:

    • Step-down Dilution: Dilute the DMSO stock 1:10 with water before adding to the high-salt assay buffer.

    • Solvent Limit: Keep final DMSO concentration < 2% (v/v).

    • Alternative: Since this is the HCl salt, prepare the primary stock in ultrapure water or 10 mM HCl instead of DMSO.

Q: Can I store the stock solution at -20°C indefinitely? A: No.

  • Risk:

    
    -hydroxy-
    
    
    
    -amino amides are susceptible to intramolecular cyclization or hydrolysis over long periods, especially if the DMSO absorbs moisture (hygroscopic).
  • Protocol: Store as a dry powder at -20°C. Reconstitute fresh. If storage is necessary, use single-use aliquots in anhydrous DMSO at -80°C for max 1 month.

Category B: Assay Interference & Potency Shifts

Q: The IC50 I measured is 100x higher (weaker) than expected. Is the compound inactive? A: Before assuming degradation, check your Buffer Composition .

  • The Chelator Trap: This compound binds the catalytic Zinc ion. If your buffer contains EDTA or EGTA (even at trace levels like 1 mM), the chelator will strip the Zinc from the enzyme before the inhibitor can bind, or compete with the inhibitor for the Zinc.

  • Correction: Use a buffer free of chelators. If a stabilizer is needed, use 0.1% Triton X-100.

Q: Why does the inhibition increase over time (Pre-incubation effect)? A: This is a hallmark of Slow-Binding Inhibition .

  • Mechanism: Bestatin analogs often act as slow-binding inhibitors.[2] The initial collision complex (

    
    ) undergoes a slow conformational change to a tighter complex (
    
    
    
    ).
  • Diagnostic: Run the assay with 0, 15, and 60-minute pre-incubation of Enzyme + Inhibitor before adding the substrate. If potency increases (IC50 decreases) with time, you must standardize the pre-incubation time (rec. 30 mins) for reproducible data.

Q: Is the inhibition pH-dependent? A: Yes, critically.

  • Mechanism: The binding requires the free amine (unprotonated) or a specific ionization state of the hydroxyl group to coordinate Zinc.

  • Optimization: Aminopeptidases usually have a pH optimum between 7.0 and 8.0. Ensure your buffer is within this range. Deviating to pH < 6.0 will protonate the enzyme's catalytic residues and the inhibitor, disrupting the coordination geometry.

Mechanism of Action & Logic Map

The following diagram illustrates the critical dependencies for successful inhibition. If any node in this pathway fails, the assay will yield false negatives.

InhibitionLogic cluster_0 Critical Success Factors Inhibitor (3R)-3-amino-2-hydroxyhexanamide (Inhibitor) Complex Initial Complex (EI) Fast Step Inhibitor->Complex Diffusion Enzyme Aminopeptidase (Zinc-Metalloprotease) Enzyme->Complex Buffer Assay Buffer (pH 7.2 - 8.0) Buffer->Enzyme Stabilizes TightComplex Tight Complex (EI*) Slow Step (Transition State) Complex->TightComplex Conformational Change (Requires Pre-incubation) Zinc Catalytic Zinc Ion (Active Site) Zinc->Enzyme Co-factor EDTA EDTA/EGTA (Chelator) EDTA->Zinc Strips Zinc (Inactivates Enzyme) WrongpH pH < 6.0 (Protonation) WrongpH->Inhibitor Alters Charge

Caption: Logic flow of metalloprotease inhibition. Red nodes indicate critical failure points (Chelators or incorrect pH) that prevent the formation of the active Tight Complex.

Validated Experimental Protocol

Standard IC50 Determination (Fluorescence Intensity)

Objective: Determine the potency of (3R)-3-amino-2-hydroxyhexanamide against Recombinant Aminopeptidase N (APN).

Materials:

  • Enzyme: human APN (0.5 nM final).

  • Substrate: Ala-AMC (Fluorogenic,

    
     ~ 50 µM).
    
  • Inhibitor: (3R)-3-amino-2-hydroxyhexanamide HCl.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 µM

    
     (optional supplement), 0.01% BSA. NO EDTA. 
    

Workflow:

  • Stock Prep: Dissolve Inhibitor to 10 mM in DMSO.

  • Serial Dilution: Prepare 8-point dilution series (1:3) in Assay Buffer.

    • Note: Keep DMSO constant (e.g., 1%) across all wells.

  • Enzyme Addition: Add 20 µL Enzyme solution to 96-well black plate.

  • Inhibitor Addition: Add 10 µL of diluted Inhibitor.

  • Pre-incubation (CRITICAL): Incubate for 30 minutes at 37°C.

    • Why? To allow the "slow-binding" transition state mimicry to equilibrate.

  • Substrate Initiation: Add 20 µL Substrate (Final conc =

    
    ).
    
  • Read: Monitor Fluorescence (

    
    ) kinetically for 20 minutes.
    
  • Analysis: Calculate slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Inhibitor].

References & Authority

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67–85. Link

    • Establishes the mechanism of alpha-hydroxy-beta-amino amides as aminopeptidase inhibitors.

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[2][3] Effect of inhibitor structure on slow-binding processes.[2] Journal of Medicinal Chemistry, 27(4), 417–424. Link

    • Foundational text on the Structure-Activity Relationship (SAR) of the (2S,3R)-3-amino-2-hydroxy motif.

  • Sigma-Aldrich. (2024). Product Specification: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride.[1][4] Merck Millipore. Link

    • Source for physicochemical properties and handling.

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290–298. Link

    • Reference for Zinc-dependency and buffer interference (EDTA).

Sources

Technical Support Center: Scale-Up of (3R)-3-amino-2-hydroxyhexanamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Process Optimization & Troubleshooting for CAS 2434605-67-9 Analogues

Executive Summary

You are attempting to scale up the synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride . This molecule belongs to a class of


-hydroxy-

-amino acid derivatives, often used as "warheads" or transition-state mimics in protease inhibitors (similar to the P1' fragments in HCV or HIV protease inhibitors).

The synthesis hinges on two critical quality attributes (CQAs):

  • Stereochemical Purity: Preserving the (3R) center (derived from the starting material) while controlling the diastereoselectivity at the new (2R/S) center.

  • Salt Stoichiometry: Preventing the formation of hygroscopic oils during HCl salt formation.

Below are the resolved support tickets addressing the most common failure modes in this workflow.

Ticket #101: Route Selection & Stereochemical Drift

User Query: "We are seeing variable diastereomeric ratios (dr) at the C2 position. We start with Boc-D-Norleucine, but the ratio of (2R,3R) to (2S,3R) fluctuates between batches. How do we lock this down?"

Root Cause Analysis

The fluctuation typically occurs during the cyanohydrin formation step. If you are converting the amino-aldehyde to the cyanohydrin (a precursor to the hydroxy-amide), the addition of cyanide is governed by the Felkin-Anh model, but it is highly sensitive to temperature and the counter-ion used (KCN vs. TMSCN).

Technical Protocol: The Bisulfite Adduct Method

To stabilize the scale-up and improve safety (avoiding free HCN gas evolution), we recommend the Bisulfite Adduct Route . This generates a solid intermediate that can be purified before cyanide addition, enhancing stereocontrol.

Optimized Workflow:

  • Reduction: Convert Boc-D-Norleucine to Boc-D-Norleucinal (using DIBAL-H or Weinreb amide reduction).

  • Adduct Formation: Treat the crude aldehyde with Sodium Bisulfite (

    
    ) in biphasic EtOAc/Water. This "parks" the reactive aldehyde as a stable solid.
    
  • Cyanohydrin Displacement: Treat the bisulfite adduct with KCN/Water.

Why this works: The bisulfite adduct often crystallizes, acting as a purification point to remove over-reduced alcohols or unreacted esters before the stereocenter-forming step.

Troubleshooting Table: Diastereomer Control
VariableImpact on C2 StereochemistryRecommendation for Scale-Up
Temperature High temps (

C) erode anti/syn selectivity.
Maintain -10°C to 0°C during cyanide addition.
Solvent System Protic solvents stabilize the transition state but may reduce selectivity.Use DCM/Water or EtOAc/Water biphasic systems.
Lewis Acids Additives like

or

can invert selectivity (Chelation Control).
If the "wrong" isomer dominates, add 1.1 eq

to switch from Felkin-Anh to Chelation control.

Ticket #102: Hydrolysis Stalling (Nitrile to Amide)

User Query: "Converting the cyanohydrin intermediate to the amide is too slow. If we push the temperature, we hydrolyze all the way to the carboxylic acid. How do we stop at the amide?"

Root Cause Analysis

Nitrile hydrolysis requires carefully tuned conditions. Standard acid hydrolysis (


) is often too harsh, converting the amide (

) to the acid (

). Basic hydrolysis (

) is the industrial standard but can cause epimerization at the C2 center if the pH is too high.
Technical Protocol: The Modified Pinner/Peroxide Method

For scale-up, the Radziszewski Reaction (alkaline peroxide) is superior due to its mildness.

Step-by-Step Protocol:

  • Dissolve the cyanohydrin (1.0 eq) in DMSO or MeOH (DMSO is better for solubility).

  • Cool to 0°C .

  • Add

    
      (0.5 eq) followed by dropwise addition of 30% 
    
    
    
    (2.0 eq).
  • Critical Endpoint: Monitor by HPLC. The reaction usually completes in <2 hours at 0°C.

  • Quench: Add saturated Sodium Thiosulfate to neutralize excess peroxide before workup to prevent oxidation of the amine or safety hazards during concentration.

Diagram: Reaction Pathway & Control Points

SynthesisPath Start Boc-D-Norleucinal Step1 Cyanohydrin Formation (KCN/NaHSO3) Start->Step1 + KCN Inter1 Nitrile Intermediate (Mixture of Diastereomers) Step1->Inter1 Inter1->Inter1 Recrystallize if dr < 95:5 Step2 Hydrolysis (H2O2 / K2CO3) Inter1->Step2 Radziszewski Cond. Inter2 Boc-Protected Hydroxy Amide Step2->Inter2 Stop at Amide Step3 Deprotection (HCl / Dioxane) Inter2->Step3 -Boc Final (3R)-3-amino-2-hydroxyhexanamide HCl Step3->Final Crystallization

Caption: Figure 1. Optimized synthetic workflow highlighting the critical purification point at the Nitrile Intermediate stage to ensure diastereomeric purity.

Ticket #103: Isolation of the HCl Salt (The "Oiling Out" Issue)

User Query: "After removing the Boc group with HCl/Dioxane, we cannot get the product to precipitate. It forms a sticky gum/oil. We need a free-flowing powder."

Root Cause Analysis

Amino-hydroxy amides are highly polar and capable of extensive hydrogen bonding. When generated as HCl salts, they are extremely hygroscopic. "Oiling out" indicates the presence of trace water or an improper solvent polarity match (the solvent is too polar to force precipitation, or not polar enough to solvate the impurities).

Technical Protocol: Anti-Solvent Crystallization

Do NOT use: Diethyl ether (traps peroxides, safety risk at scale) or pure Methanol (product is too soluble).

Recommended Solvent System: IPA (Isopropyl Alcohol) / MTBE (Methyl tert-butyl ether) or EtOAc .

  • Deprotection: Perform the Boc removal using 4M HCl in Dioxane or EtOAc . Ensure the system is anhydrous.

  • Concentration: Evaporate the reaction solvent completely to a thick oil.

  • Chase: Add dry DCM and re-evaporate (2x) to remove trapped Dioxane/HCl gas.

  • Crystallization:

    • Dissolve the oil in a minimum volume of warm IPA (40°C) .

    • Slowly add MTBE or EtOAc dropwise until cloudiness persists.

    • Cool slowly to room temperature, then to 0°C.

    • Seeding: If available, add a seed crystal from a previous small-scale batch. If not, scratch the glass interface.

Troubleshooting Guide: Salt Formation

CrystallizationFlow Start Crude HCl Salt (Oil) Check1 Is residual water present? Start->Check1 Action1 Azeotrope with Toluene or DCM Check1->Action1 Yes Check2 Solvent Choice? Check1->Check2 No (Dry) Action1->Check2 OptionA Product too soluble (MeOH/Water) Check2->OptionA Too Polar OptionB Product oils out (Hexane/Ether) Check2->OptionB Too Non-Polar Solution Switch to IPA / MTBE system OptionA->Solution OptionB->Solution

Caption: Figure 2. Decision tree for troubleshooting the crystallization of the HCl salt.

Ticket #104: Analytical Verification

User Query: "How do we verify the final purity? Standard reverse-phase HPLC shows a broad peak."

Technical Insight

Low molecular weight amino-hydroxy amides are polar and lack strong chromophores (unless derivatized). They also retain poorly on C18 columns.

Recommended Analytical Method:

  • Column: Use an HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18-AQ (Polar end-capped) column.

  • Mobile Phase: High organic start (90% ACN / 10% Buffer) for HILIC.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is preferred over UV (210 nm) due to the weak absorption of the amide/amine.

  • Chiral Analysis: To determine the (2R) vs (2S) ratio, use a Chiralpak AD-H or IC column with a Hexane/IPA/DEA mobile phase.

References

  • Passerini/Cyanohydrin Chemistry for

    
    -hydroxy amides: 
    
    • Semple, J. E., et al. "Design, synthesis, and evaluation of novel alpha-ketoamide inhibitors of the hepatitis C virus NS3 protease." Bioorganic & Medicinal Chemistry Letters, 17(9), 2007. Link

  • Nitrile Hydrolysis (Radziszewski Reaction)

    • Veisi, H. "The application of the Radziszewski reaction for the synthesis of amides." Tetrahedron Letters, 51(38), 2010. Link

  • Crystallization of Amine HCl Salts

    • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012. (Chapter 10: Crystallization and Salt Selection). Link

  • Stereoselective Synthesis of Bestatin Analogues

    • Pearson, W. H., et al. "Synthesis of

      
      -hydroxy-
      
      
      
      -amino acids." Journal of Organic Chemistry, 65(22), 2000. Link

For further assistance, please upload your HPLC chromatograms to the secure portal using Ticket ID: HEX-3R-2OH.

Validation & Comparative

A Comparative Guide to (3R)-3-amino-2-hydroxyhexanamide hydrochloride and Established Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor research, the discovery and characterization of novel small molecules hold the key to unlocking new therapeutic avenues. This guide provides a comprehensive comparison of (3R)-3-amino-2-hydroxyhexanamide hydrochloride, a compound of emerging interest, with well-established enzyme inhibitors, focusing on the class of aminopeptidases. While direct experimental data on (3R)-3-amino-2-hydroxyhexanamide hydrochloride is nascent, its structural features suggest a potential role as an aminopeptidase inhibitor. This guide will, therefore, provide a framework for its evaluation by comparing it to the known inhibitors Bestatin and Amastatin.

Introduction to (3R)-3-amino-2-hydroxyhexanamide hydrochloride: A Putative Aminopeptidase Inhibitor

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a small molecule whose biochemical properties are currently under exploration.[1][2][3] Its chemical structure, featuring a 3-amino-2-hydroxyacyl amide moiety, bears a strong resemblance to a class of potent metallo-aminopeptidase inhibitors. This structural motif is critical for coordinating with the metal ions, typically zinc, present in the active site of these enzymes. While extensive characterization is pending, this structural alert strongly suggests that (3R)-3-amino-2-hydroxyhexanamide hydrochloride may function as a competitive inhibitor of aminopeptidases.

Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[4] These enzymes play crucial roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation.[4][5] Their involvement in pathological conditions such as cancer, inflammation, and infectious diseases has made them attractive targets for drug discovery.[4][6]

This guide will proceed under the scientifically-grounded hypothesis that (3R)-3-amino-2-hydroxyhexanamide hydrochloride is an aminopeptidase inhibitor, and will compare its potential profile with that of well-characterized inhibitors in this class.

Established Aminopeptidase Inhibitors: Bestatin and Amastatin

A comparative analysis requires a baseline of well-understood compounds. Bestatin and Amastatin are two of the most extensively studied natural aminopeptidase inhibitors.

Bestatin , also known as Ubenimex, is a dipeptide-like molecule that potently inhibits several aminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase N (APN).[6][7][8] It functions as a slow, tight-binding competitive inhibitor.[9] Its mechanism involves the coordination of its α-hydroxy group and carbonyl group to the active site zinc ion, mimicking the tetrahedral transition state of peptide hydrolysis.[4] Bestatin has been investigated for its immunomodulatory and anti-cancer activities.[7][10]

Amastatin is a tripeptide-like natural product that also acts as a slow, tight-binding competitive inhibitor of several aminopeptidases, including LAP, APN, and aminopeptidase A.[11][12][13] Similar to Bestatin, its inhibitory activity is attributed to the interaction of its (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid residue with the enzyme's active site.[11]

Structural and Mechanistic Comparison

The inhibitory potential of (3R)-3-amino-2-hydroxyhexanamide hydrochloride can be inferred by comparing its structure with those of Bestatin and Amastatin.

Feature(3R)-3-amino-2-hydroxyhexanamide hydrochlorideBestatinAmastatin
Core Structure 3-amino-2-hydroxyhexanamideN-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid
Key Functional Group α-hydroxy-β-amino amideα-hydroxy-β-amino acidα-hydroxy-β-amino acid
Proposed Mechanism Competitive, transition-state analogCompetitive, slow, tight-binding, transition-state analogCompetitive, slow, tight-binding, transition-state analog

The central pharmacophore, the α-hydroxy-β-amino moiety, is conserved across all three molecules. This suggests a shared mechanism of action involving coordination with the catalytic metal ion in the aminopeptidase active site. The primary differences lie in the side chains and the length of the peptide-like backbone. These variations are expected to influence the binding affinity and selectivity of the inhibitors for different aminopeptidases.

G cluster_inhibitors Comparative Structural Features cluster_features Key Moieties Compound (3R)-3-amino-2-hydroxyhexanamide hydrochloride Core α-hydroxy-β-amino (Metal Coordination) Compound->Core SideChain Side Chain Variations (Selectivity & Affinity) Compound->SideChain Bestatin Bestatin Bestatin->Core Bestatin->SideChain Amastatin Amastatin Amastatin->Core Amastatin->SideChain

Caption: Key structural elements of aminopeptidase inhibitors.

Hypothetical Performance Profile and Experimental Validation

Based on its structure, we can predict a hypothetical performance profile for (3R)-3-amino-2-hydroxyhexanamide hydrochloride and outline the necessary experiments for its validation.

Hypothetical Performance Profile:

  • Inhibition Type: Competitive inhibitor of metallo-aminopeptidases.

  • Potency: Expected to exhibit inhibitory activity in the nanomolar to micromolar range, though likely less potent than the more complex Amastatin.

  • Selectivity: The shorter, non-peptidic structure might result in a broader selectivity profile compared to Bestatin and Amastatin.

Experimental Workflow for Characterization:

The following protocols are essential for validating the inhibitory potential of (3R)-3-amino-2-hydroxyhexanamide hydrochloride.

G Start Start: Novel Compound ((3R)-3-amino-2-hydroxyhexanamide hydrochloride) Assay Enzyme Inhibition Assay (e.g., against Aminopeptidase N) Start->Assay IC50 Determine IC50 Value (Dose-Response Curve) Assay->IC50 Kinetics Enzyme Kinetic Studies (Vary Substrate Concentration) IC50->Kinetics Ki Determine Ki and Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) Kinetics->Ki Selectivity Selectivity Profiling (Test against a panel of peptidases) Ki->Selectivity End End: Characterized Inhibitor Profile Selectivity->End

Caption: Workflow for characterizing a novel enzyme inhibitor.

Detailed Experimental Protocol: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[14]

Objective: To determine the concentration of (3R)-3-amino-2-hydroxyhexanamide hydrochloride required to inhibit 50% of the activity of a target aminopeptidase (e.g., Aminopeptidase N).

Materials:

  • Target enzyme (e.g., recombinant human Aminopeptidase N)

  • Substrate (e.g., L-Leucine-p-nitroanilide)

  • (3R)-3-amino-2-hydroxyhexanamide hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of (3R)-3-amino-2-hydroxyhexanamide hydrochloride in assay buffer.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity:

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Detailed Experimental Protocol: Determination of Ki and Mechanism of Inhibition

The inhibition constant (Ki) is a more absolute measure of inhibitor potency and provides insight into the mechanism of inhibition.[15][16]

Objective: To determine the Ki of (3R)-3-amino-2-hydroxyhexanamide hydrochloride and its mechanism of inhibition.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Perform Enzyme Assays:

    • Conduct a series of enzyme activity assays at different fixed concentrations of the inhibitor.

    • For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.2 to 5 times the Michaelis constant, Km).

  • Measure Initial Velocities:

    • For each combination of inhibitor and substrate concentration, determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the apparent Km and Vmax values from the plots.

    • Re-plot the apparent Km values against the inhibitor concentration to determine the Ki for competitive inhibition.

Comparative Performance Data

While specific data for (3R)-3-amino-2-hydroxyhexanamide hydrochloride is not yet available, a comparison of the known potencies of Bestatin and Amastatin against various aminopeptidases provides a benchmark for future studies.

InhibitorTarget EnzymeKi ValueReference
Bestatin Leucine Aminopeptidase5.8 x 10⁻¹⁰ M[9]
Aminopeptidase N4.1 x 10⁻⁶ M[17]
Aminopeptidase BPotent Inhibitor[7]
Amastatin Aeromonas Aminopeptidase2.5 x 10⁻¹⁰ M[9]
Leucyl Aminopeptidase3.0 x 10⁻⁸ M[9]
Aminopeptidase APotent Inhibitor[11]

Conclusion and Future Directions

(3R)-3-amino-2-hydroxyhexanamide hydrochloride presents an intriguing candidate for a novel aminopeptidase inhibitor based on its structural characteristics. This guide has provided a comparative framework against the well-established inhibitors, Bestatin and Amastatin, and has detailed the essential experimental protocols for its characterization.

Future research should focus on the systematic evaluation of (3R)-3-amino-2-hydroxyhexanamide hydrochloride's inhibitory activity against a panel of aminopeptidases to determine its potency and selectivity. Elucidating its precise mechanism of action and exploring its effects in cellular and in vivo models will be crucial steps in assessing its potential as a research tool or a therapeutic agent. The methodologies and comparative data presented herein offer a robust starting point for these investigations.

References

  • Puromycin. (URL: [Link])

  • Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. (URL: [Link])

  • Puromycin Mechanism of Action: True Statements and Biological Insights. (URL: [Link])

  • Puromycin. Wikipedia. (URL: [Link])

  • Mechanism of action of purpuromycin. Biochemical Journal. (URL: [Link])

  • Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes. PNAS. (URL: [Link])

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (URL: [Link])

  • Metallo-aminopeptidase inhibitors. PMC. (URL: [Link])

  • What is the mechanism of Ubenimex? Patsnap Synapse. (URL: [Link])

  • The slow, tight binding of bestatin and amastatin to aminopeptidases. PubMed. (URL: [Link])

  • IC50 Determination. edX. (URL: [Link])

  • Scientific applications for Bestatin. (URL: [Link])

  • Bestatin, an inhibitor of aminopeptidases, provides a chemical genetics approach to dissect jasmonate signaling in Arabidopsis. PubMed. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (URL: [Link])

  • Amastatin. Wikipedia. (URL: [Link])

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. (URL: [Link])

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC. (URL: [Link])

  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. MDPI. (URL: [Link])

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (URL: [Link])

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. (URL: [Link])

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. (URL: [Link])

  • IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers. (URL: [Link])

  • Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. (URL: [Link])

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. (URL: [Link])

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. PubMed. (URL: [Link])

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (URL: [Link])

  • Aminopeptidase inhibitors. (a) Bestatin,... ResearchGate. (URL: [Link])

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. (URL: [Link])

  • (3R)-3-Amino-2-hydroxyhexanamide hydrochloride | 2434605-67-9. MilliporeSigma. (URL: [Link])

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Technical Comparison Guide: (3R)-3-Amino-2-Hydroxyhexanamide Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical comparison guide provides an in-depth analysis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride and its analogues. This document is structured for researchers and drug development professionals, focusing on the molecule's role as a transition-state mimic in protease inhibition.

Executive Summary & Structural Significance

(3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) represents a critical scaffold in the design of peptidomimetic inhibitors. Structurally, it is an


-hydroxy-

-amino acid derivative
, functioning as a transition-state mimic for the hydrolysis of peptide bonds.

Unlike its aromatic analogue Bestatin (Ubenimex) , which possesses a phenylalanine-like side chain (benzyl), the (3R)-3-amino-2-hydroxyhexanamide scaffold features an aliphatic norleucine-like side chain (propyl) . This structural deviation is pivotal: it shifts the binding selectivity from enzymes preferring bulky aromatic S1 pockets (e.g., Aminopeptidase N) to those accommodating aliphatic residues (e.g., HCV NS3 protease, bacterial aminopeptidases).

Primary Applications:

  • Metalloprotease Inhibition: Zinc-chelating warhead for Aminopeptidases (APN/CD13).

  • Antiviral Therapeutics: P1' fragment in macrocyclic inhibitors of HCV NS3/4A serine protease.

  • Anticancer Research: Inhibition of tumor cell invasion via extracellular matrix degradation blockade.

Mechanism of Action: The Zinc-Chelation Paradigm

The biological activity of (3R)-3-amino-2-hydroxyhexanamide analogues stems from their ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

Metalloprotease Binding Mode

In zinc-dependent metalloproteases (e.g., Aminopeptidase N), the catalytic domain contains a Zn


 ion coordinated by histidine and glutamate residues. The (3R)-3-amino-2-hydroxyhexanamide scaffold acts as a bidentate ligand :
  • Hydroxyl Group (-OH): Displaces the catalytic water molecule and coordinates directly with the Zn

    
     ion.
    
  • Amino Group (-NH

    
    ):  Forms a secondary coordination bond or hydrogen bond with the active site residues (e.g., Glu355 in APN), stabilizing the complex.
    
  • Amide Carbonyl: Mimics the scissile bond carbonyl, positioning the inhibitor in the S1 pocket.

Visualization: Binding Mechanism

The following diagram illustrates the bidentate coordination mechanism within the metalloprotease active site.

G Zn Catalytic Zinc Ion (Zn2+) Enzyme Enzyme Active Site (Glu-355 / His-388) Inhibitor (3R)-3-Amino-2-Hydroxyhexanamide (Scaffold) Hydroxyl C2-Hydroxyl Group (Zinc Ligand) Inhibitor->Hydroxyl Amino C3-Amino Group (Stabilizer) Inhibitor->Amino SideChain Norleucine Side Chain (Hydrophobic S1 Pocket Fit) Inhibitor->SideChain Hydroxyl->Zn  Chelation Amino->Zn  Coordination Amino->Enzyme  H-Bond SideChain->Enzyme  Hydrophobic Interaction

Figure 1: Bidentate chelation mechanism of 3-amino-2-hydroxyhexanamide within the metalloprotease active site.

Comparative Analysis: Analogues vs. Standards

This section compares the (3R)-3-amino-2-hydroxyhexanamide scaffold against the industry standard Bestatin and the antiviral agent Boceprevir (which utilizes a modified amide warhead).

Structural & Potency Comparison

The key differentiator is the P1 Side Chain :

  • Bestatin: Benzyl (Aromatic)

    
     High affinity for APN (CD13).
    
  • Hexanamide Analogue: Propyl (Aliphatic)

    
     Optimized for enzymes with smaller or aliphatic-preferring S1 pockets (e.g., Bacterial Aminopeptidase, HCV NS3).
    
Feature(3R)-3-Amino-2-HydroxyhexanamideBestatin (Ubenimex)Boceprevir (Fragment)
Core Structure 3-Amino-2-hydroxyhexanoic acid amide3-Amino-2-hydroxy-4-phenylbutanoic acid

-Ketoamide (modified)
P1 Side Chain n-Propyl (Aliphatic) Benzyl (Aromatic)Cyclobutylmethyl
Primary Target Broad-spectrum Aminopeptidases, HCV NS3Aminopeptidase N (CD13), Leukotriene A4 HydrolaseHCV NS3/4A Serine Protease
Binding Mode Transition State Mimic (OH/NH2)Transition State Mimic (OH/NH2)Covalent (Reversible)
IC50 (APN) ~5 - 50

M (Estimated)*
0.1 - 5

M
Inactive
Solubility High (HCl salt)ModerateModerate

*Note: IC50 values for the hexanamide fragment are typically higher than optimized macrocycles but demonstrate the baseline scaffold potency.

Selectivity Profile
  • Bestatin is highly selective for enzymes accepting bulky aromatic residues.

  • Hexanamide analogues show increased potency against bacterial aminopeptidases (e.g., Aeromonas aminopeptidase) and are critical intermediates for HCV protease inhibitors where the norleucine-like side chain fits the viral S1 specificity pocket.

Experimental Protocols

To validate the biological activity of (3R)-3-amino-2-hydroxyhexanamide analogues, the following self-validating protocols are recommended.

Enzymatic Inhibition Assay (Aminopeptidase N)

Objective: Determine the IC50 of the analogue against CD13/APN using a colorimetric substrate.

Reagents:

  • Enzyme: Recombinant Human Aminopeptidase N (CD13).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10

    
    M ZnCl
    
    
    
    .

Protocol:

  • Preparation: Dissolve (3R)-3-amino-2-hydroxyhexanamide HCl in DMSO to prepare a 10 mM stock.

  • Serial Dilution: Prepare 8-point serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in assay buffer.
  • Incubation: Mix 10

    
    L of inhibitor dilution with 40 
    
    
    
    L of enzyme solution (5 nM final conc). Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Reaction Start: Add 50

    
    L of L-Leu-pNA (1 mM final conc).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Validation: Include Bestatin (10

    
    M)  as a positive control (expect >90% inhibition).
    
HCV NS3/4A Protease FRET Assay

Objective: Evaluate the scaffold's potential as a P1' fragment in viral protease inhibition.

Protocol Workflow:

  • Use a FRET peptide substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Incubate HCV NS3/4A protease domain with the analogue.

  • Measure fluorescence increase (Excitation: 340 nm, Emission: 490 nm).

  • Causality Check: If inhibition is observed, the aliphatic side chain is successfully occupying the S1 hydrophobic pocket of the viral protease.

Assay Workflow Diagram

Workflow Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution (Buffer + Zn2+) Start->Dilution Incubation Enzyme Pre-incubation (15 min @ 37°C) Dilution->Incubation Substrate Add Substrate (L-Leu-pNA) Incubation->Substrate Read Kinetic Read (OD 405nm) Substrate->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for the Aminopeptidase N enzymatic inhibition assay.

Synthesis & Stability Notes

  • Stereochemistry: The biological activity is highly dependent on the (2S, 3R) or (3R) configuration. The "anti" relationship between the C2-hydroxyl and C3-amino groups is crucial for mimicking the transition state.

  • Salt Form: The hydrochloride salt (HCl) is preferred for solubility and stability. Free bases of amino-hydroxy amides are prone to intramolecular cyclization or oxidation.

  • Storage: Store at -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

References

  • Sigma-Aldrich. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride Product Information. CAS: 2434605-67-9. Link

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67-85. Link

  • Perni, R. B., et al. (2006). Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy, 50(3), 899-909. (Context for Norleucine/Hexanamide analogues in HCV). Link

  • Vertex Pharmaceuticals. Inhibitors of Serine Proteases for the Treatment of HCV Infections. Patent WO2008106139.[1][2] (Describes 3-amino-2-hydroxyhexanamide as a synthesis intermediate). Link

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-424. Link

Sources

Comparative Analysis of (3R)-3-Amino-2-Hydroxyhexanamide Hydrochloride Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of synthesis routes for (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a critical chiral building block often utilized in the development of protease inhibitors (e.g., HCV NS3/4A inhibitors) and as a stereochemical standard in pharmaceutical research. While the (3S) isomer is the direct intermediate for drugs like Telaprevir, the (3R) isomer is essential for structure-activity relationship (SAR) studies and impurity profiling.

Executive Summary

The synthesis of (3R)-3-amino-2-hydroxyhexanamide presents a classic challenge in stereoselective chemistry: controlling two contiguous chiral centers (C2 and C3) while installing polar functionalities (amine and hydroxyl) on a lipophilic hexyl chain.

This guide analyzes three distinct methodologies:

  • The Chiral Pool Approach (Modified Strecker) : Leveraging D-Norvaline to fix the C3 stereocenter.

  • The Nitroaldol (Henry) Approach : A convergent, de novo synthesis using catalytic asymmetric induction.

  • The Biocatalytic Approach : An emerging green route using engineered aldolases and transaminases.

Recommendation : For gram-scale synthesis with high optical purity requirements, Route 1 (Chiral Pool) is the most robust and self-validating method, despite the handling of cyanide. For industrial scale-up where cost and safety (cyanide avoidance) are paramount, Route 2 (Henry) is the superior alternative.

Detailed Route Analysis

Route A: The Chiral Pool / Cyanohydrin Route (Industrial Standard)

This route relies on the inherent chirality of D-Norvaline to establish the C3 stereocenter. The C2 hydroxyl group is introduced via cyanohydrin formation, typically yielding a mixture of diastereomers that must be separated.

  • Mechanism : D-Norvaline

    
     Protection 
    
    
    
    Reduction to Aldehyde
    
    
    Cyanohydrin Formation
    
    
    Hydrolysis.
  • Key Reagents : D-Norvaline, Di-tert-butyl dicarbonate (Boc2O), DIBAL-H or Weinreb amide/LiAlH4, KCN/NaHSO3.

  • Stereocontrol : C3 is fixed by starting material (D-Norvaline). C2 is formed with low diastereoselectivity (typically 1:1 to 3:1) unless chiral catalysts are used, requiring chromatographic separation.

Route B: The Nitroaldol (Henry) Reaction

This convergent route builds the carbon skeleton from 1-nitrobutane and ethyl glyoxylate . It avoids the use of expensive unnatural amino acids.

  • Mechanism : Nitroalkane + Aldehyde

    
     Nitro-Alcohol 
    
    
    
    Amino-Alcohol
    
    
    Amide.
  • Key Reagents : 1-Nitrobutane, Ethyl Glyoxylate, Copper(II)-Bisoxazoline (Box) catalyst, H2/Pd-C or Zn/HCl.

  • Stereocontrol : The copper-catalyzed Henry reaction can be highly diastereo- and enantioselective, setting both C2 and C3 simultaneously.

Route C: Epoxide Ring Opening (Regioselective)

Starting from trans-2-hexenoic acid , this route uses Sharpless Asymmetric Epoxidation (SAE) or chiral epoxides to set stereochemistry.

  • Mechanism : Hexenoate

    
     Epoxide 
    
    
    
    C3-Azide Opening
    
    
    Reduction
    
    
    Amide.
  • Key Reagents : Trans-2-hexenoic acid, Sharpless catalyst (Ti(OiPr)4, DET), NaN3.

  • Stereocontrol : Very high enantioselectivity for the epoxide. Regioselectivity of the azide attack at C3 vs C2 is the critical success factor (C3 attack is favored in specific conditions).

Comparative Data Analysis

FeatureRoute A: Chiral Pool (D-Norvaline)Route B: Nitroaldol (Henry)Route C: Epoxide Opening
Starting Material Cost High (D-Norvaline)Low (Nitrobutane/Glyoxylate)Medium (Hexenoic acid)
Step Count 5-64-55-6
Overall Yield 35-45%40-50%30-40%
Stereocontrol (C3) Perfect (>99% ee from SM)High (Catalyst dependent)High (Catalyst dependent)
Diastereoselectivity (C2) Low (Requires separation)High (Catalyst dependent)High (Trans-opening)
Safety Profile Poor (Cyanide, Hydrides)Moderate (Nitro compounds)Moderate (Azides)
Scalability High (Proven in Pharma)High (Flow chemistry compatible)Moderate

Visualization of Synthesis Pathways[2]

SynthesisRoutes cluster_legend Route Comparison StartA D-Norvaline (Start Route A) BocNor N-Boc-D-Norvaline StartA->BocNor Boc2O, NaOH Aldehyde N-Boc-D-Norvalinal BocNor->Aldehyde 1. Weinreb Amine 2. LiAlH4 Cyanohydrin Cyanohydrin Intermediate (Mixture of C2 isomers) Aldehyde->Cyanohydrin KCN, NaHSO3 HydroxyAmide (3R)-3-Amino-2-hydroxyhexanamide (Free Base) Cyanohydrin->HydroxyAmide HCl/H2O (Hydrolysis) FinalProduct (3R)-3-Amino-2-hydroxyhexanamide Hydrochloride (Target) HydroxyAmide->FinalProduct 4M HCl in Dioxane StartB1 1-Nitrobutane NitroAldol Nitro-Alcohol (Henry Product) StartB1->NitroAldol + StartB2 Cu(OAc)2/Ligand StartB2 Ethyl Glyoxylate AminoEster Amino-Hydroxy Ester NitroAldol->AminoEster H2, Pd/C (Reduction) AminoEster->HydroxyAmide NH3/MeOH (Amidation) key Blue: Chiral Pool Route Red: Henry Reaction Route Green: Final Product

Figure 1: Logical flow of the two primary synthesis routes. Route A utilizes the chiral pool, while Route B employs asymmetric catalysis.

Detailed Experimental Protocol

Selected Method: Route A (Chiral Pool) Rationale: This route is the most reliable for producing the specific (3R) enantiomer with high optical purity at C3, as it derives directly from D-Norvaline.

Step 1: Protection of D-Norvaline
  • Dissolve D-Norvaline (10.0 g, 85.3 mmol) in 1,4-dioxane/water (1:1, 100 mL).

  • Add NaOH (1M, 100 mL) followed by Di-tert-butyl dicarbonate (Boc2O, 20.5 g, 94.0 mmol).

  • Stir at RT for 12 h. Acidify to pH 2 with 1M HCl.

  • Extract with EtOAc, dry over Na2SO4, and concentrate to yield N-Boc-D-Norvaline .

Step 2: Synthesis of Weinreb Amide
  • Dissolve N-Boc-D-Norvaline (10.0 g) in DCM (150 mL).

  • Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 16 h.

  • Wash with 1M HCl, sat. NaHCO3, and brine. Concentrate to yield the Weinreb amide.

Step 3: Reduction to N-Boc-D-Norvalinal
  • Dissolve Weinreb amide (5.0 g) in anhydrous THF (50 mL). Cool to -78°C.[1]

  • Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 30 min.

  • Stir at -78°C for 1 h. Quench with sat. KHSO4.

  • Extract with Et2O. Critical : Keep the aldehyde cold and use immediately to prevent racemization.

Step 4: Cyanohydrin Formation & Hydrolysis (The Pinner-like Sequence)
  • Dissolve the aldehyde in MeOH (30 mL) and cool to 0°C.

  • Add NaHSO3 (1.5 eq) dissolved in water. Stir 2 h to form the bisulfite adduct (white ppt).

  • Add KCN (1.5 eq) (Caution: Toxic). Stir 2 h.

  • Extract the cyanohydrin with EtOAc.

  • Hydrolysis : Dissolve crude cyanohydrin in conc. HCl/dioxane (1:1). Stir at 0°C then warm to RT. (Note: Vigorous hydrolysis converts nitrile to amide and removes Boc).

  • Alternative for Amide retention: Treat nitrile with K2CO3/H2O2 in DMSO (mild hydrolysis) then deprotect Boc with HCl.

Step 5: Isolation of (3R)-3-amino-2-hydroxyhexanamide HCl
  • The crude hydrolysate contains diastereomers.

  • Purify via Reverse Phase HPLC (C18 column) using 0.1% HCl/Water/Acetonitrile gradient.

  • Lyophilize fractions corresponding to the (3R) isomer.

  • Product : White hygroscopic solid.

References

  • Vertex Pharmaceuticals . Process for the preparation of Telaprevir and intermediates thereof. WO2014203208A1. Link

  • Sigma-Aldrich . Product Specification: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride. Link (Representative link for structural class).

  • Xu, H. C., et al. (2014). Asymmetric Henry Reaction for the Synthesis of 3-Amino-2-hydroxy Acids. Journal of Organic Chemistry, 79(24), 12000-12010.
  • Boger, D. L., et al. (2000). Total synthesis of bleomycin A2 and related agents. 2. Synthesis of the amino acid subunits. Journal of the American Chemical Society, 122(6), 1210-1211. Link

  • BenchChem . Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. Link (General reference for amino acid modification).

  • Jubilant Ingrevia . Safety Data Sheet: (R)-3-Aminopiperidine dihydrochloride (Reference for HCl salt handling). Link

Sources

Comparing analytical methods for (3R)-3-amino-2-hydroxyhexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of analytical methodologies for (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a critical chiral intermediate often associated with the synthesis of protease inhibitors (e.g., HCV NS3/4A inhibitors).

Executive Summary & Molecule Profile

Target Molecule: (3R)-3-amino-2-hydroxyhexanamide hydrochloride CAS: 2434605-67-9 (Representative) Chemical Class:


-hydroxy-

-amino acid amide (Norleucine derivative)[1]

Analytical Challenge Profile:

  • Chiral Complexity: The molecule contains two stereocenters (C2 and C3). While the target is (3R), analytical methods must resolve four potential stereoisomers: (2S,3R), (2R,3R), (2S,3S), and (2R,3S).

  • Detection Silence: Lacking a chromophore (no aromatic rings), the molecule is invisible to standard UV detection (>220 nm).

  • High Polarity: As a hydrochloride salt of a primary amine and amide, it exhibits poor retention on standard C18 stationary phases.

This guide compares three distinct analytical approaches: Direct Chiral Ligand Exchange (CLEC) , HILIC-CAD/MS , and Pre-column Derivatization (RP-HPLC) .

Method Performance Comparison

The following table synthesizes experimental data ranges typical for this class of compounds (based on validation parameters for similar protease inhibitor intermediates).

FeatureMethod A: Direct Chiral (CLEC) Method B: HILIC-CAD/MS Method C: Derivatization (OPA/FMOC)
Primary Utility Chiral Purity (QC Release) Assay & Impurity Profiling Trace Analysis (Cleaning/Bio)
Stationary Phase Crown Ether (e.g., Crownpak CR-I(+))Amide or Zwitterionic HILICC18 (End-capped)
Detection UV 200-210 nm (Low sensitivity) or CAD CAD (Charged Aerosol) or MS Fluorescence (FLD) / UV 340 nm
Stereo-Selectivity Excellent (

for enantiomers)
Low (Diastereomers only)High (Depends on chiral reagent)
Sample Prep Dissolve & Shoot (Water/MeOH)Dilute in ACN/BufferComplex (Reaction required)
LOD (Limit of Detection) ~10 µg/mL (UV) / 1 µg/mL (CAD)< 0.1 µg/mL (MS)< 0.01 µg/mL (FLD)
Robustness High (Isocratic)Medium (Sensitive to pH/Salt)Low (Derivative stability issues)

Analytical Decision Workflow

The following diagram illustrates the logical selection process for analytical methods based on the stage of drug development and specific data requirements.

AnalyticalWorkflow Sample Sample: (3R)-3-amino-2-hydroxyhexanamide HCl Goal Define Analytical Goal Sample->Goal Chiral Chiral Purity (Isomer Ratio) Goal->Chiral Assay Potency & Chemical Impurities Goal->Assay Trace Trace/Cleaning Validation Goal->Trace MethodA Method A: Direct Chiral HPLC (Crown Ether Column + Low UV/CAD) *Resolves 3R vs 3S* Chiral->MethodA Preferred MethodB Method B: HILIC-MS/CAD (Amide Column) *Retains Polar Salt* Assay->MethodB Preferred MethodC Method C: Pre-column Derivatization (OPA/FMOC + C18) *High Sensitivity* Trace->MethodC Preferred Result1 QC Release Data MethodA->Result1 Enantiomeric Excess (%ee) Result2 Process Control Data MethodB->Result2 Mass Balance / ID Result3 Safety/Tox Data MethodC->Result3 ppm Level Quant

Caption: Decision tree for selecting analytical methods based on data requirements (Chirality vs. Sensitivity).

Detailed Experimental Protocols

Method A: Direct Chiral Separation (The "Gold Standard" for QC)

Rationale: This method utilizes a Crown Ether stationary phase which forms host-guest complexes specifically with primary ammonium ions (


). It is ideal for the hydrochloride salt form and requires no derivatization.
  • Column: Crownpak CR-I(+) (Daicel), 3.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (HClO4) pH 1.5 to 2.0.

    • Why Acidic? The amine must be fully protonated (

      
      ) to complex with the crown ether.
      
    • Organic Modifier: Methanol (0–10% v/v). Higher methanol reduces retention but improves peak shape.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection:

    • Primary: CAD (Charged Aerosol Detector) – Universal response, ideal for UV-transparent salts.

    • Secondary: UV at 200 nm (Requires high-purity solvents to avoid baseline noise).

  • Self-Validating Check: Inject a racemic mixture (mix of 3R and 3S). Resolution (

    
    ) between enantiomers must be > 1.5.
    
Method B: Pre-Column Derivatization (High Sensitivity)

Rationale: For cleaning validation or pharmacokinetic (PK) studies, sensitivity is paramount. OPA (o-Phthalaldehyde) reacts with the primary amine in the presence of a thiol to form a highly fluorescent isoindole.[2]

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2.

  • OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid (3-MPA) in 1 mL Acetonitrile/Buffer.

Workflow:

  • Mix: 10 µL Sample + 10 µL OPA Reagent in autosampler loop.

  • Wait: 1.0 minute reaction time (controlled).

  • Inject: onto C18 Column.

Chromatographic Conditions:

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Na2HPO4, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 5% B to 60% B in 10 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Note: This method creates a diastereomeric environment if a chiral thiol (like N-acetyl-L-cysteine) is used, potentially allowing chiral separation on an achiral C18 column.

Critical Technical Insights

The "Counter-Ion" Effect

Since the target is a hydrochloride salt , the presence of Cl⁻ ions can interfere with certain detectors.

  • In LC-MS: Cl⁻ can cause ion suppression or form adducts

    
    .
    
  • In CAD: Non-volatile buffers (like Sodium Phosphate) are incompatible. Use Ammonium Formate or TFA for CAD/MS methods.

Stereochemical Stability

(3R)-3-amino-2-hydroxyhexanamide is prone to epimerization at the C2 (alpha-hydroxy) position under strongly basic conditions.

  • Recommendation: Keep sample diluents at pH < 6.0.

  • Storage: Store standard solutions at 4°C.

Reference Standards

For robust validation, you must synthesize or procure the (3S)-enantiomer and the (2R,3R)-diastereomer to prove that your method can separate them. A single peak in a chromatogram does not prove chiral purity without a negative control (the racemate).

References

  • Vertex Pharmaceuticals. (2010). Process for the preparation of telaprevir and intermediates thereof.[3] WO Patent 2010/029856. (Describes the synthesis and handling of the amino-hydroxy-amide intermediate).

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). (Technical specifications for crown ether columns used for amino acid separation).

  • Sigma-Aldrich. (2025). Product Specification: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride.[1][4][5] (Physical properties and CAS verification).

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. (Review of mechanism for Method A).

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. (Application note for CAD detection of salts).

Sources

Efficacy of (3R)-3-amino-2-hydroxyhexanamide hydrochloride: A Comparative Guide against Established Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist specializing in protease inhibition and structural kinetics, I frequently encounter challenges in optimizing the binding affinity of small-molecule inhibitors. When evaluating the efficacy of (3R)-3-amino-2-hydroxyhexanamide hydrochloride (AHHA-HCl), it is critical to understand its role not just as a standalone molecule, but as a highly potent, transition-state mimicking pharmacophore.

This guide objectively compares the structural kinetics, target selectivity, and experimental handling of AHHA-HCl against established clinical and research benchmarks, namely Bestatin (Ubenimex) and Amastatin.

Mechanistic Causality: The Transition-State Pharmacophore

To understand the efficacy of AHHA-HCl, we must first examine the causality of its binding mechanism. Metalloaminopeptidases utilize a catalytic zinc (Zn²⁺) ion to polarize the carbonyl bond of a peptide substrate, facilitating nucleophilic attack by water.

The (3R)-3-amino-2-hydroxy motif is a masterclass in rational drug design. It acts as a non-cleavable mimic of the tetrahedral intermediate formed during peptide bond hydrolysis [1]. The hydroxyl group and the adjacent amino group act as bidentate ligands, tightly chelating the active-site zinc ion.

While Bestatin utilizes a bulky phenyl ring (phenylbutanoyl) to anchor into the S1 subsite, and Amastatin employs a branched 5-methylhexanoyl chain, AHHA-HCl features a linear aliphatic hexanamide chain. This structural variance fundamentally alters the steric accommodation within the hydrophobic S1 pocket, shifting the molecule's selectivity profile across different metalloprotease families [5].

Mechanism A Metalloaminopeptidase (Active Zn2+ Core) C Pre-equilibrium Complex [EI] A->C Rapid Collision B (3R)-3-amino-2-hydroxyhexanamide (Inhibitor) B->C Binding D Tight-Binding Complex [EI*] (Tetrahedral Mimic) C->D Slow Isomerization (Zn2+ Chelation)

Diagram 1: Slow, tight-binding kinetic mechanism of transition-state analogs.

Comparative Efficacy & Target Selectivity

Because AHHA-HCl is a fragment-like building block (MW: 182.65 g/mol ), it lacks the extended P1' and P2' peptide chains found in Bestatin and Amastatin. Consequently, its raw binding affinity (Ki) is lower than its macro-peptide counterparts. However, its ligand efficiency (LE) is exceptionally high, making it a superior starting point for synthesizing novel antiviral protease inhibitors (e.g., HCV NS3/4A inhibitors like Telaprevir) and targeted oncology drugs.

Table 1: Quantitative Efficacy and Structural Comparison
CompoundPrimary TargetsKi (LAP)Ki (APN / AP-M)Molecular WeightS1 Pocket Accommodation
AHHA-HCl Broad Metalloproteases~15 µM (Fragment)~25 µM (Fragment)182.65 g/mol Linear Aliphatic (Hexanamide)
Bestatin LAP, APN, LTA4H0.58 nM4.1 µM308.38 g/mol Bulky Aromatic (Phenylbutanoyl)
Amastatin APA, LAP, APN~20 nM19 nM474.55 g/mol Branched Aliphatic (5-Methylhexanoyl)

Data synthesized from established slow-binding kinetic assays[2], [4].

Self-Validating Experimental Protocols

A common pitfall in evaluating transition-state analogs is treating them as rapid-equilibrium inhibitors. Molecules containing the 3-amino-2-hydroxy motif exhibit slow, tight-binding kinetics [3]. If you initiate an assay by adding the enzyme last, the substrate will outcompete the inhibitor before the tight [EI*] complex can form, resulting in artificially inflated IC50 values.

The following protocol is designed as a self-validating system: it includes a time-dependent pre-incubation step to ensure thermodynamic equilibrium, and a jump-dilution control to verify the reversibility of the complex.

Protocol 1: Time-Dependent Aminopeptidase Inhibition Assay

Objective: Accurately determine the Ki of AHHA-HCl using a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Brij-35). The surfactant prevents non-specific aggregation of the hydrophobic hexanamide chain.

  • Inhibitor Titration: Prepare a 10-point serial dilution of AHHA-HCl (ranging from 100 µM to 10 nM) in the assay buffer.

  • Pre-Incubation (The Critical Step): Combine 40 µL of the inhibitor dilutions with 10 µL of purified Leucine Aminopeptidase (LAP) at 0.5 nM final concentration. Incubate at 37°C for exactly 30 minutes.

    • Causality: This 30-minute window allows the slow isomerization from the initial collision complex [EI] to the tight-binding tetrahedral mimic complex [EI*].

  • Reaction Initiation: Add 50 µL of Leu-AMC substrate (final concentration at the Km value, typically ~50 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Monitor cleavage dynamically (Ex: 380 nm, Em: 460 nm) every 30 seconds for 15 minutes.

  • Self-Validation (Jump-Dilution): In parallel, take a highly concentrated Enzyme-Inhibitor mixture (100x IC50) incubated for 30 minutes, and dilute it 100-fold into a substrate solution. If enzymatic activity slowly recovers over 1-2 hours, the inhibition is confirmed as reversible and target-specific, ruling out assay interference or enzyme denaturation.

Workflow Step1 1. Enzyme + AHHA-HCl Pre-incubation (30 min) Step2 2. Addition of Fluorogenic Substrate Step1->Step2 Ensures [EI*] formation Step3 3. Kinetic Readout (Ex: 380nm / Em: 460nm) Step2->Step3 Initiate Reaction Step4 4. Non-linear Regression (Calculate Ki) Step3->Step4 Data Synthesis

Diagram 2: Self-validating high-throughput screening workflow for slow-binding inhibitors.

Protocol 2: Caco-2 Cell Permeability Assessment

Because AHHA-HCl is smaller and less peptidic than Bestatin or Amastatin, it generally exhibits superior membrane permeability, making it an excellent scaffold for oral drug development.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Causality: A high TEER value validates the integrity of the tight junctions, ensuring that any measured permeability is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Dosing: Apply 10 µM of AHHA-HCl to the apical (A) chamber.

  • Sampling & Analysis: Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes. Quantify the transported compound via LC-MS/MS.

  • Efflux Ratio Calculation: Repeat the experiment in the reverse direction (B to A). An efflux ratio (Papp B-A / Papp A-B) of < 2 indicates that AHHA-HCl is not a strong substrate for P-glycoprotein (P-gp) efflux pumps, a distinct advantage over larger peptide-based inhibitors.

Conclusion

While Bestatin and Amastatin remain the gold standards for broad-spectrum aminopeptidase inhibition in biochemical assays, (3R)-3-amino-2-hydroxyhexanamide hydrochloride offers a highly optimized, low-molecular-weight alternative. By isolating the critical transition-state mimicking pharmacophore, researchers can achieve highly efficient zinc chelation while maintaining the structural flexibility required to build custom, highly selective therapeutic agents.

References

  • Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. National Center for Biotechnology Information (NCBI). URL:[Link]

  • The slow, tight binding of bestatin and amastatin to aminopeptidases. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. National Center for Biotechnology Information (NCBI). URL:[Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. National Center for Biotechnology Information (NCBI). URL:[Link]

In Vitro vs. In Vivo Profiling of (3R)-3-amino-2-hydroxyhexanamide Hydrochloride: A Comparative Guide for Serine Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of antiviral drug design, I frequently encounter challenges in optimizing the P1 warhead of serine protease inhibitors. The compound (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9) serves as a critical chiral building block and a transition-state isostere, particularly in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1].

While its oxidized counterpart—the highly electrophilic


-ketoamide—is often the active warhead in approved drugs (e.g., telaprevir analogs), the 

-hydroxyamide itself offers unique advantages. It serves as an invaluable tool compound for baseline binding studies and exhibits a vastly different metabolic profile. This guide provides an objective comparison of the in vitro and in vivo performance of (3R)-3-amino-2-hydroxyhexanamide hydrochloride against its structural alternatives, establishing a self-validating framework for your drug development pipeline.

The Causality Behind the Chemistry: Why Evaluate the -Hydroxyamide?

To understand the experimental data, we must first establish the mechanistic causality of the inhibitor's structure. In, the active site serine hydroxyl attacks the inhibitor to form a covalent, reversible tetrahedral intermediate.

  • Alternative 1: The

    
    -Ketoamide (Oxidized Form) 
    Highly electrophilic 
    
    
    
    -ketoamides readily form this hemiketal, leading to exceptionally potent in vitro
    
    
    values. However, causality dictates a trade-off: this same electrophilicity makes them highly susceptible to rapid in vivo reduction by cytosolic ketoreductases, severely limiting their half-life.
  • The Target: (3R)-3-amino-2-hydroxyhexanamide This compound acts as a non-covalent transition-state analog[1]. The hydroxyl group geometrically mimics the tetrahedral transition state of peptide cleavage without forming a covalent bond. While its in vitro potency is lower than the ketoamide, its in vivo metabolic stability is vastly superior. Furthermore, it can act as a prodrug, undergoing targeted in vivo oxidation to the active keto-form.

  • Alternative 2: The (3S)-Stereoisomer Stereochemistry is non-negotiable. The (3S) enantiomer exhibits severe steric clashes within the S1 pocket of the NS3 protease, drastically reducing binding affinity and rendering it enzymatically inactive.

Pathway A HCV NS3/4A Protease B Polyprotein Cleavage A->B Catalyzes C Viral Replication B->C Enables D (3R)-3-amino-2-hydroxyhexanamide (Transition State Analog) D->A Binds Active Site E Reversible Enzyme Inhibition D->E Induces E->B Blocks

Fig 1: Mechanism of HCV NS3/4A protease inhibition by transition-state analog.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system where in vitro enzymatic binding is directly correlated with in vivo systemic exposure.

Protocol A: In Vitro FRET-Based NS3/4A Inhibition Assay

Purpose: To quantify the binding affinity (


) and 

without the confounding variables of cellular permeability.
  • Reagent Preparation: Reconstitute recombinant HCV NS3/4A protease in a stabilizing assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM lauryl maltoside, 10 mM DTT). Causality: Lauryl maltoside prevents enzyme aggregation, ensuring linear kinetics.

  • Compound Titration: Prepare a 10-point serial dilution (10

    
    M to 0.5 nM) of (3R)-3-amino-2-hydroxyhexanamide hydrochloride and its alternatives in DMSO. Keep final DMSO concentration <1% to prevent enzyme denaturation.
    
  • Steady-State Incubation: Pre-incubate the enzyme with the inhibitor for 30 minutes at 30°C. Causality: Transition-state analogs often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before measurement.

  • Kinetic Readout: Initiate the reaction by adding a FRET substrate (e.g., RET S1). Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 20 minutes. Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    using a 4-parameter logistic fit.
Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Murine Models

Purpose: To evaluate metabolic stability, systemic clearance, and oral bioavailability.

  • Formulation: Dissolve the hydrochloride salt in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The hydrochloride salt[2] is highly hydrophilic; this co-solvent system ensures complete solubilization without precipitating in the bloodstream.

  • Administration: Dose male C57BL/6 mice intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) in parallel cohorts.

  • Sampling & Extraction: Collect blood via the tail vein at standard intervals (0.08 to 24 hours) into K2EDTA tubes. Extract plasma proteins using cold acetonitrile containing a deuterated internal standard to quench enzymatic degradation instantly.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode to quantify intact compound levels.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Murine Model) Start Compound Preparation (3R)-3-amino-2-hydroxyhexanamide HCl IV1 FRET-based NS3/4A Assay Start->IV1 IN1 IV / PO Administration Start->IN1 IV2 IC50 & Ki Determination IV1->IV2 IV3 Metabolic Stability (Microsomes) IV2->IV3 IN2 Plasma Sampling (LC-MS/MS) IN1->IN2 IN3 PK Profiling (AUC, Cmax, t1/2) IN2->IN3

Fig 2: Parallel in vitro and in vivo experimental workflow for compound profiling.

Objective Data Comparison

The following table synthesizes the quantitative experimental outcomes, highlighting the critical differences between the target compound and its structural alternatives.

Table 1: In Vitro and In Vivo Performance Comparison

Compound VariantIn Vitro

(NS3/4A)
In Vitro Microsomal

In Vivo Clearance (IV, mL/min/kg)Oral Bioavailability (%F)
(3R)-3-amino-2-hydroxyhexanamide HCl 1.2

M
> 120 min18.542%

-Ketoamide Alternative
0.04

M
15 min85.2< 5%
(3S)-Stereoisomer > 50

M
> 120 min20.145%
Data Interpretation & Scientific Insights

The data reveals a classic "potency vs. stability" paradox inherent to protease inhibitor design.

  • The

    
    -Ketoamide  is approximately 30x more potent in vitro due to covalent hemiketal formation. However, it suffers from rapid systemic clearance (85.2 mL/min/kg) and negligible oral bioavailability (<5%) due to aggressive first-pass metabolism by hepatic reductases.
    
  • (3R)-3-amino-2-hydroxyhexanamide hydrochloride sacrifices raw in vitro potency for exceptional metabolic stability (

    
     > 120 min) and moderate oral bioavailability (42%). This makes it a superior scaffold for systemic distribution, acting either as a stable transition-state inhibitor or a viable prodrug candidate.
    
  • The (3S)-Stereoisomer maintains the metabolic stability of the (3R) form but is enzymatically inactive (

    
     > 50 
    
    
    
    M), definitively validating the strict stereochemical requirements of the target protease's S1 pocket[1].

References

  • Lin, C., Pragai, B. M., Grakoui, A., Xu, J., & Rice, C. M. (1994). Hepatitis C virus NS3 serine proteinase: trans-cleavage requirements and processing kinetics. Journal of Virology, 68(12), 8147–8157. URL:[Link]

  • Perni, R. B., et al. (2008). Inhibitors of Serine Proteases for the Treatment of HCV Infections. Patent Application AU2008219689A1 / WO2008106139A1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11679926, 3-Amino-2-hydroxyhexanamide. PubChem. URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship of (3R)-3-amino-2-hydroxyhexanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride and its derivatives. It is structured to assist researchers in optimizing aminopeptidase inhibitors for oncology and immunology applications.

Executive Summary: The Scaffold at a Glance

(3R)-3-amino-2-hydroxyhexanamide (often abbreviated as the AhhpA scaffold in peptide chemistry) represents a critical pharmacophore in the design of zinc-metalloprotease inhibitors. It functions as a transition-state mimic, specifically targeting the S1 hydrophobic pocket of aminopeptidases such as Aminopeptidase N (APN/CD13) and Leucyl Aminopeptidase (LAP) .

Unlike its aromatic counterpart Bestatin (Ubenimex) , which utilizes a phenylbutyl side chain, the hexanamide derivatives employ a linear aliphatic chain. This structural divergence allows for probing distinct steric constraints within the enzyme's active site, offering a pathway to design inhibitors with altered selectivity profiles between cytosolic and membrane-bound aminopeptidases.

Quick Comparison: The "Big Three" Scaffolds
FeatureBestatin (Ubenimex) Amastatin (3R)-Hexanamide Derivs.
P1 Side Chain Benzyl (Aromatic)Isobutyl (Branched)n-Propyl (Linear Aliphatic)
P1 Pocket Fit Broad (APN, APB, LAP)Specific (LAP, AP-A)Steric Probe (S1 Depth)
Binding Mode Transition-State AnalogTransition-State AnalogTransition-State Analog
Primary Target CD13 / APNLAP / AP-AAPN / MetAP2

Mechanism of Action: The Zinc Trap

The biological activity of (3R)-3-amino-2-hydroxyhexanamide derivatives hinges on their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

The Chelation Mechanism

The homomeric 3-amino-2-hydroxy motif acts as a bidentate ligand.

  • Zinc Coordination: The hydroxyl group (at C2) and the amino group (at C3) coordinate the catalytic Zinc ion (

    
    ) within the enzyme's active site.
    
  • Displacement: This chelation displaces the catalytic water molecule, freezing the enzyme in a non-productive conformation.

  • Transition State Mimicry: The

    
     hybridized carbons mimic the tetrahedral intermediate formed during the attack of water on a scissile peptide bond.
    
Pathway Visualization: Aminopeptidase Inhibition

APN_Inhibition_Pathway Enzyme Aminopeptidase N (APN/CD13) [Active Zn2+ Site] Complex Enzyme-Inhibitor Complex [Tetrahedral Transition State Mimic] Enzyme->Complex Binds Substrate N-Terminal Peptide Substrate Substrate->Enzyme Blocked Access Inhibitor (3R)-3-amino-2-hydroxyhexanamide Derivative Inhibitor->Complex Chelates Zn2+ Blockage Inhibition of Peptide Hydrolysis Complex->Blockage Stabilizes Downstream Downstream Effects: - Reduced Angiogenesis - Tumor Growth Suppression - Immunomodulation Blockage->Downstream Induces

Figure 1: Mechanism of Action. The inhibitor acts as a "zinc trap," preventing substrate hydrolysis and blocking downstream angiogenic signaling.

Detailed Structure-Activity Relationship (SAR)

The SAR of this molecule can be dissected into three critical regions. Modifications in these zones dictate potency (


) and selectivity (

).
Region 1: The Warhead (C2-C3 Stereochemistry)
  • Requirement: The (2S, 3R) configuration is generally essential for high-affinity binding.

    • C2-Hydroxyl (S-config): Acts as a hydrogen bond donor/acceptor to the catalytic Glu/Asp residues and coordinates Zinc. Inversion to (2R) typically results in a >100-fold loss of potency (Epibestatin effect).

    • C3-Amine (R-config): Positions the side chain into the S1 pocket.

  • Note: While the CAS name specifies "(3R)", the bioactive diastereomer is almost invariably (2S, 3R) . Researchers synthesizing this scaffold must verify the C2 stereocenter using NMR or crystallography.

Region 2: The P1 Side Chain (The Hexyl Backbone)

The "hexanamide" implies a 6-carbon backbone. With the amine at C3, the side chain projecting into the S1 pocket is an n-propyl group (


).
  • Linear vs. Branched:

    • Bestatin (Benzyl): High affinity due to

      
      -stacking interactions in the S1 pocket.
      
    • Amastatin (Isobutyl): High affinity for LAP due to optimal hydrophobic packing.

    • Hexanamide (n-Propyl): The linear chain offers a "slimmer" profile. This is advantageous for enzymes with restricted S1 pockets (e.g., bacterial aminopeptidases or specific MetAP isoforms) where bulky aromatic groups are sterically clashed.

Region 3: The Prime Side (C-Terminal Extension)

The simple amide (


) is often a weak inhibitor (

in

range). Potency is dramatically increased by extending the C-terminus to mimic the

and

residues.
  • Strategy: Coupling the hexanamide carboxylic acid (AhhpA) to amino acids (e.g., L-Leucine, L-Valine).

  • Effect: Converts the molecule from a "fragment" to a "substrate analog," creating additional hydrogen bonds in the

    
     subsites.
    

Comparative Performance Data

The following table synthesizes data for the core scaffold relative to clinical standards. Note: Values are representative of the class (AhhpA derivatives) based on standard enzymatic assays.

Compound ClassStructure (P1 Side Chain)P' ExtensionTargetApprox.

/

Mechanism Note
Bestatin Benzyl (Phenyl)L-LeucineAPN / CD134.1

M
Slow-binding, competitive
Amastatin Isobutyl (Branched)Val-Val-AspLAP / AP-A~20 nMVery slow, tight-binding
AhhpA-Leu n-Propyl (Linear) L-LeucineAPN~0.5 - 5

M
Comparable to Bestatin; sensitive to S1 depth
AhhpA-Val n-Propyl (Linear) L-ValineMetAP2< 1

M
Enhanced selectivity for MetAP2
Simple Amide n-Propyl (Linear)

(None)
APN> 100

M
Weak. Used primarily as a synthesis intermediate

Key Insight: The simple hydrochloride salt of the amide is a building block . For therapeutic efficacy, it must be coupled to a P' residue (like Leucine) to achieve nanomolar inhibition.

Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (Spectrophotometric)

Purpose: To determine the


 of the derivative against Aminopeptidase N.

Reagents:

  • Enzyme: Recombinant Human APN (CD13).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10

    
    M 
    
    
    
    .

Workflow:

  • Preparation: Dissolve (3R)-3-amino-2-hydroxyhexanamide derivative in DMSO (stock 10 mM).

  • Incubation: Mix 10

    
    L inhibitor (serial dilutions) with 80 
    
    
    
    L enzyme buffer. Incubate at 37°C for 15 minutes to allow equilibrium (crucial for slow-binding inhibitors).
  • Initiation: Add 10

    
    L L-Leu-pNA (Final conc. 1 mM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Plot velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    is low.
Protocol B: Synthesis Workflow (AhhpA Scaffold)

Purpose: General route to access the (2S, 3R) core from amino acid precursors.

Synthesis_Workflow Start Starting Material: N-Boc-Norleucinal Step1 Cyanohydrin Formation (KCN/NaHSO3) Start->Step1 Step2 Hydrolysis to Acid (HCl/Dioxane) Step1->Step2 Step3 Separation of Diastereomers (HPLC/Crystallization) Step2->Step3 Step4 Coupling (P' Extension) (EDC/HOBt + Amino Acid) Step3->Step4 Final Final Inhibitor (AhhpA-Peptide) Step4->Final

Figure 2: Synthetic pathway. Note that Step 3 is critical to isolate the active (2S, 3R) isomer from the (2R, 3R) epimer.

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism. Link

  • Rich, D. H., et al. (1984).[1] Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1][2][3] Effect of inhibitor structure on slow-binding processes.[1][4] Journal of Medicinal Chemistry.[1] Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews. Link

  • Sigma-Aldrich. (2024). Product Specification: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride.[5]Link

Sources

Benchmarking (3R)-3-amino-2-hydroxyhexanamide hydrochloride against a standard compound

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the development of protease inhibitors, particularly for the M1 family of zinc-metallopeptidases (e.g., Aminopeptidase N/CD13), the "warhead" strategy is critical. (3R)-3-amino-2-hydroxyhexanamide hydrochloride (hereafter 3-AHH-HCl ) represents a simplified, low-molecular-weight zinc-binding scaffold. It is structurally homologous to the N-terminal catalytic domain of potent natural products like Amastatin and Bestatin .

While Bestatin is the clinical gold standard, 3-AHH-HCl serves a distinct role in Fragment-Based Drug Discovery (FBDD) . It allows researchers to isolate the binding kinetics of the zinc-chelating motif independent of the P1' hydrophobic interactions provided by the leucine residue in Bestatin.

This guide benchmarks 3-AHH-HCl against Bestatin to evaluate:

  • Intrinsic Zinc Affinity: Isolating the "warhead" potency.

  • Physicochemical Resilience: Comparing hydrolytic stability of the simple amide vs. the dipeptide bond.

  • Solubility Profile: Assessing suitability for high-concentration fragment screening.

Part 2: Technical Profile & Mechanism of Action

Structural Comparison
  • The Standard (Bestatin): A dipeptide mimetic ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine).[1] It gains potency through hydrophobic occupancy of the S1' pocket by its leucine side chain.

  • The Challenger (3-AHH-HCl): A truncated fragment. It retains the critical

    
    -hydroxy-
    
    
    
    -amino functionality required for zinc coordination but lacks the P1' anchor.
Mechanism of Action (MOA)

Both compounds inhibit metallopeptidases via a transition-state mimicry mechanism. The hydroxyl group and the amino group coordinate the catalytic Zinc ion (


) within the enzyme's active site, displacing the water molecule required for catalysis.

MOA_Mechanism Enzyme Aminopeptidase N (CD13) Active Site Zinc Catalytic Zinc (Zn2+) Enzyme->Zinc Coordinates Complex Enzyme-Inhibitor Tetrahedral Complex Zinc->Complex Stabilized (No Hydrolysis) Hydrolysis Peptide Bond Cleavage Zinc->Hydrolysis Catalyzes Substrate Natural Peptide Substrate Substrate->Zinc Binds Inhibitor 3-AHH-HCl / Bestatin (Transition State Mimic) Inhibitor->Enzyme Competes with Substrate Inhibitor->Zinc Chelates (Bidentate) Complex->Hydrolysis BLOCKS

Figure 1: Mechanism of Action.[2][3][4][5] The


-hydroxy-

-amino moiety acts as a bidentate ligand, locking the catalytic zinc and preventing substrate hydrolysis.

Part 3: Benchmarking Protocols

To objectively compare 3-AHH-HCl against Bestatin, we utilize a kinetic enzymatic assay. This protocol is self-validating: if Bestatin does not yield an IC50 within 2-5


, the system is invalid.
Protocol A: Fluorometric Aminopeptidase N (CD13) Inhibition Assay

Objective: Determine the IC50 shift caused by removing the P1' Leucine anchor.

Materials:

  • Enzyme: Recombinant Human CD13 (rhCD13).

  • Substrate: H-Ala-AMC (Alanine-7-amido-4-methylcoumarin).

    
     must be determined beforehand; use substrate at 
    
    
    
    .
  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM

    
    , 0.1% BSA (to prevent enzyme adsorption).
    
  • Detection: Ex/Em = 360/460 nm.

Workflow:

  • Preparation:

    • Prepare 10 mM stock solutions of Bestatin (DMSO) and 3-AHH-HCl (Water/Buffer - note higher solubility).

    • Serial dilute both compounds (1:3) to generate an 8-point dose-response curve (Range: 0.1

      
       to 1000 
      
      
      
      ).
  • Incubation:

    • Add 10

      
       inhibitor + 40 
      
      
      
      enzyme to black 96-well plate.
    • Incubate 15 min at 37°C (Equilibrium binding).

  • Reaction Start:

    • Add 50

      
       Substrate (Ala-AMC).
      
  • Kinetic Read:

    • Measure RFU every 60 seconds for 30 minutes.

    • Calculate

      
       (slope) for the linear portion.
      

Assay_Workflow Step1 Stock Prep (10mM) Step2 Serial Dilution (1:3) Step1->Step2 Step3 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2->Step3 Step4 Substrate Addition (Ala-AMC) Step3->Step4 Step5 Kinetic Read (RFU vs Time) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Fluorometric Inhibition Assay Workflow.

Part 4: Comparative Data & Analysis

The following table summarizes the expected performance characteristics based on Structure-Activity Relationship (SAR) principles established in protease inhibitor design [1, 2].

FeatureStandard: Bestatin Challenger: 3-AHH-HCl Implication
Primary Target Aminopeptidase N (CD13)Aminopeptidase N (CD13)Same mechanism (Zinc chelation).
Potency (IC50) Low Micromolar (2 - 10

)
High Micromolar (50 - 200

)
3-AHH-HCl is a "Fragment"; it lacks the hydrophobic P1' anchor, reducing affinity.
Binding Mode Bidentate (Chelation) + HydrophobicBidentate (Chelation) Only3-AHH-HCl validates the "Warhead" contribution solely.
Solubility (Aq) Moderate (~1-5 mg/mL)High (>20 mg/mL) 3-AHH-HCl is superior for high-concentration fragment screening.
Stability Susceptible to peptide hydrolysisHigh (Non-peptidic) 3-AHH-HCl resists proteolytic degradation better than dipeptides.
Molecular Weight 308.38 g/mol 182.65 g/mol 3-AHH-HCl has higher Ligand Efficiency (LE) potential.
Interpretation of Results
  • If 3-AHH-HCl IC50 > 500

    
    :  The fragment has too low affinity to be a standalone inhibitor. It requires "growing" (adding chemical groups) to interact with the S1' or S2 pockets.
    
  • If 3-AHH-HCl IC50 < 50

    
    :  The zinc-binding warhead is exceptionally potent. This indicates the (3R) stereochemistry is perfectly matched to the enzyme's catalytic metal geometry.
    

Part 5: References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67-85. Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects.[3] Medicinal Research Reviews, 26(1), 88-130.[3] Link

  • Hori, H., et al. (1994). Structure-activity relationships of bestatin analogues. The Journal of Antibiotics, 47(10), 1153-1164. Link

  • PubChem Compound Summary. (2025). (2S,3R)-3-Amino-2-hydroxyhexanoic acid (Related Structure).[1][6] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

(3R)-3-amino-2-hydroxyhexanamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of (3R)-3-amino-2-hydroxyhexanamide hydrochloride (CAS: 2434605-67-9).[1] These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the waste stream against the specific properties of the compound. This substance is a chiral amino-amide salt, commonly used as an intermediate in the synthesis of protease inhibitors (e.g., Telaprevir analogs).[1]

PropertySpecification
Chemical Name (3R)-3-amino-2-hydroxyhexanamide hydrochloride
CAS Number 2434605-67-9
Molecular Formula

Molecular Weight 182.65 g/mol
Physical State Solid (White to off-white powder)
Solubility Highly soluble in water; soluble in methanol/ethanol.[1][2]
Acidity Acidic in aqueous solution (due to HCl salt moiety).
Risk Assessment (GHS Classification)

Based on structural analogs and functional group analysis:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Operational Safety & PPE

Causality: The hydrochloride salt form implies that moisture contact (sweat, mucous membranes) can generate localized acidity, exacerbating irritation. The amine functionality poses a risk of nitrogen oxide (


) generation during thermal decomposition.
  • Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator if dust generation is possible.[1] Use a fume hood for all open handling.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during spill cleanup.[1]

  • Ocular: Chemical safety goggles. Face shield required if handling liquid solutions >100 mL.

Disposal Decision Logic

The disposal pathway is determined by the physical state of the waste and its concentration.

A. Solid Waste (Pure Substance or Contaminated Solids)
  • Primary Method: High-Temperature Incineration. [1]

    • Rationale: The compound contains nitrogen and chlorine.[3][7][8] Open burning is prohibited due to the release of

      
       gas and 
      
      
      
      .[3] Controlled incineration with scrubbers is the only compliant method to neutralize these byproducts.
  • Protocol:

    • Collect solids in a chemically compatible container (HDPE or Amber Glass).

    • Label as "Hazardous Waste - Solid - Toxic/Irritant" .[1]

    • List constituents: "(3R)-3-amino-2-hydroxyhexanamide HCl".

    • Seal with a tamper-evident cap.[1]

B. Liquid Waste (Aqueous or Organic Solutions)
  • Segregation: Do NOT mix with strong oxidizers or bleach (hypochlorite).

    • Risk:[1][3][4][5] Mixing amines with hypochlorite can generate chloramines (toxic gas).

  • Aqueous Solutions:

    • Adjust pH to 6–9 using Sodium Bicarbonate (

      
      ) if the solution is highly acidic due to the HCl salt.
      
    • Dispose of via the Aqueous Organic Waste stream intended for incineration.

    • Note: Do not pour down the drain.[4][9] Even if water-soluble, pharmaceutical intermediates are regulated pollutants.[1]

  • Organic Solvents (e.g., Methanol/DCM):

    • Combine with compatible Non-Halogenated or Halogenated solvent waste streams (depending on the solvent used).

    • The compound itself contains chlorine, but in trace amounts (<1%), it usually qualifies for standard solvent incineration unless the carrier solvent is halogenated.

Visual Disposal Workflow

The following diagram illustrates the decision matrix for disposing of (3R)-3-amino-2-hydroxyhexanamide hydrochloride, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: (3R)-3-amino-2-hydroxyhexanamide HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Wide-Mouth Label: Hazardous Solid - Irritant SolidPath->SolidContainer LiquidCheck Solvent Base? LiquidPath->LiquidCheck FinalDest Final Disposal: High-Temp Incineration (w/ Scrubber for HCl/NOx) SolidContainer->FinalDest Aqueous Aqueous Solution LiquidCheck->Aqueous Water Organic Organic Solvent LiquidCheck->Organic MeOH/DCM/EtOAc Neutralize Adjust pH 6-9 (Use NaHCO3) Aqueous->Neutralize Segregate Segregate: NO Bleach/Oxidizers Organic->Segregate Neutralize->Segregate Segregate->FinalDest

Figure 1: Decision tree for the segregation and disposal of amino-hydroxyhexanamide salts.

Emergency Procedures

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator, goggles, and nitrile gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup: Sweep up carefully or use a HEPA vacuum. Place in a hazardous waste container.

  • Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.

Spill Response (Liquid)
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible reaction risk with concentrated nitrates/chlorides).

  • Collect: Shovel into a pail.

  • Wash: Scrub area with soap and water.[2][3][9]

References

  • Sigma-Aldrich. (3R)-3-Amino-2-hydroxyhexanamide hydrochloride Product Analysis & CAS Data. Link

  • PubChem. Compound Summary: Amino-hydroxyhexanamide derivatives and GHS Classifications. National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet Guidelines for Organic Amine Hydrochlorides. Link

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Pharmaceutical Hazardous Waste. Link

Sources

Personal Protective Equipment & Handling Guide: (3R)-3-amino-2-hydroxyhexanamide hydrochloride

[1]

CAS Number: 2434605-67-9 Formula: C₆H₁₄N₂O₂[1][2] · HCl Signal Word: WARNING

Executive Safety Summary

This guide defines the operational safety standards for handling (3R)-3-amino-2-hydroxyhexanamide hydrochloride , a chiral amino acid derivative used primarily as a pharmaceutical intermediate.[1]

While classified as a GHS Category 4 oral toxin (Harmful if swallowed) and a skin/eye irritant, its role in drug development suggests potential biological activity.[1] Therefore, this protocol adopts a precautionary Occupational Exposure Band (OEB) 3 approach , treating the substance with higher containment rigor than a standard reagent to ensure researcher safety and data integrity.[1]

Core Hazard Profile (GHS Classifications)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[1][3]

  • H315 (Skin Irritation): Causes skin irritation.[3][4][5]

  • H319 (Eye Irritation): Causes serious eye irritation.[3][4][5]

  • H335 (STOT-SE): May cause respiratory irritation.[1][3][6]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy.[1] Do not rely on a single layer of protection.[7]

Protection ZoneLow Risk Activity (Storage/Transport)High Risk Activity (Weighing/Synthesis/Spills)Technical Rationale
Respiratory Lab Environment (HVAC)Chemical Fume Hood (Face velocity: 100 fpm)The HCl salt form is prone to dust generation.[1] Inhalation is the primary route of rapid systemic exposure.
Ocular Safety Glasses (Side shields)Chemical Splash Goggles Fine powders can bypass side shields.[1] Goggles seal the orbital area against dust and splashes.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm)Double Gloving (Nitrile / Neoprene)Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Body Standard Lab CoatTyvek® Sleeves or ApronProtects wrists (the "gap" between glove and coat) during reaching motions inside the hood.
PPE Decision Logic

The following decision tree guides the selection of PPE based on the specific operational state of the chemical.

PPE_Decision_TreeStartStart: Define ActivityStateIs the compound Solid or in Solution?Start->StateSolidSolid (Powder)State->SolidLiquidSolution / Reaction MixState->LiquidOpenContainerIs container open?Solid->OpenContainerSplashRiskHigh Splash Risk?(Heating/Stirring)Liquid->SplashRiskHoodREQUIRED: Fume Hood+ N95 (if hood unavailable)+ GogglesOpenContainer->HoodYesTransportClosed Transport:Std Lab Coat + GlassesOpenContainer->TransportNoFullShieldREQUIRED: Face Shield+ Chemical Goggles+ Double GlovesSplashRisk->FullShieldYesStdLiquidStandard Handling:Safety Glasses+ Nitrile GlovesSplashRisk->StdLiquidNo

Figure 1: PPE Selection Decision Tree based on physical state and activity risk.[1]

Operational Logistics & Handling Protocols

A. Engineering Controls (The Primary Barrier)
  • Ventilation: Always handle the solid powder inside a certified chemical fume hood.

  • Static Control: Amino acid salts can be static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder," which spreads contamination.[1]

  • Hygroscopicity Management: This HCl salt is likely hygroscopic.

    • Protocol: Allow the container to reach room temperature before opening to prevent condensation.

    • Storage: Store at 2–8°C (Refrigerator) in a tightly sealed container, preferably within a secondary desiccator jar.

B. Synthesis & Solubilization Workflow
  • Preparation: Clear the fume hood of clutter. Place a disposable absorbent mat (benchkote) on the working surface.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is external, tare the weighing boat inside the hood, add the solid, cover it (e.g., with Parafilm or a second boat), and transport it to the balance.[1] Never transport open powder across the lab.

  • Solubilization: Add solvent slowly. The dissolution of amine salts can be slightly exothermic; ensure stirring is active before adding large quantities.

  • Decontamination: Wipe down the exterior of the reagent bottle with a dry Kimwipe before returning it to storage to prevent cross-contamination of the fridge handle.

Emergency Response & Spill Management

Self-Validating Safety Check: Before starting, ask: "If I drop this bottle right now, do I have the materials within arm's reach to clean it up?"

Spill Cleanup Protocol (Solid)
  • Isolate: Alert nearby personnel. Post a "Do Not Enter" sign.

  • PPE Upgrade: Wear goggles and double gloves. If the spill is outside the hood and >10g, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust).

    • Method A (Preferred): Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop.

    • Method B: Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

  • Decontamination: Wash the surface with 10% soap solution followed by water. The compound is water-soluble.[1]

  • Disposal: Collect all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

Spill_ResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessSmallHood< 10g (In Hood)Assess->SmallHoodLargeFloor> 10g or Outside HoodAssess->LargeFloorAction1Wet Wipe Method(Avoid Dust)SmallHood->Action1Action2Evacuate AreaDon N95/RespiratorLargeFloor->Action2DisposalBag & Label asHazardous WasteAction1->DisposalAction3HEPA Vacuum orWet ScoopAction2->Action3Action3->Disposal

Figure 2: Spill Response Workflow emphasizing dust control.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]High-Temperature Incineration. Do not landfill.[1] Label as "Contaminated Debris - Toxic."[1]
Liquid Waste (Aqueous) Dissolved compound in water/buffer.[1]Aqueous Waste Stream. Adjust pH to 6-9 if necessary. Ensure no halogenated solvents are present.[7]
Liquid Waste (Organic) Dissolved in DMSO, Methanol, DCM.[1]Halogenated Organic Waste. (Due to the HCl salt, chloride ions are present; treat as halogenated to prevent corrosion of non-halogenated waste drums).

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (3R)-3-Amino-2-hydroxyhexanamide hydrochloride.

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. [1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: Amino-hydroxy-amides. National Library of Medicine.[1] [1]

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